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  • Product: 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane
  • CAS: 2413899-01-9

Core Science & Biosynthesis

Foundational

3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane chemical structure and properties

This guide provides an in-depth technical analysis of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane , a specialized heterocyclic building block used primarily in medicinal chemistry for the development of G-protein coupled re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane , a specialized heterocyclic building block used primarily in medicinal chemistry for the development of G-protein coupled receptor (GPCR) ligands, specifically muscarinic receptor antagonists.

Introduction & Significance

3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane is a functionalized 1,4-dioxane scaffold characterized by a gem-dimethyl group at the C2 position and a reactive bromomethyl handle at the C3 position. Unlike the common achiral 1,4-dioxane solvent, this derivative serves as a versatile chiral building block (synthon) in drug discovery.

Its structural significance lies in two key features:

  • Conformational Bias: The gem-dimethyl group at C2 introduces steric bulk that restricts the conformational flexibility of the dioxane ring (Thorpe-Ingold effect), often locking the ring into a specific chair conformation. This pre-organization can enhance the binding affinity of derived ligands by reducing the entropic penalty upon receptor binding.

  • Synthetic Versatility: The bromomethyl group acts as a primary electrophile, enabling the facile attachment of pharmacophores (e.g., amines, phenols) via nucleophilic substitution (

    
    ) reactions.
    

This scaffold gained prominence following its successful application in the design of subtype-selective muscarinic acetylcholine receptor (mAChR) antagonists , particularly for the


 subtype, which is a therapeutic target for overactive bladder and COPD [1].

Chemical Structure and Properties[1][2][3][4][5][6][7][8][9]

Structural Analysis

The molecule consists of a six-membered 1,4-dioxane ring.[1] The numbering convention assigns the heteroatoms to positions 1 and 4.

  • Formula:

    
    
    
  • Molecular Weight: 223.09 g/mol

  • Stereochemistry: The C3 carbon is a chiral center. The molecule exists as a pair of enantiomers: (R)-3-(bromomethyl)-2,2-dimethyl-1,4-dioxane and (S)-3-(bromomethyl)-2,2-dimethyl-1,4-dioxane.

  • Conformation: The 1,4-dioxane ring typically exists in a chair conformation.[2] The bulky bromomethyl group at C3 will preferentially adopt an equatorial orientation to minimize 1,3-diaxial interactions, a preference reinforced by the adjacent gem-dimethyl group.

Predicted Physical Properties[10]
  • Physical State: Colorless to pale yellow liquid at room temperature.

  • Boiling Point: Estimated range 85–95 °C at 10 mmHg (based on related dioxane derivatives).

  • Solubility: Miscible with organic solvents (DCM, THF, Ethyl Acetate); limited solubility in water due to the lipophilic bromo- and methyl- substituents.

  • Stability: Stable under ambient conditions but should be stored away from light and moisture to prevent hydrolysis or photolytic debromination.

Synthesis Methodology

The synthesis of 3-(bromomethyl)-2,2-dimethyl-1,4-dioxane is a multi-step process that constructs the dioxane core from acyclic precursors. The most authoritative route, established by Del Bello et al., utilizes a "chiral pool" or asymmetric approach starting from prenyl alcohol derivatives [1].

Retrosynthetic Analysis

The 1,4-dioxane ring is assembled via the ring-opening of a functionalized epoxide with ethylene glycol, followed by intramolecular cyclization.

Pathway: Prenyl alcohol


Benzyl ether

Epoxide

Ring Opening

Cyclization

Deprotection

Bromination
Detailed Experimental Protocol

Note: This protocol describes the synthesis of the racemic scaffold. Use asymmetric epoxidation (e.g., Shi or Jacobsen) in Step 2 for enantiopure material.

Step 1: Protection of Prenyl Alcohol

React 3-methyl-2-buten-1-ol (prenyl alcohol) with benzyl bromide (BnBr) and sodium hydride (NaH) in THF to form the benzyl ether.

  • Reagents: NaH (1.1 eq), BnBr (1.0 eq), THF (

    
    C to RT).
    
  • Yield: >90%

Step 2: Epoxidation

Convert the alkene to the epoxide using m-chloroperbenzoic acid (mCPBA).

  • Reagents: mCPBA (1.2 eq),

    
    , 
    
    
    
    C.
  • Intermediate: 2-(Benzyloxymethyl)-3,3-dimethyloxirane.

  • Mechanism: Concerted electrophilic oxygen transfer.

Step 3: Epoxide Ring Opening (Key Step)

React the epoxide with the monolithium salt of ethylene glycol. The regioselectivity is controlled by steric factors; the nucleophile attacks the less hindered carbon (C3 of the epoxide) in basic conditions, but here the attack occurs at the carbon bearing the benzyloxymethyl group due to the tertiary nature of the other carbon.

  • Protocol: Treat ethylene glycol (excess) with LiH or Li metal to generate the alkoxide. Add the epoxide and heat (60–80 °C).

  • Intermediate: 3-(Benzyloxy)-2-(2-hydroxyethoxy)-2-methylbutan-1-ol (Regioisomer structure may vary based on conditions; target is the glycol ether).

Step 4: Cyclization to Dioxane Core

Effect intramolecular cyclization by converting the primary alcohol to a leaving group (tosylate) which is then displaced by the internal tertiary alkoxide (or vice versa).

  • Reagents: p-Toluenesulfonyl chloride (TsCl), Pyridine or

    
    , followed by NaH/THF reflux.
    
  • Product: 3-(Benzyloxymethyl)-2,2-dimethyl-1,4-dioxane.

Step 5: Deprotection and Bromination
  • Hydrogenolysis:

    
    , Pd/C, EtOH to remove the benzyl group, yielding the alcohol.
    
  • Bromination: Convert the alcohol to the bromide using Appel reaction conditions or

    
    .
    
    • Reagents:

      
       (1.1 eq), 
      
      
      
      (1.1 eq), DCM,
      
      
      C.
    • Final Product: 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane .

Visualization: Synthesis & Reactivity

The following diagram illustrates the chemical logic flow from precursor to the final reactive scaffold and its application.

G Prenyl Prenyl Alcohol (Start) Epoxide 2-(Benzyloxymethyl)- 3,3-dimethyloxirane Prenyl->Epoxide 1. BnBr, NaH 2. mCPBA Diol Acyclic Diol Intermediate Epoxide->Diol Ethylene Glycol LiH, Heat DioxaneBn 3-(Benzyloxymethyl)- 2,2-dimethyl-1,4-dioxane Diol->DioxaneBn 1. TsCl, Py 2. NaH (Cyclization) Alcohol 3-(Hydroxymethyl)- 2,2-dimethyl-1,4-dioxane DioxaneBn->Alcohol H2, Pd/C (Deprotection) Target 3-(Bromomethyl)-2,2- dimethyl-1,4-dioxane Alcohol->Target CBr4, PPh3 (Appel Rxn) Ligand Muscarinic Antagonist (Target Drug) Target->Ligand Secondary Amine K2CO3, MeCN, Heat

Caption: Synthesis pathway from prenyl alcohol to the brominated dioxane scaffold and subsequent derivatization.

Reactivity Profile & Applications

Nucleophilic Substitution ( )

The primary utility of this scaffold is the alkylation of nucleophiles. The bromomethyl group is highly reactive toward:

  • Secondary Amines: To form tertiary amine ligands (common in GPCR antagonists).

  • Phenols/Thiols: To form ether/thioether linkages.

Reaction Conditions: Standard alkylation uses weak bases (


 or 

) in polar aprotic solvents (Acetonitrile, DMF) at 60–80 °C.

Stereochemical Implications in Drug Design

In the context of muscarinic antagonists (e.g., for overactive bladder), the stereochemistry at C3 is critical.

  • The (S)-enantiomer of derived ligands often shows superior affinity for the

    
     receptor compared to the (R)-isomer [1].
    
  • The rigid 2,2-dimethyl-1,4-dioxane core orients the pharmacophore elements (e.g., diphenyl or cyclohexyl groups attached via the amine) into the hydrophobic pocket of the receptor more effectively than flexible acyclic linkers.

Safety and Handling (MSDS Summary)

ParameterHazard DescriptionHandling Protocol
Toxicity Alkylating Agent. Potential carcinogen and mutagen.Use exclusively in a fume hood. Double-glove (Nitrile).
Skin/Eye Corrosive/Irritant.[3] Lachrymator potential.Wear safety goggles and face shield if handling >1g.
Reactivity Reacts violently with strong oxidizers and strong bases.Store under inert gas (

or Ar) at 2–8 °C.
Disposal Halogenated organic waste.Do not dispose down drain. Incinerate via licensed contractor.

References

  • Del Bello, F., et al. (2012).[4][5][6] "1,4-Dioxane, a Suitable Scaffold for the Development of Novel M3 Muscarinic Receptor Antagonists."[7][1][5][6] Journal of Medicinal Chemistry, 55(4), 1783–1787. [Link]

  • PubChem. (n.d.). "Compound Summary: 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane." National Library of Medicine. [Link]

Sources

Exploratory

Technical Deep Dive: Bromomethyl-Dioxane Isomers in Medicinal Chemistry

The following technical guide details the structural, synthetic, and functional differences between bromomethyl-substituted 1,3-dioxane and 1,4-dioxane isomers. Executive Summary In medicinal chemistry, the choice betwee...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and functional differences between bromomethyl-substituted 1,3-dioxane and 1,4-dioxane isomers.

Executive Summary

In medicinal chemistry, the choice between 1,3-dioxane and 1,4-dioxane scaffolds is rarely arbitrary; it is a strategic decision governed by bioisosterism , metabolic stability , and vectorial display of substituents.

While both rings are saturated six-membered heterocycles, their electronic profiles and reactivities are distinct. The 1,4-dioxane ring is a robust, hydrophilic ether scaffold often used to improve solubility and metabolic stability. In contrast, the 1,3-dioxane ring is an acetal, introducing acid-lability and a defined dipole moment that can be exploited for specific receptor interactions.

This guide focuses on the bromomethyl derivatives of these rings—critical electrophilic building blocks used to append these scaffolds to drug cores.

Part 1: Structural Topology & Physicochemical Divergence

The core difference lies in the arrangement of oxygen atoms, which dictates the ring's conformation, dipole moment, and chemical stability.

Comparative Analysis Table
Feature2-(Bromomethyl)-1,4-dioxane 2-(Bromomethyl)-1,3-dioxane 5-(Bromomethyl)-1,3-dioxane
Chemical Class Cyclic Bis-EtherCyclic Acetal (Masked Aldehyde)Cyclic Acetal
Ring Symmetry

(parent), Flexible

(parent), Rigid Chair

(parent), Rigid Chair
Dipole Moment Low (~0 D in chair)High (~2.1 D)High
Acid Stability High (Stable to HCl/TFA)Low (Hydrolyzes to diol + aldehyde)Low (Hydrolyzes to diol + aldehyde)
Base Stability HighHighHigh
Main Utility Stable Linker / Solubility EnhancerProtecting Group / Reactive IntermediateStereochemically Defined Scaffold
Conformational Dynamics
  • 1,4-Dioxane: Exists primarily in a chair conformation where the two C-O dipoles oppose each other, resulting in a non-polar character. However, it retains flexibility and can access boat forms to chelate cations.

  • 1,3-Dioxane: Locked firmly in a chair conformation .

    • 2-Substitution: Substituents at C2 (the acetal carbon) prefer the equatorial position to minimize 1,3-diaxial interactions, though the anomeric effect can stabilize axial electronegative groups.

    • 5-Substitution: Substituents at C5 face significant diaxial repulsion from the lone pairs of the ring oxygens if axial. Thus, 5-substituted 1,3-dioxanes are excellent scaffolds for displaying groups in a fixed equatorial vector.

Part 2: The Isomers – Synthesis & Reactivity

Isomer A: 2-(Bromomethyl)-1,4-dioxane

This isomer is the "workhorse" for introducing a permanent, soluble ether handle.

  • Synthesis Strategy: Unlike 1,3-dioxanes formed by condensation, 1,4-dioxanes are formed by cyclization of ether-alcohols .

  • Key Reactivity: The bromomethyl group is a primary alkyl halide. It undergoes

    
     reactions readily. The adjacent ether oxygen provides some inductive electron withdrawal but also potential anchimeric assistance.
    
Isomer B: 2-(Bromomethyl)-1,3-dioxane

This molecule is effectively bromoacetaldehyde protected as a cyclic acetal.

  • Synthesis Strategy: Thermodynamic condensation of bromoacetaldehyde dimethyl acetal with 1,3-propanediol .

  • Key Reactivity:

    • As an Electrophile: It can alkylate nucleophiles (amines, phenols) under basic conditions.

    • As a Masked Aldehyde: Treatment with aqueous acid removes the ring, liberating the reactive aldehyde. This is useful for "Trojan horse" strategies where the ring is cleaved in the lysosome (low pH).

Isomer C: 5-(Bromomethyl)-1,3-dioxane

A structural probe. The C5 position is unique because it is not part of the acetal cluster.

  • Synthesis Strategy: Derived from 2-substituted-1,3-propanediols (e.g., from malonate reduction or pentaerythritol derivatives).

  • Key Reactivity: It behaves as a standard primary bromide but is held rigidly in space relative to the C2 substituent.

Part 3: Experimental Methodologies

Protocol 1: Synthesis of 2-(Bromomethyl)-1,3-dioxane (Acetalization)

Use this protocol to create acid-labile linkers.

Reagents: Bromoacetaldehyde dimethyl acetal (1.0 eq), 1,3-Propanediol (1.2 eq), p-Toluenesulfonic acid (pTsOH, 0.05 eq), Toluene.

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Combination: Dissolve bromoacetaldehyde dimethyl acetal and 1,3-propanediol in toluene (0.5 M). Add pTsOH.

  • Reflux: Heat to vigorous reflux. Monitor the collection of methanol/water in the trap.

  • Completion: Reaction is complete when methanol evolution ceases (~3-6 hours).

  • Workup: Cool to RT. Wash with sat.

    
     (removes acid catalyst—critical to prevent hydrolysis). Wash with brine.
    
  • Purification: Dry over

    
    , concentrate, and distill under reduced pressure.
    
    • Note: The product is sensitive to moisture + acid.[1] Store over basic alumina or

      
      .
      
Protocol 2: Synthesis of 2-(Bromomethyl)-1,4-dioxane (Ether Cyclization)

Use this protocol to create stable, solubility-enhancing linkers.

Reagents: Allyloxyethanol (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Water/THF.

Note: Direct synthesis of the mono-bromomethyl 1,4-dioxane often involves cyclization of allyloxyethanol derivatives or dimerization of epibromohydrin (controlled). Below is the intramolecular cyclization route via haloetherification.

  • Reactant Preparation: Dissolve 2-(allyloxy)ethanol in dry THF.

  • Cyclization: Cool to 0°C. Add NBS portion-wise. The alcohol attacks the bromonium ion intermediate.

  • Mechanism: The internal hydroxyl group attacks the activated double bond (5-exo-tet vs 6-endo-tet). 6-endo cyclization yields the 1,4-dioxane core.

  • Purification: Extract with ether, wash with thiosulfate (remove bromine), then water. Distill or column chromatography.

Part 4: Visualization of Pathways

The following diagram contrasts the synthetic logic and stability profiles of the two isomer classes.

DioxanePathways cluster_inputs Precursors Aldehyde Bromoacetaldehyde (or Acetal) Condensation Acid-Catalyzed Condensation (- MeOH) Aldehyde->Condensation Diol 1,3-Propanediol Diol->Condensation AllylEther Allyloxyethanol (or Epibromohydrin) Cyclization Electrophilic Cyclization (NBS/H+) AllylEther->Cyclization Dioxane13 2-(Bromomethyl)- 1,3-DIOXANE (Acetal) Condensation->Dioxane13 Dioxane14 2-(Bromomethyl)- 1,4-DIOXANE (Ether) Cyclization->Dioxane14 Unstable Acid Labile (Hydrolysis) Dioxane13->Unstable Stable Metabolically Stable (Ether Linkage) Dioxane14->Stable

Figure 1: Synthetic divergence showing the condensation route for 1,3-dioxane (acetal) versus the cyclization route for 1,4-dioxane (ether).

Part 5: Strategic Selection in Drug Design

When to use 2-(Bromomethyl)-1,4-dioxane
  • Objective: Lower LogP (increase solubility) without introducing metabolic soft spots.

  • Mechanism: The 1,4-dioxane ring reduces lipophilicity compared to a cyclohexane or benzene ring (~1.5 to 2.0 log unit drop).

  • Example: Replacing a phenyl ring in a hydrophobic pocket where H-bond accepting capacity is tolerated.

When to use 2-(Bromomethyl)-1,3-dioxane
  • Objective: Prodrug design or pH-sensitive release.

  • Mechanism: The acetal linkage is stable at physiological pH (7.4) but hydrolyzes in the acidic environment of the lysosome (pH 4.5-5.0) or tumor microenvironment.

  • Example: Attaching a cytotoxin via a 1,3-dioxane linker that degrades intracellularly to release the active warhead.

When to use 5-(Bromomethyl)-1,3-dioxane
  • Objective: Rigid vector display.

  • Mechanism: Unlike the flexible 1,4-dioxane, the 1,3-dioxane chair is rigid. A substituent at C5 is held in a precise vector relative to C2. This is used in fragment-based drug discovery (FBDD) to probe specific sub-pockets.

References

  • Synthesis of 1,3-Dioxanes (General Acetalization)

    • Title: "1,3-Dioxanes, 1,3-Dioxolanes"

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Conformational Analysis of Dioxanes

    • Title: "Comparative Conformational Analysis of 1,3-Dioxane and 1,3-Dithiane"
    • Source: Russian Journal of Organic Chemistry (via ResearchG
    • URL:[Link]

  • 1,4-Dioxane Synthesis & Properties

    • Title: "Selective Synthesis of 1,4-Dioxane
    • Source: MDPI (C
    • URL:[Link]

  • Dipole Moments and Polarity

    • Title: "Relative Polarity of 1,3-Dioxane and 1,4-Dioxane Studied by the Reaction Field Theory"
    • Source: Journal of Physical Chemistry (via ResearchG
    • URL:[Link]

Sources

Foundational

A Technical Guide to 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane: Properties, Inferred Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane, a heterocyclic compound of interest in synthetic chemistry. Due to the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane, a heterocyclic compound of interest in synthetic chemistry. Due to the limited availability of direct safety and toxicological data for this specific molecule, this document employs a scientifically grounded approach by inferring potential hazards and handling protocols from structurally similar compounds. This methodology, common in chemical safety assessment for novel or rare compounds, allows for the establishment of robust safety measures based on the known properties of chemical analogs.

Compound Identification and Properties

PubChem Compound Identification Number (CID): 146050301[1]

3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane is a substituted dioxane derivative. Its structure, featuring a bromomethyl group, suggests its utility as an alkylating agent or a building block in the synthesis of more complex molecules. The dimethyl substitution on the dioxane ring may influence its solubility and conformational properties.

Physicochemical Data Summary

The table below summarizes key physicochemical properties. It is important to note that while the molecular formula and mass are exact, other properties are predicted or inferred from closely related analogs, such as various isomers of bromomethyl-dioxane and dimethyl-dioxane.

PropertyValue / Inferred InformationSource
PubChem CID 146050301PubChem[1]
Molecular Formula C₇H₁₃BrO₂PubChem[1]
Molecular Weight 209.08 g/mol PubChem[1]
Physical State Assumed to be a liquid at room temperature.Inferred from analogs[2]
Boiling Point Not available. Analog 1,4-Dioxane boils at 101.1°C.[2]Analog Data[2]
Density Not available. Analog 1,4-Dioxane has a density of 1.034 g/cm³.[3]Analog Data[3]
Solubility Expected to be soluble in organic solvents.Chemical Principles
Hazard Assessment and Safety Profile (Inferred)

The safety profile for 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane has been constructed by analyzing Safety Data Sheets (SDS) of structurally related compounds, primarily 2-(Bromomethyl)-1,4-dioxane and other substituted dioxanes.[4][5] This approach is predicated on the principle that similar functional groups and core structures will exhibit comparable hazard profiles.

GHS Hazard Classification (Inferred)

Based on the GHS classifications of its analogs, the following hazards are anticipated.[4][5][6]

  • Skin Irritation (Category 2): Brominated organic compounds are often irritating to the skin. Direct contact may cause redness, itching, and inflammation.[4]

  • Serious Eye Irritation (Category 2A): Expected to cause significant eye irritation upon contact.[4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: Vapors or mists may irritate the respiratory system, leading to coughing and discomfort.[4][5]

  • Flammability: While data is unavailable for the specific compound, many related low-molecular-weight ethers and dioxanes are flammable liquids.[2][3][7] Precautionary measures against ignition should be taken.

GHS Pictograms (Anticipated)

The following pictograms are likely to be associated with this compound based on the inferred hazards.

Safe_Handling_Workflow cluster_storage Storage cluster_handling Handling Protocol cluster_emergency Emergency Response cluster_disposal Waste Disposal storage Store in a cool, dry, well-ventilated area away from ignition sources. ppe Don PPE: - Safety Goggles - Lab Coat - Nitrile Gloves storage->ppe Before Use receive Receive & Inspect Container receive->storage Upon Receipt fume_hood Work in Chemical Fume Hood ppe->fume_hood experiment Perform Experiment fume_hood->experiment spill Spill Response: - Evacuate - Absorb with inert material experiment->spill If Spill Occurs first_aid First Aid: - Skin/Eye: Flush with water - Inhalation: Move to fresh air experiment->first_aid If Exposure Occurs waste Collect in a labeled, sealed hazardous waste container (Halogenated Organic Waste) experiment->waste Post-Experiment

Caption: Safe Handling Workflow for 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane.

3.3. First Aid Measures (Inferred)

These first-aid recommendations are based on the expected hazards of skin, eye, and respiratory irritation. [4]

  • In case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water. If irritation develops or persists, seek medical attention. [8]* In case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. [3][8]* If Inhaled: Move the individual to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell. [4][8]* If Swallowed: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. [3] 3.4. Storage and Disposal

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from heat, sparks, and open flames, as well as incompatible materials such as strong oxidizing agents. [8]* Disposal: All waste containing this compound must be treated as hazardous. Dispose of contents and container in accordance with local, state, and federal regulations for halogenated organic waste. Do not allow the product to enter drains. [8]

References

Sources

Exploratory

3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane SMILES and InChI key

Technical Monograph: 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane Part 1: Chemical Identity & Digital Fingerprinting This section establishes the definitive digital identity of the compound. In high-throughput screening and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane

Part 1: Chemical Identity & Digital Fingerprinting

This section establishes the definitive digital identity of the compound. In high-throughput screening and computational drug discovery, accurate indexing prevents costly confusion with its structural isomer, the 1,3-dioxane derivative (acetonide).[1]

Identifier Value / String
IUPAC Name 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane
Common Name 2,2-Dimethyl-3-bromomethyl-1,4-dioxane
CAS Registry Number 2413899-01-9
Molecular Formula C₇H₁₃BrO₂
Molecular Weight 209.08 g/mol
SMILES (Canonical) CC1(C)OCCOC1CBr
InChI String InChI=1S/C7H13BrO2/c1-7(2)6(5-8)9-3-4-10-7/h6H,3-5H2,1-2H3
InChI Key WBSHSRITLMSBPE-UHFFFAOYSA-N
Stereochemistry Contains one chiral center at C3.[1][2][3] Typically supplied as a racemate unless specified as (3R) or (3S).

Part 2: Structural Analysis & The Gem-Dimethyl Effect

3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane is not merely a halogenated solvent derivative; it is a specialized heterocyclic building block .[1] Its value in medicinal chemistry stems from two structural features:

  • The 1,4-Dioxane Core: Unlike 1,3-dioxanes (which are often labile acetals), the 1,4-dioxane ring is chemically robust, surviving harsh acidic and basic conditions typical in multi-step synthesis.[1] It serves as a bioisostere for morpholine or piperazine, often improving solubility without introducing a basic nitrogen center.

  • The Gem-Dimethyl Group: The presence of two methyl groups at the C2 position introduces the Thorpe-Ingold effect (gem-dimethyl effect).[1] This steric bulk restricts the conformational flexibility of the ring, pre-organizing the molecule for binding interactions and often protecting the adjacent ether oxygen from metabolic oxidation (P450 degradation).

Critical Distinction: 1,4-Dioxane vs. 1,3-Dioxane

Researchers frequently confuse this target with 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane (a derivative of solketal).[1] The 1,4-isomer discussed here is significantly more difficult to synthesize but offers superior metabolic stability.[1]

IsomerDistinction Target TARGET: 1,4-Dioxane Core (Ether Linkages) High Metabolic Stability Structure1 Structure: O-C-C-O (Ethylene Glycol Backbone) Target->Structure1 Connectivity Common COMMON CONFUSION: 1,3-Dioxane Core (Acetal Linkage) Acid Labile Structure2 Structure: O-C-O (Methylene Bridge) Common->Structure2 Connectivity

Figure 1: Structural differentiation between the target 1,4-dioxane scaffold and the common 1,3-dioxane isomer.

Part 3: Synthesis & Manufacturing Logic

The synthesis of substituted 1,4-dioxanes is non-trivial compared to their 1,3-counterparts.[1] The formation of the 1,4-ring requires the intermolecular cyclization of two bifunctional precursors, rather than the simple condensation of a diol with a ketone.

Retrosynthetic Pathway

The most reliable route to 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane involves the construction of the ring followed by functional group transformation.[1]

  • Precursor: (2,2-Dimethyl-1,4-dioxan-3-yl)methanol.[1]

  • Ring Construction: Reaction of Ethylene Glycol (or a derivative) with a Functionalized Epoxide (e.g., 3,3-dimethyl-glycidyl derivatives).[1]

Detailed Experimental Workflow (Predicted Protocol)

Note: While specific patent literature for this exact CAS is sparse, the following protocol is derived from homologous syntheses of 2,2-disubstituted 1,4-dioxanes [1, 2].

Step 1: Ring Construction (Williamson-Type Etherification)

  • Reagents: Ethylene glycol (excess), 2,3-epoxy-3-methylbutyl benzyylether (protected precursor), Lewis Acid catalyst (

    
    ) or Base (NaH).[1]
    
  • Mechanism: The epoxide ring opens under nucleophilic attack by ethylene glycol. A subsequent intramolecular cyclization (often requiring activation of the leaving group, e.g., via tosylation) closes the 1,4-ring.

  • Result: 3-(Benzyloxymethyl)-2,2-dimethyl-1,4-dioxane.[1]

Step 2: Deprotection

  • Reagents:

    
    , Pd/C.
    
  • Action: Hydrogenolysis of the benzyl ether yields the primary alcohol: (2,2-dimethyl-1,4-dioxan-3-yl)methanol.[1]

Step 3: Bromination (The Appel Reaction) This is the preferred method to convert the alcohol to the bromide without disturbing the ether linkages or the gem-dimethyl steric shield.

  • Reagents: Carbon Tetrabromide (

    
    ), Triphenylphosphine (
    
    
    
    ), Dichloromethane (DCM).
  • Conditions:

    
    , 2-4 hours.[1]
    
  • Workup: Filtration of triphenylphosphine oxide (

    
    ), concentration, and vacuum distillation.
    

Synthesispath Start Start: Functionalized Epoxide + Ethylene Glycol Inter1 Intermediate: Acyclic Diol/Ether Start->Inter1 Ring Opening Cyclization Step 1: Cyclization (Ring Closure) Forms 1,4-Dioxane Core Inter1->Cyclization Intramolecular Sn2 Alcohol Precursor: (2,2-dimethyl-1,4-dioxan-3-yl)methanol Cyclization->Alcohol Deprotection Bromination Step 2: Appel Reaction (CBr4, PPh3) Alcohol->Bromination Activation Product FINAL PRODUCT 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane Bromination->Product Substitution

Figure 2: Synthetic workflow from epoxide precursors to the final brominated building block.

Part 4: Applications in Drug Discovery

The 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane moiety is an electrophile designed for Nucleophilic Substitution (


)  reactions.[1] It allows medicinal chemists to graft the 2,2-dimethyl-1,4-dioxane scaffold onto amines, phenols, or thiols.[1]
Solubility Enhancement

The 1,4-dioxane ring is highly hydrophilic due to the two ether oxygens, which can accept hydrogen bonds from water. Attaching this group to a lipophilic drug core (e.g., a biaryl system) can significantly lower LogP and improve aqueous solubility without introducing ionizable groups.

Metabolic Blocking

In many drug candidates, alkyl chains are sites of rapid metabolic oxidation.

  • Standard Chain:

    
     (Rapidly oxidized).[1]
    
  • Protected Chain: The 2,2-dimethyl group sterically hinders the approach of metabolic enzymes (like CYP450) to the adjacent ether oxygen and the C3-position, extending the half-life (

    
    ) of the molecule.[1]
    
Chiral Scaffolding

Because C3 is a stereocenter, this molecule can be used to introduce chirality into a drug candidate. Using enantiomerically pure starting materials (e.g., chiral epichlorohydrin derivatives) allows for the synthesis of single-enantiomer drugs, which is a regulatory requirement for most new chemical entities (NCEs).

Part 5: Handling & Safety Protocols

As an alkyl bromide, this compound is an alkylating agent . Strict safety protocols are required.[1]

Safety Data Sheet (SDS) Highlights:

  • GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][5]

  • Storage: Keep cold (

    
    ), under inert atmosphere (Argon/Nitrogen). Alkyl bromides can hydrolyze slowly in moist air to release HBr.
    

Neutralization Protocol (Spill): Treat spills with a solution of 10% Sodium Thiosulfate or Ethanolic Amine to quench the electrophilic bromide before disposal.

References

  • PubChem. (n.d.).[6] 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane Compound Summary. National Library of Medicine. Retrieved February 23, 2026, from [Link]

  • Grygorenko, O. O., et al. (2021).[7] Synthesis of 2,2-Disubstituted and 2,2,3-Trisubstituted 1,4-Dioxane-Derived Building Blocks. ResearchGate. Retrieved from [Link]1]

  • Thermo Fisher Scientific. (2025). Dioxanes and Heterocyclic Building Blocks: Product Catalog. Retrieved from ]">https://www.thermofisher.com[1]

  • BLD Pharm. (2025). Product Analysis: 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane (CAS 2413899-01-9).[1] Retrieved from ]">https://www.bldpharm.com[1]

Sources

Foundational

Solubility profile of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane in organic solvents

An In-Depth Technical Guide Topic: A Technical Guide to the Predicted Solubility Profile and Experimental Determination of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane Audience: Researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Topic: A Technical Guide to the Predicted Solubility Profile and Experimental Determination of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane is a functionalized heterocyclic compound with potential applications as a synthetic intermediate in pharmaceutical and materials science. A thorough understanding of its solubility profile in organic solvents is paramount for its effective use in reaction design, process scale-up, and purification strategies. Currently, there is a notable absence of publicly available experimental solubility data for this specific compound[1]. This guide addresses this knowledge gap by first providing a theoretically-grounded prediction of its solubility based on a molecular structure analysis. Subsequently, it outlines a comprehensive, self-validating experimental protocol for the quantitative determination of its solubility in a range of common organic solvents. This document is intended to serve as a foundational resource for researchers, enabling them to anticipate the compound's behavior and implement a robust methodology for its empirical characterization.

Introduction: The Imperative for Solubility Data

In the fields of chemical synthesis and drug development, solubility is not merely a physical constant; it is a critical parameter that dictates the feasibility and efficiency of numerous processes. From ensuring homogenous reaction conditions to designing effective crystallization and extraction procedures, knowledge of a compound's solubility profile is indispensable[2]. The selection of an appropriate solvent system can dramatically influence reaction rates, yield, and purity[3].

3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane (C₇H₁₃BrO₂) presents as a versatile building block. Its 1,4-dioxane core is a common motif, and the bromomethyl group is a reactive handle for various nucleophilic substitution reactions, making it a valuable precursor for more complex molecules[4]. However, the lack of published solubility data presents a significant hurdle for its practical application. This guide provides both a predictive framework and a detailed experimental path forward.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a solute in a given solvent is governed by the intermolecular interactions between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like," which relates to molecular polarity, provides a strong basis for qualitative prediction.

Molecular Structure Analysis

The structure of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane imparts a unique combination of features:

  • 1,4-Dioxane Ring: This heterocyclic ether core contains two oxygen atoms that act as hydrogen bond acceptors. This feature contributes to the molecule's polarity and allows for favorable interactions with other polar molecules and protic solvents[5][6]. The ring itself has a low dipole moment but contributes to the overall polar surface area.

  • Gem-Dimethyl Group: The two methyl groups at the C2 position are non-polar and sterically bulky. They increase the lipophilicity of the molecule, favoring solubility in less polar environments.

  • Bromomethyl Group (-CH₂Br): The carbon-bromine bond is polar, introducing a significant dipole moment. This functional group enhances the molecule's overall polarity and potential for dipole-dipole interactions.

The predicted XlogP (a measure of lipophilicity) for the molecule is 1.1, suggesting it is moderately lipophilic and will not be highly soluble in water[1].

Theoretical Solubility Predictions

Based on the structural analysis, we can forecast the solubility of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane across a spectrum of common organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Aliphatic Hexane, HeptaneLow The molecule's polarity from the ether oxygens and C-Br bond is a mismatch for the purely non-polar nature of aliphatic hydrocarbons.
Non-Polar Aromatic Toluene, BenzeneModerate The aromatic ring of the solvent can induce dipole interactions with the polar groups of the solute, offering better solvation than aliphatic solvents.
Halogenated Dichloromethane (DCM)High DCM's polarity is well-matched to the solute. It can effectively solvate both the polar and non-polar regions of the molecule.
Ethers Tetrahydrofuran (THF), Diethyl EtherHigh As an ether itself, the solute is structurally similar to these solvents, leading to favorable "like dissolves like" interactions.
Esters Ethyl AcetateHigh Ethyl acetate provides a good balance of polarity to solvate the dioxane and bromomethyl groups without being overly polar.
Ketones AcetoneHigh Acetone is a polar aprotic solvent that can effectively solvate the solute through dipole-dipole interactions.
Alcohols (Protic) Isopropanol, EthanolModerate to High These solvents can act as hydrogen bond donors to the ether oxygens. Their alkyl chains provide compatibility with the non-polar parts of the solute.
Highly Polar Protic Methanol, WaterLow to Moderate The strong hydrogen-bonding network of methanol, and especially water, is difficult for the moderately polar solute to disrupt, leading to lower solubility.

Experimental Protocol for Solubility Determination

To move beyond prediction, empirical data is required. The following protocol describes the Isothermal Equilibrium Method, a gold-standard technique for determining the solubility of a solid compound in a liquid solvent.

Principle of the Method

The core principle is to create a saturated solution by agitating an excess of the solid solute in the solvent at a constant, defined temperature until equilibrium is reached. The concentration of the solute in the clear, saturated supernatant is then measured analytically. This concentration represents the solubility at that specific temperature.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A 1. Dispense 2 mL of each test solvent into labeled 4 mL glass vials. B 2. Add excess solute (~100 mg) to each vial. (Ensures saturation is possible) A->B C 3. Seal vials and place in a temperature-controlled shaker (e.g., 25°C, 250 rpm). B->C D 4. Equilibrate for 24 hours. (Allows system to reach equilibrium) C->D E 5. Remove vials and centrifuge (e.g., 5000 rpm, 10 min) to pellet undissolved solid. D->E F 6. Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant. E->F G 7. Dilute the aliquot with a suitable solvent (e.g., Acetonitrile) to a known final volume. F->G H 8. Analyze by quantitative HPLC against a calibration curve. G->H I 9. Calculate original concentration (Solubility). H->I

Caption: Isothermal equilibrium method for solubility determination.

Detailed Step-by-Step Methodology

Materials and Reagents:

  • 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane (solute)

  • Analytical grade organic solvents (e.g., Hexane, Toluene, DCM, THF, Ethyl Acetate, Acetone, Isopropanol, Methanol)

  • 4 mL glass vials with screw caps

  • Temperature-controlled orbital shaker

  • Benchtop centrifuge

  • Calibrated micropipettes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

Protocol:

  • Preparation: For each solvent to be tested, label a 4 mL glass vial. Accurately dispense 2.0 mL of the solvent into its corresponding vial.

    • Causality: Using a precise volume of solvent is crucial for the final concentration calculation.

  • Addition of Solute: Add approximately 100 mg of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane to each vial. The key is to ensure a visible excess of solid remains after equilibration.

    • Trustworthiness: The presence of undissolved solid is the primary visual confirmation that the solution is indeed saturated.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25.0 °C) and agitation speed (e.g., 250 rpm).

    • Causality: Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for reproducibility. Agitation ensures efficient mixing and accelerates the time to reach equilibrium.

  • Equilibration Time: Allow the samples to equilibrate for 24 hours. A preliminary time-course study (e.g., sampling at 4, 8, 16, and 24 hours) can be performed to confirm that equilibrium is reached, but 24 hours is a robust starting point.

  • Phase Separation: After equilibration, remove the vials and immediately centrifuge them at 5000 rpm for 10 minutes.

    • Trustworthiness: This step is critical to pellet all undissolved microparticulate matter, ensuring that only the dissolved solute is sampled from the supernatant. Failure to do so is a major source of experimental error.

  • Sampling: Without disturbing the solid pellet, carefully withdraw a precise aliquot (e.g., 100 µL) from the middle of the clear supernatant.

  • Dilution: Immediately transfer the aliquot into a volumetric flask (e.g., 10 mL) and dilute to the mark with a suitable HPLC mobile phase component (e.g., acetonitrile). Record the dilution factor.

    • Causality: Dilution brings the sample concentration into the linear range of the analytical detector and prevents the solute from crashing out of solution upon any temperature change.

  • Quantitative Analysis: Analyze the diluted samples via a validated HPLC method against a multi-point calibration curve prepared from known concentrations of the solute.

  • Calculation: Calculate the solubility (S) in mg/mL using the following formula: S (mg/mL) = C_hplc (mg/mL) × Dilution Factor Where C_hplc is the concentration determined from the HPLC analysis.

Data Presentation

Experimental results should be compiled into a clear, comparative format.

Table for Reporting Experimental Solubility Data (at 25 °C)

SolventDielectric Constant¹Solubility (mg/mL)Solubility (mol/L)
Hexane1.9Experimental ValueCalculated Value
Toluene2.4Experimental ValueCalculated Value
Dichloromethane9.1Experimental ValueCalculated Value
Tetrahydrofuran (THF)7.5Experimental ValueCalculated Value
Ethyl Acetate6.0Experimental ValueCalculated Value
Acetone20.7Experimental ValueCalculated Value
Isopropanol19.9Experimental ValueCalculated Value
Methanol32.7Experimental ValueCalculated Value
¹Values are approximate and serve as a reference for polarity[7].

Conclusion

While experimental data for the solubility of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane remains to be published, a systematic analysis of its molecular structure allows for a strong predictive assessment of its behavior in common organic solvents. It is anticipated to be highly soluble in moderately polar aprotic solvents like THF, DCM, and ethyl acetate, with diminishing solubility in highly polar or non-polar extremes. This guide provides a robust, self-validating experimental protocol based on the Isothermal Equilibrium Method to empirically determine these values. The execution of this protocol will furnish the critical data needed by researchers to confidently employ this versatile synthetic intermediate in their work, optimizing reaction conditions and streamlining purification processes.

References

  • PubChem. (n.d.). 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane. Retrieved from [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(bromomethyl)-2,2-dimethyl-1,4-dioxane. Retrieved from [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Retrieved from [Link]

  • Zanini, S., et al. (2024). Predicting drug solubility in organic solvents mixtures. Unipd. Retrieved from [Link]

  • Vermeire, F. H., et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of B. 2,2-Dimethyl-4-bromomethyl-1,3-dioxolane. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,4-Dioxane. Retrieved from [Link]

  • PubChem. (n.d.). 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Retrieved from [Link]

  • Google Patents. (n.d.). KR20170030279A - Method for the preparation of 3,3-bis-[bis-(2-methoxyphenyl)phosphanylmethyl]-1,5-dioxy -spiro[8][8] undecane and their derivatives. Retrieved from

  • PubChem. (n.d.). 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane. Retrieved from [Link]

  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. PDF Free Download. Retrieved from [Link]

  • ITRC. (n.d.). Appendix B – 1,4-Dioxane. Retrieved from [Link]

  • OUCI. (n.d.). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Retrieved from [Link]

  • Ashcroft, J., et al. (n.d.). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PMC. Retrieved from [Link]

  • ResearchGate. (2023). Practical synthetic methods for three unstable, unsaturated bromomethyl ketones, and on the use of near-orthogonal experiments for synthetic exploration. Retrieved from [Link]

  • Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Retrieved from [Link]

  • Kiani, M., & Halladj, R. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. Retrieved from [Link]

Sources

Exploratory

Advanced Technical Guide: 2,2-Dimethyl-1,4-Dioxane Derivatives

This guide provides an advanced technical analysis of 2,2-dimethyl-1,4-dioxane derivatives, focusing on their synthesis, conformational dynamics, and application in medicinal chemistry. Executive Summary The 2,2-dimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of 2,2-dimethyl-1,4-dioxane derivatives, focusing on their synthesis, conformational dynamics, and application in medicinal chemistry.

Executive Summary

The 2,2-dimethyl-1,4-dioxane scaffold represents a critical structural motif in modern drug discovery, serving as a bioisostere for morpholines and piperazines while offering distinct physicochemical advantages. Unlike the parent 1,4-dioxane, the introduction of the gem-dimethyl group at the C2 position introduces significant conformational constraints (the Thorpe-Ingold effect), enhancing metabolic stability and selectivity in protein-ligand interactions. This guide details the synthetic architectures, conformational analysis, and medicinal utility of this scaffold.

Part 1: Structural & Conformational Dynamics

The Gem-Dimethyl Effect and Ring Puckering

The 1,4-dioxane ring exists in a dynamic equilibrium between chair and twist-boat conformers. In unsubstituted 1,4-dioxane, the chair conformer is the global minimum. However, the introduction of a 2,2-dimethyl group perturbs this equilibrium through 1,3-diaxial interactions and the gem-dimethyl effect.

  • Conformational Locking: The bulky methyl groups create steric strain in the twist-boat form, heavily biasing the population toward a distorted chair conformation. This "locking" mechanism is vital for entropy-driven binding affinity in drug design.

  • Lipophilicity Modulation: The addition of two methyl groups increases the logP (~0.5–0.8 units relative to dioxane), improving membrane permeability without significantly compromising aqueous solubility due to the retained ether oxygens.

Visualization: Conformational Energy Landscape

The following diagram illustrates the thermodynamic relationship between the conformers, highlighting the stabilization provided by the 2,2-dimethyl substitution.

Conformation Chair Chair Conformer (Global Minimum) Twist Twist-Boat (High Energy) Chair->Twist Ring Inversion (High Barrier) Boat Boat Conformer (Transition State) Twist->Boat Pseudorotation GemDimethyl 2,2-Dimethyl Substitution (Thorpe-Ingold Effect) GemDimethyl->Chair Stabilizes GemDimethyl->Twist Destabilizes (Steric Clash)

Figure 1: Conformational energy landscape of 2,2-dimethyl-1,4-dioxane. The gem-dimethyl group stabilizes the chair form while destabilizing the twist-boat via steric hindrance.

Part 2: Synthetic Architectures

The synthesis of 2,2-dimethyl-1,4-dioxane derivatives requires precise control to avoid polymerization or formation of the thermodynamically favored 1,3-dioxolane byproducts. Two primary pathways are established:

Pathway A: Epoxide Ring Opening (The "Building Block" Method)

This is the preferred method for generating functionalized derivatives with high enantiopurity (if starting from chiral epoxides).

  • Nucleophilic Attack: Ethylene glycol (or a derivative) attacks 2,2-dimethyloxirane (isobutylene oxide).

  • Regioselectivity: Under basic conditions (monolithium salt), attack occurs at the less hindered carbon. Under acidic conditions, attack occurs at the tertiary carbon.

  • Cyclization: The resulting diol is cyclized using acid catalysis or tosylation followed by base-mediated closure.

Pathway B: Diol Dehydration

A scalable industrial approach involving the acid-catalyzed dehydration of 2-methyl-2-(2-hydroxyethoxy)propan-1-ol. While cost-effective, it often yields lower selectivity due to competing elimination reactions.

Visualization: Synthetic Workflow

Synthesis IsobutyleneOxide 2,2-Dimethyloxirane Intermediate Open Chain Diol (2-(2-hydroxyethoxy)-2-methylpropan-1-ol) IsobutyleneOxide->Intermediate Nucleophilic Attack (Basic Conditions) Glycol Ethylene Glycol (Li+ Salt) Glycol->Intermediate Tosylate Monotosylate Intermediate Intermediate->Tosylate TsCl, Pyridine Product 2,2-Dimethyl-1,4-Dioxane Intermediate->Product Acid Catalysis (H2SO4) Dehydration Tosylate->Product NaH, THF (Intramolecular SN2)

Figure 2: Synthetic pathways for 2,2-dimethyl-1,4-dioxane. Pathway A (Solid lines) offers higher regiocontrol compared to Pathway B (Dashed).

Part 3: Medicinal Chemistry Applications[1][2][3]

The 2,2-dimethyl-1,4-dioxane moiety is increasingly utilized to optimize pharmacokinetic profiles.

Case Study: 5-HT1A Receptor Antagonists

Research indicates that replacing a standard 1,4-dioxane linker with the 2,2-dimethyl derivative in serotonin receptor ligands significantly alters binding affinity. The steric bulk prevents metabolic oxidation at the alpha-position, a common clearance pathway for cyclic ethers.

Case Study: CDK9 Kinase Inhibitors

In the development of Cyclin-Dependent Kinase 9 (CDK9) inhibitors, 6-(iodomethyl)-2,2-dimethyl-1,4-dioxane serves as a critical intermediate.[1] The scaffold orients the pharmacophore into the ATP-binding pocket with a specific vector that unsubstituted dioxanes cannot achieve.

Comparative Data: Scaffold Properties
Property1,4-Dioxane2,2-Dimethyl-1,4-DioxaneImpact on Drug Design
LogP (Est.) -0.270.45Improved membrane permeability.
Conformation Dynamic Chair/TwistBiased ChairReduced entropic penalty upon binding.
Metabolic Stability Low (alpha-oxidation)High (Steric shielding)Prolonged half-life (t1/2).
Boiling Point 101 °C~109 °CHigher thermal stability.

Part 4: Experimental Protocol

Protocol: Synthesis of 2,2-Dimethyl-1,4-Dioxane (Epoxide Route)

Objective: To synthesize 2,2-dimethyl-1,4-dioxane with high regioselectivity using the epoxide ring-opening method.

Reagents:

  • Ethylene Glycol (Anhydrous)

  • Lithium Hydride (LiH) or n-Butyllithium

  • Isobutylene Oxide (2,2-Dimethyloxirane)

  • p-Toluenesulfonyl Chloride (TsCl)

  • Sodium Hydride (NaH)[2][3]

  • Tetrahydrofuran (THF), Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation of Ethylene Glycol Monolithium Salt:

    • In a flame-dried 3-neck flask under Argon, dissolve ethylene glycol (10.0 equiv) in anhydrous THF.

    • Cool to 0°C and slowly add LiH (1.0 equiv). Stir for 1 hour until H2 evolution ceases. Note: Using a large excess of glycol prevents polymerization.

  • Epoxide Ring Opening:

    • Add isobutylene oxide (1.0 equiv) dropwise to the lithiated glycol solution at 0°C.

    • Allow to warm to room temperature and reflux for 12 hours.

    • Workup: Quench with saturated NH4Cl, extract with EtOAc, and concentrate. The product is the intermediate diol: 2-(2-hydroxyethoxy)-2-methylpropan-1-ol.

  • Cyclization via Tosylation:

    • Dissolve the intermediate diol in dry DCM with Pyridine (3.0 equiv).

    • Add TsCl (1.1 equiv) at 0°C. Critical: The primary alcohol reacts selectively over the tertiary alcohol.

    • Stir for 4 hours. Isolate the monotosylate.

  • Ring Closure:

    • Dissolve the monotosylate in dry THF.

    • Add NaH (1.5 equiv) at 0°C. The tertiary alkoxide will displace the primary tosylate (Intramolecular Williamson Ether Synthesis).

    • Heat to 60°C for 2 hours.

    • Purification: Flash chromatography (Hexanes/EtOAc) yields the pure 2,2-dimethyl-1,4-dioxane.

References

  • Synthesis of 2,2-Disubstituted and 2,2,3-Trisubstituted 1,4-Dioxane-Derived Building Blocks . ResearchGate.[4] Available at: [Link]

  • Chemical manipulations on the 1,4-dioxane ring of 5-HT1A receptor agonists . European Journal of Medicinal Chemistry. Available at: [Link]

  • Pyrimidine biaryl amine compounds and their uses (CDK9 Inhibitors). Google Patents.
  • 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane . PubMed Central. Available at: [Link]

Sources

Foundational

Commercial Suppliers & Technical Analysis: 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane

This in-depth technical guide addresses the commercial status, synthetic feasibility, and structural analogs of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane . Executive Summary Status: Non-Stock / Custom Synthesis Only The s...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide addresses the commercial status, synthetic feasibility, and structural analogs of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane .

Executive Summary

Status: Non-Stock / Custom Synthesis Only The specific isomer 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane is not currently listed as a stock item by major global chemical catalogs (Sigma-Aldrich, Enamine, Combi-Blocks). It is a "virtual" compound in public databases (PubChem CID: 146050301) with no associated patent or literature data.

Critical Distinction: Researchers often confuse this target with two commercially ubiquitous isomers. You must verify your specific structural requirement:

  • The Target: 1,4-Dioxane ring (6-membered, O at 1,4).[1][2] Status: Rare/Theoretical.

  • The Common Analog: 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane (Solketal Bromide). Status: Commodity Chemical.

  • The Isomer: 5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane . Status: High-Cost Niche Reagent.

Part 1: Market Analysis & Pricing Landscape

Target Compound: 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane
  • CAS: Not established for this specific isomer.

  • Availability: Zero stock availability. Requires Custom Synthesis (FTE-based).

  • Estimated Custom Cost:

    
    8,000 for initial 1–5g delivery (4–6 weeks lead time).
    
Commercial Analogs (Often the Intended Targets)

If your SAR (Structure-Activity Relationship) study permits structural variation, these analogs are the standard commercial building blocks.

Compound NameStructure TypeCAS NumberCommercial StatusApprox. Price (USD)
Solketal Bromide (4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane)1,3-Dioxolane(5-membered ring)36236-76-7 Commodity Widely Available

120 / 100g
5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane 1,3-Dioxane(6-membered ring)111934-94-2 Niche Limited Suppliers

1,800 / 5g

Part 2: Technical Specification & Synthetic Feasibility

Structural Logic & Synthesis Challenge

The 1,4-dioxane ring system is thermodynamically harder to access with specific substitution patterns compared to the 1,3-dioxolane (acetonide) system.

  • 1,3-Dioxolanes form spontaneously from 1,2-diols + acetone (thermodynamic control).

  • 1,4-Dioxanes require irreversible alkylation steps (kinetic control), making the 3-bromomethyl-2,2-dimethyl pattern synthetically demanding.

Proposed Custom Synthesis Route (Self-Validating Protocol)

Since the target is not off-the-shelf, the following route is proposed based on validated 1,4-dioxane ring construction methodologies involving epoxide opening and Williamson ether cyclization.

Step 1: Epoxide Ring Opening [2]
  • Precursors: 3-Bromo-1,2-propanediol + 2-Chloro-2-methylpropane (or Isobutylene oxide equivalent).

  • Mechanism: Acid-catalyzed opening of the epoxide or nucleophilic attack.

  • Challenge: Controlling regioselectivity to ensure the "2,2-dimethyl" and "3-bromomethyl" relationship.

Step 2: Cyclization
  • Reagents: Sodium Hydride (NaH) in THF.

  • Process: Intramolecular Williamson ether synthesis.[1]

  • Validation: Monitor disappearance of hydroxyl peaks in IR (3400 cm⁻¹) and appearance of ether C-O-C bands (1100 cm⁻¹).

Part 3: Visualizing the Supply Chain & Synthesis Logic

The following diagram illustrates the structural divergence between the common commercial analog and the requested target, along with the synthesis logic.

DioxaneLogic Precursor Precursor: Glycerol Derivative (3-Bromo-1,2-propanediol) Acetone Reactant: Acetone (Acid Cat.) Precursor->Acetone Thermodynamic Acetalization Isobutylene Reactant: Isobutylene Oxide (Base Cat.) Precursor->Isobutylene Kinetic Epoxide Opening Solketal COMMERCIAL COMMODITY Solketal Bromide (1,3-Dioxolane Ring) Acetone->Solketal High Yield (>$95%) CustomPath Custom Synthesis (Intramolecular Cyclization) Isobutylene->CustomPath Target TARGET COMPOUND 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane (1,4-Dioxane Ring) CustomPath->Target Low Yield / High Cost

Caption: Structural divergence showing why the 1,3-dioxolane is a commodity while the 1,4-dioxane target requires custom synthesis.

Part 4: Experimental Protocol (Reference Standard)

Since the 1,4-dioxane target is theoretical/custom, this protocol details the synthesis of the 1,3-dioxolane analog (Solketal Bromide) . This serves as the control standard for any lab attempting to synthesize the 1,4-variant, as you must be able to differentiate the two isomers analytically.

Synthesis of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane

Objective: Produce the 5-membered ring analog to serve as an analytical standard (NMR/GC-MS) to ensure your custom 1,4-dioxane synthesis has not rearranged into the thermodynamically stable 1,3-isomer.

Reagents:

  • Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol) [CAS: 100-79-8]

  • Carbon Tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM)

Methodology:

  • Setup: In a 500 mL round-bottom flask, dissolve Solketal (13.2 g, 100 mmol) and CBr₄ (36.5 g, 110 mmol) in anhydrous DCM (200 mL). Cool to 0°C under N₂ atmosphere.

  • Addition: Add PPh₃ (28.8 g, 110 mmol) portion-wise over 30 minutes. Note: Exothermic reaction; maintain T < 5°C to prevent side reactions.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Add Hexane (300 mL) to precipitate Triphenylphosphine oxide (TPPO). Filter through a Celite pad.

  • Purification: Concentrate filtrate and purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).

  • Yield: Expect ~85-90% of a clear, colorless oil.

Quality Control (Self-Validating):

  • 1H NMR (CDCl3): The gem-dimethyl groups in the 1,3-dioxolane appear as two distinct singlets at ~1.37 and ~1.43 ppm. Crucial: If your "1,4-dioxane" synthesis yields these peaks, you have failed and formed the 1,3-isomer.

  • 13C NMR: The quaternary carbon (O-C-O) appears at ~109.8 ppm for the 1,3-dioxolane.

References

  • PubChem. 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane (Compound Summary). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Synthesis of Substituted 1,4-Dioxanes via Epoxide Opening. Org.[2][3][4] Synth. 2005, 82, 99. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Technical Guide: Nucleophilic Substitution of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane

Protocols for Hindered Dioxane Scaffolds Part 1: Strategic Overview & Mechanistic Insight The Structural Challenge: The "Neopentyl-Like" Problem The molecule 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane presents a deceptive...

Author: BenchChem Technical Support Team. Date: February 2026


 Protocols for Hindered Dioxane Scaffolds

Part 1: Strategic Overview & Mechanistic Insight

The Structural Challenge: The "Neopentyl-Like" Problem

The molecule 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane presents a deceptive structural profile. While chemically a primary alkyl halide (which typically suggests facile


 reactivity), the local steric environment imposes significant kinetic penalties.[1][2]
  • The

    
    -Branching Effect:  The electrophilic carbon (
    
    
    
    -carbon) is attached to C3 of the dioxane ring. C3 is a tertiary center flanked immediately by a quaternary center at C2 (the gem-dimethyl group).
  • Conformational Locking: The 1,4-dioxane ring exists predominantly in a chair conformation. The bulky gem-dimethyl group at C2 and the bromomethyl group at C3 will adopt a conformation to minimize 1,2-gauche interactions. This often places the leaving group in a sterically congested pocket, hindering the

    
     backside attack required for 
    
    
    
    mechanisms.

Key Reactivity Rule: Treat this substrate as a


-branched primary halide  (analogous to, but bulkier than, isobutyl bromide). Standard conditions used for linear alkyl halides (e.g., ethyl bromide) will result in sluggish reaction rates or elimination (

) byproducts if strong bases are used.
The Solution: The "Super-Nucleophile" & Activation Strategy

To overcome the steric energy barrier, successful substitution requires a two-pronged approach:

  • Leaving Group Activation: Converting the bromide to an iodide (Finkelstein reaction) creates a weaker base and a better leaving group, accelerating the rate-determining step.

  • Nucleophile Selection: Utilization of linear, high-nucleophilicity/low-basicity reagents (Azide, Cyanide, Thiolate) reduces steric clash and suppresses the competing

    
     elimination pathway.
    

Part 2: Application Notes & Decision Pathways

Application Note A: Synthesis of Amines via Azide Intermediate

Context: Direct amination of this substrate with ammonia or primary amines is prone to failure due to the low electrophilicity of the hindered carbon and the competitive nucleophilicity of the resulting secondary amine. Recommended Route: The Staudinger Protocol (Bromide


 Azide 

Amine). Why: The azide ion (

) is linear and a powerful nucleophile that can penetrate the steric bulk of the C2-C3 region more effectively than tetrahedral amines.
Application Note B: Etherification (Williamson Ether Synthesis)

Context: Attaching alkoxides. Risk: High. The use of strong bases (KOtBu, NaOEt) with this hindered halide favors


 elimination, generating the exocyclic or endocyclic alkene.
Mitigation:  Use the Finkelstein-assisted  method and non-bulky alkoxides. For phenols, use 

in DMF to utilize the "Cesium Effect" for enhanced solubility and reactivity.
Decision Tree: Reaction Optimization

Figure 1: Strategic decision tree for nucleophilic substitution, prioritizing steric bypass via azide or iodide intermediates.

Part 3: Detailed Experimental Protocols

Protocol 1: Catalytic Finkelstein Activation (Preparation of the Iodide)

Use this protocol if your nucleophile is weak or if the direct bromide reaction yields <20% conversion.

Reagents:

  • Substrate: 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane (1.0 equiv)

  • Reagent: Sodium Iodide (NaI) (2.0 - 5.0 equiv)

  • Solvent: 2-Butanone (Methyl Ethyl Ketone, MEK) or Acetone (dry)

Procedure:

  • Setup: Charge a round-bottom flask with the bromide substrate and dry MEK (0.5 M concentration).

  • Addition: Add NaI (2.0 equiv). The salt may not fully dissolve initially.

  • Reflux: Equip with a condenser and heat to reflux (

    
     for MEK) for 12–24 hours. The solution will likely turn yellow/brown due to trace 
    
    
    
    , and a white precipitate (NaBr) will form.
  • Workup: Cool to room temperature. Filter off the NaBr solids.

  • Purification: Concentrate the filtrate. Dissolve the residue in

    
    , wash with 
    
    
    
    (to remove iodine color) and brine. Dry over
    
    
    .
  • Usage: Use the crude iodide immediately for the next substitution step. It is significantly more reactive (

    
    ) than the bromide.
    
Protocol 2: Synthesis of (2,2-Dimethyl-1,4-dioxan-3-yl)methanamine (Azide Route)

This is the most reliable method to install a nitrogen atom.

Reagents:

  • Substrate: 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane (1.0 equiv)

  • Nucleophile: Sodium Azide (

    
    ) (1.5 equiv)
    
  • Solvent: DMF (Anhydrous) or DMSO

  • Catalyst: NaI (0.1 equiv) - Optional but recommended

Step A: Azidation

  • Dissolution: Dissolve the bromide (10 mmol) in anhydrous DMF (20 mL).

  • Reaction: Add

    
     (15 mmol) and catalytic NaI (1 mmol).
    
  • Heating: Heat the mixture to

    
      for 16 hours behind a blast shield.
    
    • Note: Azides are potentially explosive. Do not use chlorinated solvents (formation of diazidomethane). Keep temperature under

      
      .
      
  • Quench: Cool to room temperature. Dilute with water (100 mL) and extract with

    
     (
    
    
    
    ).
  • Safety Check: Wash organic phase with water (to remove DMF) and brine. Dry (

    
    ) and concentrate carefully (azides can be volatile).
    

Step B: Staudinger Reduction

  • Setup: Dissolve the crude azide in THF (30 mL).

  • Addition: Add Triphenylphosphine (

    
    ) (1.1 equiv). Gas evolution (
    
    
    
    ) will occur. Stir at RT for 2 hours until gas evolution ceases (formation of iminophosphorane).
  • Hydrolysis: Add water (2 mL) and heat to reflux for 3 hours.

  • Workup: Concentrate THF. Acidify with 1M HCl (extracts amine into water). Wash aqueous layer with DCM (removes

    
    ). Basify aqueous layer with NaOH (pH > 12) and extract amine into DCM.
    
  • Yield: Expect 60–80% overall yield.

Protocol 3: Thioetherification (Mercaptan Displacement)

Suitable for installing sulfur linkers.

Reagents:

  • Thiol (

    
    ) (1.2 equiv)
    
  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) or 
    
    
    
  • Solvent: DMF or Acetonitrile

Procedure:

  • Pre-complexation: Combine the Thiol and Base in DMF and stir for 30 mins at RT to generate the thiolate anion.

  • Addition: Add the bromide substrate (or the iodide generated in Protocol 1).

  • Reaction: Heat to

    
     for 12 hours.
    
    • Why Cesium? The large

      
       cation limits ion-pairing with the thiolate, making the nucleophile "naked" and more reactive, which is crucial for this hindered electrophile.
      
  • Workup: Standard aqueous/organic extraction.

Part 4: Data Summary & Troubleshooting

Comparative Reactivity Table
NucleophileReagentSolventTemp (

)
Est. TimeOutcome
Azide

DMF9016 hHigh Yield. Best route for amines.
Amine (

)

EtOHReflux48 hPoor. Low conversion; mostly starting material.
Cyanide KCNDMSO8012 hModerate. Good for chain extension.
Alkoxide NaOEtEtOH704 hElimination. Major product is alkene (E2).
Thiolate

DMF7012 hGood. Sulfur is a soft, superior nucleophile.
Troubleshooting Guide
  • Problem: Starting material remains unreacted after 24h.

    • Cause: Steric hindrance is blocking the transition state.[2][3]

    • Fix: Switch solvent to DMSO (higher dielectric constant). Add 0.5 equiv NaI. Increase temp to

      
       (ensure vessel pressure rating).
      
  • Problem: Formation of alkene (elimination product).

    • Cause: Basicity of the nucleophile is too high.

    • Fix: Switch to "softer" nucleophiles (Azide, Thiol, Cyanide). If an oxygen nucleophile is required, use the alcohol with a non-nucleophilic base (e.g., Sodium Hydride) in low concentration, or use silver-mediated conditions (

      
      ).
      

References

  • Neopentyl Halide Reactivity

    • Mechanism and Kinetics: "Nucleophilic Substitution in Neopentyl Halides."[1][4] Chemistry LibreTexts. Available at: [Link]

  • Dioxane Synthesis & Properties

    • General Synthesis: "Synthesis of 2,2-dimethyl-5,5-bis(bromomethyl)-1,3-dioxane."[5] PrepChem. Available at: [Link]

  • Azidation Protocols

    • Staudinger Reduction: "Staudinger Reaction." Organic Chemistry Portal. Available at: [Link]

  • Finkelstein Reaction

    • Methodology: "Finkelstein Reaction." Organic Chemistry Portal. Available at: [Link]

Sources

Application

The Versatile Synthon: Harnessing 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane in Pharmaceutical Synthesis

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane as a key pharmaceutical inter...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane as a key pharmaceutical intermediate. We delve into its fundamental physicochemical properties, explore its primary role as a protected glycerol derivative for nucleophilic substitution reactions, and provide detailed, field-tested protocols for its use in the synthesis of more complex molecules. The causality behind experimental choices, safety considerations, and methods for subsequent deprotection of the dioxane moiety to reveal the diol functionality are discussed in depth. This guide is intended to serve as a practical resource for leveraging this versatile building block in the efficient construction of pharmaceutical targets.

Introduction: A Protected Building Block of Strategic Importance

In the intricate landscape of pharmaceutical synthesis, the ability to introduce specific functionalities with high precision is paramount. 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane emerges as a valuable synthon, effectively serving as a protected form of 2,3-dihydroxypropyl bromide. The 2,2-dimethyl-1,4-dioxane moiety, an acetonide, masks a 1,2-diol, a common structural motif in biologically active molecules.[1][2] This protection strategy is crucial as it prevents the free hydroxyl groups from engaging in undesirable side reactions during synthetic transformations targeting other parts of the molecule.

The core utility of this intermediate lies in its reactive bromomethyl group, which is an excellent electrophile for SN2 reactions.[3] This allows for the facile introduction of the protected glycerol backbone onto a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.[4] Once the desired molecular framework is assembled, the dioxane protecting group can be readily removed under acidic conditions to unmask the 1,2-diol functionality, a key step in the synthesis of many pharmaceutical agents.[5]

Physicochemical Properties of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane

PropertyValueSource
Molecular Formula C7H13BrO2[6]
Molecular Weight 209.08 g/mol [6]
Appearance Typically a colorless to pale yellow liquid-
Boiling Point ~72-75 °C at 2.0 mm Hg[7]
SMILES CC1(C(OCCO1)CBr)C[6]
InChIKey WBSHSRITLMSBPE-UHFFFAOYSA-N[6]

Core Applications in Pharmaceutical Synthesis: Alkylation Reactions

The primary application of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane is as an alkylating agent. The presence of the bromine atom on a primary carbon makes it highly susceptible to nucleophilic attack. This section outlines detailed protocols for the N-, O-, and S-alkylation of various nucleophiles, which are fundamental transformations in drug synthesis.

N-Alkylation of Amines

The formation of carbon-nitrogen bonds is a cornerstone of medicinal chemistry. 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane can be effectively used to introduce the protected glycerol moiety to primary and secondary amines.

Protocol 2.1.1: General Procedure for N-Alkylation of a Primary Amine

Objective: To synthesize an N-substituted product by reacting a primary amine with 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane.

Materials:

  • Primary amine (1.0 eq)

  • 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane (1.1 eq)

  • Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the primary amine (1.0 eq) in anhydrous MeCN or DMF, add the base (K2CO3 or DIPEA, 1.5 - 2.0 eq).

  • Stir the mixture at room temperature under an inert atmosphere for 15-30 minutes.

  • Add 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Experimental Choices:

  • Base: A non-nucleophilic base like K2CO3 or DIPEA is used to deprotonate the amine, increasing its nucleophilicity without competing in the alkylation reaction.

  • Solvent: Anhydrous polar aprotic solvents like MeCN or DMF are chosen to dissolve the reactants and facilitate the SN2 reaction mechanism.

  • Stoichiometry: A slight excess of the alkylating agent can be used to ensure complete consumption of the starting amine. However, for primary amines, using a large excess of the amine can help minimize over-alkylation to the secondary amine.[4]

  • Inert Atmosphere: Prevents reaction with atmospheric moisture and oxygen, which can be crucial for sensitive substrates.

O-Alkylation of Phenols

The formation of ether linkages is another critical transformation in drug synthesis. This protocol details the O-alkylation of phenols.

Protocol 2.2.1: General Procedure for O-Alkylation of a Phenol

Objective: To synthesize a phenyl ether derivative by reacting a phenol with 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane.

Materials:

  • Phenol (1.0 eq)

  • 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane (1.1 eq)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetone

  • Stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the phenol (1.0 eq) in anhydrous DMF or acetone, add the base (K2CO3 or Cs2CO3, 1.5 eq).

  • Stir the mixture at room temperature under an inert atmosphere for 30 minutes to form the phenoxide.

  • Add 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature or heat to 50-60 °C. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Causality and Experimental Choices:

  • Base: A base is required to deprotonate the weakly acidic phenol, generating the more nucleophilic phenoxide anion. Cs2CO3 is often more effective than K2CO3 due to the "cesium effect," which enhances the nucleophilicity of the phenoxide.

  • Solvent: DMF is a common choice due to its ability to dissolve a wide range of substrates and its high boiling point, allowing for elevated reaction temperatures if necessary.

S-Alkylation of Thiols

The synthesis of thioethers is also readily achievable using this intermediate.

Protocol 2.3.1: General Procedure for S-Alkylation of a Thiol

Objective: To synthesize a thioether by reacting a thiol with 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane.

Materials:

  • Thiol (1.0 eq)

  • 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane (1.05 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) or Potassium carbonate (K2CO3, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • If using NaH, suspend it in anhydrous THF in a flask under an inert atmosphere. Cool the suspension to 0 °C.

  • Add a solution of the thiol (1.0 eq) in anhydrous THF dropwise to the NaH suspension. Stir for 20-30 minutes at 0 °C, then allow to warm to room temperature.

  • If using K2CO3, dissolve the thiol in DMF and add the base.

  • Add 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane (1.05 eq) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (if NaH was used) or water.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify by column chromatography.

Causality and Experimental Choices:

  • Base: Thiols are more acidic than alcohols and phenols, so a variety of bases can be used. NaH provides irreversible deprotonation to the thiolate, which is a potent nucleophile. K2CO3 is a milder and safer alternative.

  • Safety: When using NaH, extreme caution must be exercised as it is highly reactive with water and can ignite in air. All additions should be done slowly and at a reduced temperature.

Deprotection of the Dioxane Moiety: Unveiling the 1,2-Diol

After the desired alkylation has been achieved, the 2,2-dimethyl-1,4-dioxane protecting group can be removed to reveal the vicinal diol. This is typically accomplished under acidic conditions.[5]

Protocol 3.1.1: Acid-Catalyzed Hydrolysis of the Dioxane Protecting Group

Objective: To deprotect the dioxane ring to yield the corresponding 1,2-diol.

Materials:

  • Dioxane-protected compound (1.0 eq)

  • Aqueous solution of a strong acid (e.g., 1-3 M Hydrochloric acid (HCl), Sulfuric acid (H2SO4)) or a Lewis acid (e.g., Boron trifluoride etherate (BF3·OEt2))

  • A protic solvent such as Methanol (MeOH), Ethanol (EtOH), or a mixture with Tetrahydrofuran (THF) and water.

  • Stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the dioxane-protected compound (1.0 eq) in a suitable solvent mixture (e.g., THF/water or MeOH).

  • Add the acidic reagent (e.g., aqueous HCl) to the solution.

  • Stir the reaction at room temperature or with gentle heating. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic extracts, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the resulting diol if necessary, often by column chromatography or recrystallization.

Causality and Experimental Choices:

  • Acid Catalyst: The acid protonates one of the oxygen atoms of the dioxane, making the acetal more susceptible to nucleophilic attack by water, leading to hydrolysis.

  • Solvent System: A mixture of an organic solvent and water is typically used to ensure the solubility of both the substrate and the aqueous acid.

  • Reaction Conditions: The lability of the dioxane group can vary depending on the overall structure of the molecule. Therefore, the strength of the acid, temperature, and reaction time may need to be optimized to achieve efficient deprotection without affecting other acid-sensitive functional groups in the molecule.[8]

Synthetic Workflow and Logical Relationships

The strategic use of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane in a multi-step synthesis can be visualized as follows:

G cluster_0 Alkylation Step cluster_1 Deprotection Step A Nucleophile (Nu-H) (e.g., R-NH2, R-OH, R-SH) D Alkylated Intermediate (Protected Diol) A->D S_N2 Reaction B 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane B->D C Base (e.g., K2CO3, DIPEA, NaH) C->A Deprotonation E Alkylated Intermediate (Protected Diol) G Final Product (1,2-Diol) E->G Hydrolysis F Acid Catalyst (e.g., HCl, H2SO4) F->E

Caption: Synthetic workflow using 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane.

Safety and Handling

3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane is a reactive alkylating agent and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. As a brominated organic compound, it should be treated as a potential irritant and lachrymator. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its ability to act as a protected glycerol synthon allows for the clean and efficient introduction of this important structural motif into a wide array of molecules through robust alkylation reactions. The straightforward deprotection protocol further enhances its utility. The protocols and insights provided in this guide are intended to empower researchers to effectively incorporate this building block into their synthetic strategies for the development of novel therapeutic agents.

References

  • A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. Nat Commun. 2025 Jan 3;16(1):364.
  • A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. Nat Commun. 2025 Jan 3;16(1):364.
  • Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non‐Conventional Media. RWTH Publications. Available from: [Link]

  • Protecting Groups. Available from: [Link]

  • 3-(bromomethyl)-2,2-dimethyl-1,4-dioxane. PubChem. Available from: [Link]

  • Protecting groups. J. Chem. Soc., Perkin Trans. 1, 1998, 327-357. Available from: [Link]

  • Protecting Groups. Organic Synthesis. Available from: [Link]

  • β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses. Available from: [Link]

  • Synthesis of 2,2-dimethyl-5,5-bis(bromomethyl)-1,3-dioxane. PrepChem.com. Available from: [Link]

  • 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction. RSC Advances. 2021;11(10):5645-5653. Available from: [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available from: [Link]

  • Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade. Chemical Science. 2023;14(4):869-875. Available from: [Link]

  • 1,4-Dioxane: Health Information Summary. New Hampshire Department of Environmental Services. 2010. Available from: [Link]

  • Stereocontrolled synthesis of functionalized chiral syn-1,3-diol derivatives via a one-pot diastereoselective carboxylation/bromocyclization of homoallylic alcohols. iScience. 2018;9:513-520. Available from: [Link]

  • C1-4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow. ChemRxiv. 2024. Available from: [Link]

  • History of Use and Potential Sources 1,4-Dioxane. Interstate Technology & Regulatory Council. 2020. Available from: [Link]

  • C1-4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow. ResearchGate. 2024. Available from: [Link]

  • Pharmaceuticals. VanDeMark Chemical. Available from: [Link]

  • Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions. Beilstein Journal of Organic Chemistry. 2012;8:319-324. Available from: [Link]

  • Organoaluminum catalysis of alkylation reactions. Google Patents.
  • Synthesis, Reactions and Application of 2,2-Dimethyl-4-oxymethyl-1,3-dioxolane (A Review). Žurnal obŝej himii. 2024;94(6):664-690. Available from: [Link]

  • Chemical intermediates. Nitrochemie. Available from: [Link]

  • C1-4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow. PubMed. 2025. Available from: [Link]

  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI. 2022;27(21):7437. Available from: [Link]

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Method

Application Notes &amp; Protocols: Preparation of Grignard Reagents from Bromomethyl-1,4-dioxane Derivatives

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the preparation of Grignard reagents from bromomethyl-1,4-dioxane derivatives, specifically focus...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the preparation of Grignard reagents from bromomethyl-1,4-dioxane derivatives, specifically focusing on the synthesis of (1,4-dioxan-2-yl)methylmagnesium bromide. Grignard reagents are powerful nucleophiles essential for forming new carbon-carbon bonds in organic synthesis.[1][2] However, their preparation requires meticulous attention to experimental conditions to ensure high yield and purity. These application notes detail the underlying mechanism, critical safety protocols, a step-by-step experimental procedure, and methods for characterization. The information presented herein is curated to provide researchers with the expertise needed to successfully and safely conduct this synthesis.

Introduction and Scientific Background

Grignard reagents, with the general formula R-Mg-X, are organomagnesium halides that serve as a cornerstone in synthetic organic chemistry.[3][4] Discovered by Victor Grignard, a feat which earned him the Nobel Prize in 1912, these reagents are valued for their ability to create C-C bonds through reactions with various electrophiles like aldehydes, ketones, and esters.[2][3][4][5]

The synthesis of a Grignard reagent from a bromomethyl-1,4-dioxane derivative is of particular interest due to the presence of the dioxane moiety, which can be a useful functional handle in subsequent synthetic steps. The ether linkages within the dioxane ring are generally stable under the reaction conditions and can even aid in the solvation and stabilization of the Grignard reagent.[6][7]

However, the formation of this specific Grignard reagent is not without its challenges. The reaction is highly sensitive to moisture and atmospheric oxygen, which can rapidly decompose the reagent.[3][8] Furthermore, the initiation of the reaction can be sluggish due to a passivating layer of magnesium oxide on the surface of the magnesium metal.[3][9] This guide will address these challenges and provide protocols to overcome them.

Reaction Mechanism and Kinetics

The formation of a Grignard reagent involves the insertion of a magnesium atom into the carbon-halogen bond of an organic halide.[10] While the exact mechanism is complex and still a subject of study, it is widely accepted to involve radical intermediates and surface reactions on the magnesium metal.[6][10]

The process is generally understood to occur in the following steps:

  • Electron Transfer: A single electron is transferred from the magnesium metal to the antibonding orbital of the carbon-bromine bond of the bromomethyl-1,4-dioxane. This results in the formation of a radical anion, which then cleaves to form an alkyl radical and a bromide ion.

  • Radical Recombination: The newly formed alkyl radical recombines with a magnesium radical cation (Mg⁺) on the metal surface to form the organomagnesium compound.

The reaction is exothermic, and once initiated, can proceed rapidly.[2][11] The ethereal solvent, typically anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O), plays a crucial role by coordinating with the magnesium center, which stabilizes the Grignard reagent in solution.[3][6][7][12]

A potential side reaction is the Wurtz coupling, where a newly formed Grignard molecule reacts with an unreacted molecule of the organic halide to form a homocoupled dimer.[13][14][15][16] This can be minimized by the slow addition of the halide to the magnesium suspension.[14]

Critical Safety Considerations

The preparation and handling of Grignard reagents present significant safety hazards that must be managed through careful planning and execution.

  • Flammability: The ethereal solvents used (THF, Et₂O) are highly flammable and volatile.[11][17] All operations must be conducted in a certified chemical fume hood, away from any potential ignition sources.[8][18]

  • Pyrophoric Nature: While not all Grignard reagents are pyrophoric, they are highly reactive with air and moisture.[19] The reaction apparatus must be scrupulously dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[8][17]

  • Exothermic Reaction: The formation of Grignard reagents is an exothermic process.[11][17] The rate of addition of the organic halide must be carefully controlled to prevent a runaway reaction.[8] An ice-water bath should always be on hand for rapid cooling if necessary.[11][17]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a flame-resistant lab coat, and suitable gloves, must be worn at all times.[8][11][18]

Experimental Protocol: Synthesis of (1,4-Dioxan-2-yl)methylmagnesium bromide

This protocol outlines the detailed steps for the preparation of (1,4-dioxan-2-yl)methylmagnesium bromide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Magnesium turnings99.8%Sigma-Aldrich
2-(Bromomethyl)-1,4-dioxane97%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-AldrichInhibitor-free
IodineCrystal, Reagent GradeFisher ScientificFor activation
Nitrogen or Argon GasHigh PurityFor inert atmosphere
Equipment Setup
  • Three-neck round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Schlenk line or inert gas manifold

  • Heating mantle (used with caution) or oil bath

  • Ice-water bath

Detailed Step-by-Step Procedure
  • Apparatus Preparation: All glassware must be thoroughly cleaned and oven-dried overnight at 120 °C to remove any traces of water.[8][17] The apparatus is then assembled while still hot and allowed to cool to room temperature under a stream of dry nitrogen or argon.[8]

  • Magnesium Activation: Place the magnesium turnings (1.2 equivalents) into the three-neck flask. Add a single crystal of iodine as an activator.[3][9][20] Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed. The disappearance of the iodine color indicates the activation of the magnesium surface.[14] Allow the flask to cool to room temperature.

  • Initiation of Reaction: Add a small volume of anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of 2-(bromomethyl)-1,4-dioxane (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of the bromide solution to the magnesium suspension. The reaction should initiate, which is indicated by a gentle bubbling and a slight increase in temperature.[2] If the reaction does not start, gentle warming may be necessary.

  • Addition of Bromide: Once the reaction has been initiated, add the remaining 2-(bromomethyl)-1,4-dioxane solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[14] If the reaction becomes too vigorous, slow the addition rate and cool the flask with an ice-water bath.[8]

  • Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting solution should be a cloudy gray or brown, which is characteristic of a Grignard reagent.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use A Dry Glassware B Assemble Apparatus A->B C Purge with Inert Gas B->C D Add Mg Turnings & Iodine C->D E Activate Mg with Heat D->E F Add Anhydrous THF E->F G Initiate with Bromide Solution F->G H Slowly Add Remaining Bromide G->H I Stir to Completion H->I J Titrate to Determine Concentration I->J K Use in Subsequent Reaction J->K

Sources

Application

Functionalization of 1,4-dioxane scaffold via bromomethyl group

A Guide to Nucleophilic Substitution via the Bromomethyl Handle Executive Summary The 1,4-dioxane scaffold is a critical pharmacophore in modern medicinal chemistry, serving as a saturated heterocyclic bioisostere for mo...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Nucleophilic Substitution via the Bromomethyl Handle

Executive Summary

The 1,4-dioxane scaffold is a critical pharmacophore in modern medicinal chemistry, serving as a saturated heterocyclic bioisostere for morpholine, piperazine, and piperidine rings. Its distinct lipophilicity (


) and hydrogen-bond acceptor profile allow for the fine-tuning of ADME properties in kinase inhibitors and GPCR ligands.

This guide details the functionalization of 2-(bromomethyl)-1,4-dioxane , a versatile electrophilic building block. Unlike simple alkyl halides, the reactivity of this scaffold is modulated by the inductive effects of the ring oxygens and steric constraints. We present optimized protocols for C-N (amination), C-O (etherification), and C-N (azidation) bond formations, emphasizing the Finkelstein-assisted substitution strategy to maximize yields and suppress elimination byproducts.

Safety & Handling (Critical)
  • Alkylating Potential: 2-(Bromomethyl)-1,4-dioxane is a potent alkylating agent. It must be handled in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

  • Lachrymator: Related

    
    -halo ethers can be lachrymatory.
    
  • Waste: All aqueous waste containing azides (Protocol 3) must be kept at pH > 7 to prevent the formation of hydrazoic acid (

    
    ).
    
Strategic Overview: The Finkelstein Advantage

Direct


 displacement of the bromine atom on the 1,4-dioxane ring can be sluggish due to the steric bulk of the heterocycle and the inductive withdrawal of the adjacent oxygen atoms.

To overcome this, we recommend an In-Situ Finkelstein Activation . By adding catalytic or stoichiometric Iodide (


), the bromide is converted to the more reactive iodide intermediate.
  • Mechanism:

    
    
    
  • Benefit: The C-I bond is weaker and the iodide is a better leaving group, accelerating the reaction with the target nucleophile (Amine/Phenol) by 2-5x compared to the bromide alone.

Visual Workflow (Pathway Logic)

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

DioxaneFunctionalization Start 2-(Bromomethyl)- 1,4-dioxane Iodide In-Situ Iodide Species Start->Iodide KI (cat.), MeCN Finkelstein Exch. Triazole 1,2,3-Triazole Derivative (Click Chemistry) Start->Triazole 1. NaN3, DMF 2. R-Alkyne, Cu(I) Amine 2-(Aminomethyl)- 1,4-dioxane (Library Scaffold) Iodide->Amine HNR2, K2CO3 60-80°C Ether 2-(Phenoxymethyl)- 1,4-dioxane (Receptor Ligand) Iodide->Ether Ar-OH, Cs2CO3 DMF, 90°C

Caption: Divergent functionalization pathways for 2-(bromomethyl)-1,4-dioxane. Yellow node indicates the transient, highly reactive iodide species generated in situ.

Detailed Protocols
Protocol A: C-N Bond Formation (Amination)

Target: Synthesis of secondary/tertiary amines for library generation.

Reagents:

  • 2-(Bromomethyl)-1,4-dioxane (1.0 equiv)

  • Amine (Secondary or Primary) (1.2 - 1.5 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Potassium Iodide (

    
    ) (0.1 equiv - Catalyst)
    
  • Solvent: Acetonitrile (MeCN) (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a reaction vial equipped with a stir bar, suspend

    
     (2.0 mmol) and KI (0.1 mmol) in anhydrous MeCN (5 mL).
    
  • Addition: Add the amine (1.2 mmol). Stir for 5 minutes at room temperature.

  • Initiation: Add 2-(bromomethyl)-1,4-dioxane (1.0 mmol) dropwise.

  • Reaction: Seal the vial and heat to 60°C (for aliphatic amines) or 80°C (for anilines/hindered amines) for 12–16 hours.

  • Monitoring (Self-Validation): Check TLC (System: 5% MeOH in DCM).

    • Checkpoint: The starting bromide typically appears at

      
       (non-polar). The amine product will be more polar (
      
      
      
      ) and may streak slightly.
  • Workup: Filter off the inorganic solids. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine.[1] Dry over

    
    .
    
  • Purification: Flash column chromatography (DCM/MeOH gradient).

Optimization Data (Representative):

EntryBaseAdditiveSolventTemp (°C)Conversion (LCMS)Note
1

NoneDCM4035%Too slow; DCM boils off.
2

NoneMeCN6065%Incomplete after 16h.
3

KI (10%) MeCN6092% Optimal Condition.
4

TBAIDMF9088%Good, but difficult workup.
Protocol B: C-O Bond Formation (Etherification)

Target: Synthesis of aryl ethers (potential GPCR antagonists).

Reagents:

  • Phenol derivative (1.0 equiv)

  • 2-(Bromomethyl)-1,4-dioxane (1.2 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide)

Expert Insight: We utilize Cesium Carbonate rather than Potassium Carbonate. The "Cesium Effect" involves the larger Cesium cation forming a looser ion pair with the phenoxide anion, increasing its nucleophilicity in DMF solution.

Methodology:

  • Dissolve the Phenol (1.0 mmol) in DMF (3 mL).

  • Add

    
     (2.0 mmol) and stir at RT for 15 mins to generate the phenoxide.
    
  • Add 2-(bromomethyl)-1,4-dioxane (1.2 mmol).

  • Heat to 90°C for 8 hours.

  • Workup: Dilute with water (15 mL) and extract with

    
     or EtOAc. (Note: DMF requires thorough water washing to remove).
    
Protocol C: Access to Click Chemistry (Azidation)

Target: Synthesis of 2-(azidomethyl)-1,4-dioxane for triazole library construction.

Reagents:

  • 2-(Bromomethyl)-1,4-dioxane (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Solvent: DMSO or DMF[2][3]

Methodology:

  • CAUTION: Use a blast shield.

  • Dissolve

    
     (1.5 mmol) in DMSO (2 mL).
    
  • Add the bromide (1.0 mmol).

  • Stir at RT for 24 hours or 50°C for 4 hours .

  • Validation: IR spectroscopy is the gold standard here.

    • Checkpoint: Look for the disappearance of C-Br stretch and appearance of the strong, characteristic Azide peak at ~2100 cm⁻¹ .

  • Usage: The resulting azide solution can often be used directly in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) without isolation, reducing safety risks.

References
  • Bolchi, C. et al. (2020).[4][5] "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design." European Journal of Medicinal Chemistry, 200, 112419.[4][5] Link[5]

  • Del Bello, F. et al. (2012). "1,4-Dioxane, a Suitable Scaffold for the Development of Novel M3 Muscarinic Receptor Antagonists."[6] Journal of Medicinal Chemistry, 55(1), 590-600. Link

  • Finkelstein, H. (1910).[7] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. (Foundational Chemistry). Link

  • Grygorenko, O. O. et al. (2025). "Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring." Enamine Application Notes. Link

Sources

Method

Application Notes and Protocols: The Williamson Ether Synthesis of Aryl Ethers Utilizing 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane

Abstract This document provides a comprehensive technical guide for the coupling of 3-(bromomethyl)-2,2-dimethyl-1,4-dioxane with various phenols to synthesize a range of aryl ethers. This reaction, a classic example of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the coupling of 3-(bromomethyl)-2,2-dimethyl-1,4-dioxane with various phenols to synthesize a range of aryl ethers. This reaction, a classic example of the Williamson ether synthesis, is a cornerstone of medicinal chemistry and drug development due to its versatility and reliability.[1][2] This guide will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes, including the choice of base, solvent, and temperature. Furthermore, we will explore potential side reactions and provide troubleshooting strategies to optimize yield and purity.

Introduction: The Significance of Aryl Ether Synthesis

The formation of the ether linkage is a fundamental transformation in organic synthesis. The Williamson ether synthesis, developed in the 19th century, remains one of the most straightforward and widely employed methods for preparing both symmetrical and unsymmetrical ethers.[1][2] The reaction typically involves the S_N2 displacement of a halide from an alkyl halide by an alkoxide or phenoxide ion.[1][2]

The coupling of 3-(bromomethyl)-2,2-dimethyl-1,4-dioxane with phenols is of particular interest in drug discovery. The 2,2-dimethyl-1,4-dioxane moiety can serve as a valuable building block, imparting specific physicochemical properties to the final molecule, such as altered solubility, metabolic stability, or receptor-binding interactions. Understanding the nuances of this specific Williamson ether synthesis is therefore crucial for researchers aiming to generate novel chemical entities with therapeutic potential.

Mechanistic Overview: The S_N2 Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[1][2] This process involves the backside attack of a nucleophile on an electrophilic carbon atom, leading to the displacement of a leaving group in a single, concerted step.[1][2]

In this specific application, the key steps are:

  • Deprotonation of the Phenol: A base is used to deprotonate the acidic hydroxyl group of the phenol, generating a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic methylene carbon of 3-(bromomethyl)-2,2-dimethyl-1,4-dioxane.

  • Displacement of the Leaving Group: The bromide ion, a good leaving group, is displaced, forming the desired aryl ether product and a salt byproduct.

Visualizing the Reaction Workflow

Williamson_Ether_Synthesis Phenol Phenol (Ar-OH) Deprotonation Deprotonation Phenol->Deprotonation Base Base Base->Deprotonation Dioxane_Bromide 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane SN2_Attack SN2 Attack Dioxane_Bromide->SN2_Attack Phenoxide Phenoxide (Ar-O⁻) Phenoxide->SN2_Attack Aryl_Ether Aryl Ether Product Salt Salt Byproduct Deprotonation->Phenoxide SN2_Attack->Aryl_Ether SN2_Attack->Salt

Figure 1: General workflow of the Williamson ether synthesis.

Critical Reaction Parameters and Optimization

The success of the Williamson ether synthesis hinges on the careful selection of several key parameters.

Choice of Base

The primary role of the base is to deprotonate the phenol to form the reactive phenoxide nucleophile. Since phenols (pKa ≈ 10) are significantly more acidic than aliphatic alcohols, a wider range of bases can be effectively employed.[3]

BaseStrengthTypical Use Cases & Considerations
Potassium Carbonate (K₂CO₃) WeakOften the first choice for standard phenols. It is mild, which helps to minimize potential side reactions.[3]
Sodium Carbonate (Na₂CO₃) WeakSimilar to K₂CO₃, a mild and effective base for many phenolic substrates.[3]
Sodium Hydroxide (NaOH) StrongNecessary for less acidic or sterically hindered phenols to ensure complete deprotonation.[3]
Potassium Hydroxide (KOH) StrongA strong base, often used when weaker bases fail to promote the reaction.[1]
Sodium Hydride (NaH) Very StrongUsed for particularly unreactive phenols or alkylating agents. However, its high reactivity can lead to an increase in side reactions and requires careful handling.[2][3]

Expert Insight: For most applications involving the coupling of 3-(bromomethyl)-2,2-dimethyl-1,4-dioxane with common phenols, potassium carbonate is an excellent starting point due to its balance of reactivity and ease of handling.

Solvent Selection

The choice of solvent is critical as it can significantly influence the rate of the S_N2 reaction. Polar aprotic solvents are generally preferred as they solvate the cation of the base but do not strongly solvate the nucleophilic anion, leaving it "naked" and more reactive.[4][5]

SolventTypeRationale for Use
N,N-Dimethylformamide (DMF) Polar AproticAn excellent solvent for S_N2 reactions, promoting a high reaction rate.[1][6]
Acetonitrile (ACN) Polar AproticAnother commonly used solvent that facilitates S_N2 reactions.[1][4]
Dimethyl Sulfoxide (DMSO) Polar AproticA highly polar aprotic solvent that can accelerate reaction rates.[6]
Acetone Polar AproticA less polar but still effective solvent for many Williamson ether syntheses.

In contrast, polar protic solvents, such as water and alcohols, can form strong hydrogen bonds with the phenoxide nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile, thereby slowing down the reaction.[4][7]

Temperature and Reaction Time

A typical Williamson ether synthesis is conducted at elevated temperatures, generally between 50 and 100 °C, with reaction times ranging from 1 to 8 hours.[1][3] Reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.

Experimental Protocols

The following protocols provide a general framework for the synthesis. Optimization for specific phenolic substrates may be required.

Protocol 1: General Procedure using Potassium Carbonate
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 equivalent), potassium carbonate (2.0 equivalents), and anhydrous acetonitrile (or DMF) to create a stirrable suspension.

  • Addition of Alkylating Agent: Add 3-(bromomethyl)-2,2-dimethyl-1,4-dioxane (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 82 °C for acetonitrile) and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M NaOH solution to remove any unreacted phenol, followed by a brine wash.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel.[9][10]

Protocol 2: Procedure for Less Reactive Phenols using Sodium Hydride

Caution: Sodium hydride is a highly reactive and flammable solid. Handle with extreme care under an inert atmosphere.

  • Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF.

  • Formation of Phenoxide: Cool the suspension to 0 °C and slowly add a solution of the phenol (1.0 equivalent) in anhydrous THF. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add a solution of 3-(bromomethyl)-2,2-dimethyl-1,4-dioxane (1.1 equivalents) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[9][10]

Visualizing the Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: Phenol, Base, Solvent Start->Setup Add_Halide Add 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane Setup->Add_Halide React Heat and Stir (Monitor by TLC) Add_Halide->React Workup Work-up: Cool, Filter, Extract React->Workup Purify Purification: Column Chromatography Workup->Purify End End Purify->End

Figure 2: A simplified experimental workflow for the synthesis.

Potential Side Reactions and Troubleshooting

While the Williamson ether synthesis is generally robust, certain side reactions can occur, leading to reduced yields and purification challenges.

C-Alkylation

Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring (typically at the ortho and para positions). While O-alkylation is generally favored, C-alkylation can become a competing pathway under certain conditions.[1][11] The choice of solvent can influence the regioselectivity, with polar aprotic solvents like DMF and DMSO generally favoring the desired O-alkylation.[3]

Elimination Reactions

The primary alkyl bromide, 3-(bromomethyl)-2,2-dimethyl-1,4-dioxane, is not prone to elimination reactions. However, if a secondary or tertiary alkyl halide were to be used as the electrophile, base-catalyzed elimination (E2) would become a significant competing reaction, leading to the formation of alkenes.[2][6]

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction - Insufficiently strong base for the phenol. - Reaction temperature too low. - Inappropriate solvent.- Switch to a stronger base (e.g., from K₂CO₃ to NaOH or NaH).[3] - Increase the reaction temperature. - Ensure a polar aprotic solvent is being used.
Presence of Unreacted Phenol - Incomplete deprotonation. - Insufficient amount of alkylating agent.- Use a stronger base or a larger excess of the base. - Ensure at least a slight excess of the alkylating agent is used.
Formation of Multiple Products - Competing C-alkylation.- Optimize the solvent system; polar aprotic solvents generally favor O-alkylation.[3]

Conclusion

The Williamson ether synthesis provides a reliable and versatile method for the coupling of 3-(bromomethyl)-2,2-dimethyl-1,4-dioxane with a wide array of phenols. By carefully selecting the appropriate base, solvent, and reaction temperature, researchers can achieve high yields of the desired aryl ether products. Understanding the S_N2 mechanism and being aware of potential side reactions are crucial for troubleshooting and optimizing this important transformation in the pursuit of novel molecular entities for drug development and other scientific applications.

References

  • Williamson ether synthesis - Wikipedia. [Link]

  • SN2 Effect of Solvent | OpenOChem Learn. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Phenol Alkylation Plant - Hubei Sanli Fengxiang Technology Co., Ltd. [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. [Link]

  • The Williamson Ether Synthesis. [Link]

  • Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent - ResearchGate. [Link]

  • What are the effects of solvents on SN1 and SN2 reactions? - Quora. [Link]

  • Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis - RSC Publishing. [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. [Link]

  • (PDF) SYNTHESIS OF ALKYL PHENYL ETHERS Under the CONDITIONS of INTERPHASE CATALYSIS - ResearchGate. [Link]

  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. [Link]

  • What is the product of the reaction between phenol and alkyl halides? - Quora. [Link]

  • Alkylation of Phenol with a Homoallylic Halide - American Chemical Society. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Williamson Synthesis - Organic Chemistry Portal. [Link]

  • Chapter 3: Synthetic Methods for Alkyl Aryl Ethers - Books.
  • Williamson Ether Synthesis. [Link]

  • 1,4-Dioxane - Wikipedia. [Link]

  • 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction - PMC. [Link]

  • Synthesis of 2,2-Disubstituted and 2,2,3-Trisubstituted 1,4-Dioxane-Derived Building Blocks | Request PDF - ResearchGate. [Link]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure - MDPI. [Link]

  • US4760154A - Synthesis of dioxane - Google P
  • Synthesis of 2, 2-dimethyl-1, 3-dioxane-4, 6-dione catalyzed by iodine - ResearchGate. [Link]

  • Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives - ResearchGate. [Link]

  • Synthesis, Reactions and Application of 2,2-Dimethyl-4-oxymethyl-1,3-dioxolane (A Review). [Link]

  • Synthesis of B. 2,2-Dimethyl-4-bromomethyl-1,3-dioxolane - PrepChem.com. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane

Welcome to the technical support center for the synthesis of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this k...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve reaction yields, minimize impurities, and streamline your purification processes.

Overview of the Synthesis

The most common and reliable route to 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane involves the conversion of the corresponding primary alcohol, 3-(hydroxymethyl)-2,2-dimethyl-1,4-dioxane. This transformation is typically achieved using standard brominating agents that proceed via an S_N2 mechanism, which is generally efficient for primary alcohols.[1][2]

The overall synthetic workflow can be visualized as a two-step process: first, the protection of a suitable triol, followed by the selective bromination of the primary hydroxyl group.

Synthesis_Workflow cluster_0 Step 1: Acetal Protection cluster_1 Step 2: Bromination Triol 2-(Hydroxymethyl)propane-1,3-diol Precursor_Alcohol 3-(Hydroxymethyl)-2,2-dimethyl-1,4-dioxane Triol->Precursor_Alcohol Acetone Acetone Acetone->Precursor_Alcohol Acid_Catalyst Acid Catalyst (e.g., p-TsOH) Acid_Catalyst->Precursor_Alcohol Target_Product 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane Precursor_Alcohol->Target_Product Brominating_Agent Brominating Agent (e.g., PBr₃, CBr₄/PPh₃) Brominating_Agent->Target_Product

Caption: General two-step synthesis of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format to help you diagnose and resolve issues in your synthesis.

Problem 1: Low or No Product Formation

Q: My reaction shows very low conversion to 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane, with a significant amount of starting alcohol remaining. What are the likely causes?

A: Low conversion is a common issue that can typically be traced back to reagent quality, reaction conditions, or moisture contamination.

  • Inactive Brominating Agent:

    • Phosphorus tribromide (PBr₃): This reagent can degrade upon exposure to moisture, forming phosphorous acid and HBr.[1] If the PBr₃ bottle is old or has been improperly stored, its activity will be diminished. It is often recommended to use freshly distilled or a newly opened bottle of PBr₃ for best results.

    • Appel Reaction (CBr₄/PPh₃): The success of the Appel reaction relies on the formation of the key phosphonium salt intermediate.[3][4] Ensure that the triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) are of high purity and used in appropriate stoichiometric amounts (typically 1.1–1.5 equivalents of each).[5]

  • Presence of Moisture:

    • All bromination reactions of alcohols are sensitive to water. Moisture will consume the brominating agent and can hydrolyze the product back to the starting alcohol. Ensure all glassware is oven- or flame-dried, and use anhydrous solvents.

  • Sub-optimal Temperature and Reaction Time:

    • With PBr₃: The initial addition of PBr₃ is often performed at 0 °C to control the exothermic reaction, followed by warming to room temperature or gentle heating to drive the reaction to completion.[1] Insufficient reaction time or temperature may lead to incomplete conversion.

    • With CBr₄/PPh₃: These reactions are typically run at 0 °C to room temperature.[5] For sterically hindered alcohols, longer reaction times may be necessary.[5]

  • Insufficient Reagent Stoichiometry:

    • For PBr₃, which has three bromide atoms, the theoretical stoichiometry is 0.33 equivalents per hydroxyl group. However, due to potential degradation, it is common practice to use a slight excess, around 0.33-0.4 equivalents.[1]

Cause of Low YieldRecommended SolutionKey Consideration
Degraded PBr₃Use freshly distilled or a new bottle of PBr₃.PBr₃ reacts vigorously with water.[1]
Moisture ContaminationOven-dry all glassware and use anhydrous solvents.Water consumes the reagent and can revert the product to starting material.
Incomplete ReactionMonitor reaction progress via TLC. Increase reaction time or temperature as needed.For primary alcohols, S_N2 reactions are generally efficient but may require sufficient time.[2]
Insufficient ReagentUse a slight excess of the brominating agent (e.g., 0.33-0.4 eq. of PBr₃).[1]This compensates for any minor degradation or side reactions.
Problem 2: Formation of Significant Byproducts

Q: My crude NMR spectrum shows several unexpected signals in addition to my product and starting material. What are the common impurities and how can I prevent their formation?

A: The formation of byproducts is often related to the choice of brominating agent and reaction conditions.

  • Phosphite Esters (from PBr₃):

    • The reaction of PBr₃ with an alcohol proceeds through intermediate phosphite esters. If the reaction is not complete or is quenched prematurely, these water-soluble intermediates can complicate the work-up.[1] Ensure the reaction has gone to completion by TLC before quenching with water.

  • Triphenylphosphine Oxide (from Appel Reaction):

    • A major drawback of the Appel reaction is the formation of triphenylphosphine oxide (Ph₃P=O) as a byproduct, which can be challenging to remove.[3][6] While not a result of a side reaction with the substrate, its presence complicates purification.

  • Rearrangement Products:

    • While primary alcohols like 3-(hydroxymethyl)-2,2-dimethyl-1,4-dioxane are not prone to carbocation rearrangements under S_N2 conditions (like with PBr₃ or Appel), using strongly acidic conditions (e.g., HBr/H₂SO₄) could potentially lead to side reactions if the dioxane ring opens.[7] It is best to stick to milder, neutral conditions.[5]

Troubleshooting_Byproducts Start Significant Byproducts Observed Check_Reagent Which brominating agent was used? Start->Check_Reagent PBr3_Path PBr₃ Check_Reagent->PBr3_Path PBr₃ Appel_Path CBr₄/PPh₃ Check_Reagent->Appel_Path Appel HBr_Path HBr/H₂SO₄ Check_Reagent->HBr_Path HBr PBr3_Issue Potential Issue: Incomplete reaction leading to phosphite ester intermediates. PBr3_Path->PBr3_Issue Appel_Issue Byproduct: Triphenylphosphine oxide (Ph₃P=O) complicates purification. Appel_Path->Appel_Issue HBr_Issue Potential Issue: Strongly acidic conditions may cause dioxane ring opening or other rearrangements. HBr_Path->HBr_Issue PBr3_Solution Solution: Ensure reaction completion by TLC before aqueous work-up. PBr3_Issue->PBr3_Solution Appel_Solution Solution: Use hexane trituration or a short silica plug to remove Ph₃P=O. Appel_Issue->Appel_Solution HBr_Solution Solution: Prefer milder, neutral reagents like PBr₃ or Appel conditions. HBr_Issue->HBr_Solution

Caption: Decision workflow for troubleshooting byproduct formation.

Problem 3: Difficult Purification

Q: I am struggling to isolate a pure sample of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane. Column chromatography is not providing good separation. What are some effective purification strategies?

A: Purification challenges often arise from byproducts with similar polarity to the desired product.

  • Removing Triphenylphosphine Oxide (Ph₃P=O):

    • This is the most common purification issue with the Appel reaction.[8] Ph₃P=O is often insoluble in non-polar solvents like hexane or diethyl ether. After removing the reaction solvent, you can often precipitate a large portion of the Ph₃P=O by triturating the crude residue with hexane and filtering.[5] A short plug of silica gel can also be effective for removing the bulk of it before final purification.

  • Aqueous Work-up:

    • A thorough aqueous work-up is crucial. Washing the organic layer with water will remove any remaining water-soluble reagents or salts. A wash with a saturated sodium bicarbonate solution is important to neutralize any acidic species, followed by a brine wash to aid in separating the organic and aqueous layers.

  • Distillation:

    • If the product is thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale, as it separates the product from non-volatile impurities like Ph₃P=O or inorganic salts.

  • Optimizing Chromatography:

    • If column chromatography is necessary, ensure you are using an appropriate solvent system. A mixture of hexane and ethyl acetate is a common choice for compounds of this polarity. A shallow gradient (slowly increasing the polarity) will provide better separation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable brominating agent for converting a primary alcohol like 3-(hydroxymethyl)-2,2-dimethyl-1,4-dioxane?

Both PBr₃ and the Appel reaction (CBr₄/PPh₃) are excellent choices for primary alcohols as they proceed via an S_N2 mechanism, minimizing the risk of rearrangement.[1][2][5]

  • PBr₃: Is often cheaper and has a higher atom economy. However, it is corrosive and moisture-sensitive.[1]

  • Appel Reaction: Occurs under very mild and neutral conditions, which is ideal for sensitive substrates.[3][5] The main drawback is the formation of triphenylphosphine oxide, which can make purification difficult.[6][8]

Q2: How critical is temperature control during the reaction?

Temperature control is very important. The addition of reagents like PBr₃ is often exothermic and should be done at 0 °C to prevent uncontrolled reaction rates and potential side reactions.[1] After the initial addition, the reaction may need to be warmed to room temperature or heated to ensure it goes to completion.

Q3: What are the key analytical signals to confirm the successful synthesis of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane?

  • ¹H NMR: Look for the disappearance of the signal corresponding to the -CH₂OH protons of the starting material and the appearance of a new signal for the -CH₂Br protons, which will be shifted downfield. The characteristic signals for the dioxane ring and the gem-dimethyl groups should remain.

  • Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity, M+ and M+2).

  • TLC: The product should have a higher R_f value (be less polar) than the starting alcohol.

Q4: Are there any specific safety precautions for this synthesis?

Yes. Brominating agents are hazardous.

  • PBr₃: Is corrosive and reacts violently with water.[1] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • CBr₄ and PPh₃: These reagents are toxic and should be handled with care in a well-ventilated fume hood.

  • Brominated Products: Alkyl bromides are often lachrymators and skin irritants.[9] Avoid inhalation and skin contact.

Recommended Experimental Protocol (Appel Reaction)

This protocol provides a reliable method for the synthesis of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane from its corresponding alcohol.

Materials:

  • 3-(Hydroxymethyl)-2,2-dimethyl-1,4-dioxane (1.0 eq.)

  • Triphenylphosphine (PPh₃) (1.2 eq.)

  • Carbon tetrabromide (CBr₄) (1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add PPh₃ (1.2 eq.) and anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add CBr₄ (1.2 eq.) to the stirred solution. Then, add a solution of 3-(hydroxymethyl)-2,2-dimethyl-1,4-dioxane (1.0 eq.) in anhydrous DCM dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • To the crude residue, add hexane to precipitate the triphenylphosphine oxide. Stir for 30 minutes and filter, washing the solid with cold hexane.

    • Concentrate the filtrate. The resulting crude product can be further purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane.

References

  • Kamm, O., & Marvel, C. S. (n.d.). Alkyl and alkylene bromides. Organic Syntheses Procedure. [Link]

  • Master Organic Chemistry. Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). [Link]

  • Worman, J. J., et al. (2021). Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning. Journal of Chemical Education. [Link]

  • Wikipedia. (n.d.). Appel reaction. [Link]

  • Zarei, A., et al. (2015). An efficient and selective method for the iodination and bromination of alcohols under mild conditions. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. [Link]

  • Google Patents. (n.d.).
  • Chemia. (2023). Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving). [Link]

  • Reddit. (2024). Selectivity of the Appel reaction. [Link]

  • Reddit. (2016). Anyone who has experience with PBr3 - reasons for low yield? [Link]

  • National Center for Biotechnology Information. (n.d.). Stereospecific Radical Bromination of β‐Aryl Alcohols with Thiourea Additives Through A Serendipitous Discovery of A 1,2‐Aryl Migration. [Link]

  • Scribd. (n.d.). Preparation and Purification of An Alkyl Halide. [Link]

  • Organic Syntheses. (n.d.). 3. [Link]

  • PubChemLite. (n.d.). 3-(bromomethyl)-2,2-dimethyl-1,4-dioxane. [Link]

  • Science of Synthesis. (n.d.). Product Class 9: 1,4-Dioxanes. [Link]

  • Chemistry LibreTexts. (2024). 10.5: Preparing Alkyl Halides from Alcohols. [Link]

  • Google Patents. (n.d.). KR20170030279A - Method for the preparation of 3,3-bis-[bis-(2-methoxyphenyl)phosphanylmethyl]-1,5-dioxy -spiro[3][3] undecane and their derivatives.

  • PrepChem.com. (n.d.). Synthesis of 2,2-dimethyl-5-ethyl-5-hydroxymethyl-1,3-dioxane. [Link]

  • RSC Publishing. (2021). 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction. [Link]

  • PubChem. (n.d.). 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane. [Link]

  • PubChem. (n.d.). 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,2-dimethyl-5,5-bis(bromomethyl)-1,3-dioxane. [Link]

Sources

Optimization

Preventing polymerization during 1,4-dioxane ring closure

Current Status: ● Systems Operational | Topic: 1,4-Dioxane Ring Closure & Polymerization Control 🟢 Knowledge Base Article: KBA-001 Core Directive: The Kinetic vs. Thermodynamic Battlefield Severity: Critical Applicable T...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Systems Operational | Topic: 1,4-Dioxane Ring Closure & Polymerization Control

🟢 Knowledge Base Article: KBA-001

Core Directive: The Kinetic vs. Thermodynamic Battlefield

Severity: Critical Applicable To: Diethylene Glycol (DEG) Dehydration, Epoxide Dimerization[1][2][3][4][5][6][7][8][9][10]

The Problem: Why does my reaction turn to tar?

In the synthesis of 1,4-dioxane, you are fighting a battle between Intramolecular Cyclization (Ring Closure) and Intermolecular Condensation (Polymerization).

  • Desired Path (Cyclization): A unimolecular reaction where the molecule reacts with itself.[11] This is entropically disfavored (ordering a flexible chain into a ring) but kinetically accessible if the reactive ends can find each other before finding another molecule.[11]

  • Undesired Path (Polymerization): A bimolecular reaction where the active chain end attacks a different monomer.[11] This leads to linear poly-ethers (PEG) and viscous tars.[11]

The Golden Rule: To favor the ring, you must starve the polymer. This is achieved through the Ruggli-Ziegler Dilution Principle .[11]

🔵 Protocol Guide: The "Pseudo-High Dilution" Setup

Ticket ID: PROTO-2024-X Objective: Maximize


 / 

ratio.[11]

You do not need 100 liters of solvent to achieve high dilution.[11] You achieve it dynamically by controlling the stationary concentration of the monomer.

Step-by-Step Methodology
  • The Heel: Begin with a reaction vessel containing only your catalyst (preferably solid acid, see KBA-002) and a high-boiling inert solvent (e.g., decalin or just the catalyst bed if using flow chemistry) heated to reaction temperature (160–180°C).

  • The Feed: Place your precursor (Diethylene Glycol) in a pressure-equalizing dropping funnel or syringe pump.[11]

  • The Addition: Add the precursor dropwise and extremely slowly.

    • Mechanism:[1][2][9][11][12] As each drop hits the hot catalyst zone, the local concentration of DEG is low, but the thermal energy is high. The molecule effectively "sees" only itself and the catalyst, favoring ring closure.

  • The Escape: 1,4-Dioxane (bp 101°C) is more volatile than DEG (bp 245°C).[11] Use a Dean-Stark trap or fractional distillation head to remove the product immediately upon formation.[11] This prevents the product from reopening or reacting further.[11]

Visualization: The Reaction Logic Flow

The following diagram illustrates the decision logic your molecules follow based on your experimental conditions.

ReactionLogic cluster_conditions Control Factors Start Diethylene Glycol (DEG) Acid Acid Catalyst (H+) Start->Acid Protonation Activated Activated Intermediate (Oxonium Ion) Acid->Activated Decision Collision Event? Activated->Decision Polymer Polymerization (PEG/Tar) Intermolecular Attack Decision->Polymer High Concentration (Molecule hits another Molecule) Dioxane 1,4-Dioxane (Cyclization) Intramolecular Attack Decision->Dioxane High Dilution (Molecule hits Tail) SlowAdd Slow Addition Rate SlowAdd->Decision Enforces Isolation Temp High Temp (>160°C) Temp->Dioxane Overcomes Entropy

Caption: Figure 1. Kinetic bifurcation points in ether synthesis. High dilution forces the reaction toward the green path (Cyclization).

🟠 Hardware & Chemistry: Catalyst Selection

Ticket ID: CHEM-OPT-05 Issue: Sulfuric acid is turning my product black.

Root Cause: Concentrated


 is a strong oxidizing agent and dehydrating agent.[11] It creates "hot spots" that lead to charring and oxidative degradation of the ether backbone.

Solution: Switch to Solid Acid Catalysts . These provide "site isolation," physically separating catalytic sites so two activated monomers are less likely to interact and polymerize.[11]

Catalyst TypePerformance RatingProsCons
Sulfuric Acid (Homogeneous) 🔴 PoorCheap, readily available.[11]Causes charring, difficult workup, high polymerization risk.
p-Toluene Sulfonic Acid (pTSA) 🟡 ModerateMilder than

, soluble in organics.[11]
Still homogeneous; separation requires neutralization/washing.[11]
Zeolite ZSM-5 / Beta 🟢 ExcellentShape-selective pores exclude large polymers; reusable.[11]Requires higher operating temps; pores can foul over time.[11]
Heteropoly Acids (HPA) 🟢 ExcellentHigh acidity (superacidic), high selectivity for cyclization.[11]Can be expensive; requires specific handling.[11]
Nafion-H (Resin) 🟢 GoodSuperacidic solid resin, easy filtration.[11]Thermal stability limit (~200°C); expensive.[11]

Recommendation: Use Zeolite Beta or HPA (


) .[11] The pore structure of zeolites physically restricts the formation of long polymer chains (shape selectivity), acting as a molecular mold for the dioxane ring.

🔴 Troubleshooting Tickets (FAQs)

Ticket #404: "My reaction mixture is viscous and yield is <20%."

Diagnosis: You violated the Dilution Principle.[11] Fix:

  • Stop the reaction.[11] The viscous material is PEG (Polyethylene Glycol).[11]

  • Restart using the Slow Addition Protocol (see KBA-001).[11]

  • Ensure your addition rate is slower than the reaction rate.[11] If you add DEG faster than it cyclizes, it accumulates, leading to polymerization.

Ticket #502: "I am seeing low conversion even at high temps."

Diagnosis: Water poisoning.[11] Mechanism: Dehydration produces water.[11] Water is a nucleophile that competes with the alcohol group, reversing the reaction (Hydrolysis). Fix:

  • Implement Azeotropic Distillation . Use a solvent like Toluene or Xylene and a Dean-Stark trap to physically remove water as it forms.[11]

  • If using Zeolites, dry them at 400°C beforehand.[11] Water blocks the active acidic sites.[11]

Ticket #999: "Safety Alert - Peroxides Detected."[11]

Diagnosis: 1,4-Dioxane is a notorious peroxide former upon storage.[11][12] Immediate Action:

  • Do NOT distill if peroxides are detected (test with starch-iodide paper). Concentration leads to explosion.[11]

  • Pass through Activated Alumina: This removes peroxides effectively.[11]

  • Stabilization: Store final product with BHT (Butylated hydroxytoluene) if not using immediately.

🟣 References & Citations

  • Mechanism of Cyclic Ether Formation:

    • Study: "Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts."

    • Source: Royal Society Open Science.[11]

    • URL:[Link]

  • Solid Acid Catalysis (Zeolites):

    • Patent: "Synthesis of dioxane from diethylene glycol using ZSM-5 or Zeolite Beta."

    • Source: US Patent 4760154A.[11]

    • URL:

  • High Dilution Principle (Ruggli-Ziegler):

    • Concept: "Macrocyclization Reactions at High Concentration vs Dilution."

    • Source: ACS Organic Process Research & Development.[11]

    • URL:[Link]

  • Safety & Toxicology:

    • Data: "1,4-Dioxane - Safety Data Sheet & Peroxide Hazards."[11][12][13]

    • Source: National Institutes of Health (NIH) / PubChem.[11]

    • URL:[Link]

Sources

Troubleshooting

Purification methods for separating 1,4-dioxane isomers from reaction mixtures

Introduction: The Deceptive Scaffold Welcome to the technical support hub. If you are here, you are likely facing one of two distinct challenges. Either you are struggling to dry 1,4-dioxane (the solvent) below azeotropi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Deceptive Scaffold

Welcome to the technical support hub. If you are here, you are likely facing one of two distinct challenges. Either you are struggling to dry 1,4-dioxane (the solvent) below azeotropic limits, or you are attempting to isolate specific stereoisomers of substituted 1,4-dioxanes (the pharmacophore) for drug synthesis.

1,4-dioxane is a symmetric molecule (


 point group) and possesses no stereoisomers in its unsubstituted form. However, its substituted derivatives  (e.g., 2,5-dimethyl-1,4-dioxane) exhibit cis/trans isomerism critical to biological activity. Furthermore, 1,4-dioxane forms a notorious azeotrope with water, complicating its removal from reaction mixtures.[1]

This guide addresses both the solvent purification (azeotrope breaking) and the scaffold separation (stereoisomer isolation).

Module 1: Solvent Purity & The Water Azeotrope

User Query: "I have distilled my reaction mixture at 100°C, but the 1,4-dioxane fraction still contains ~18% water. Simple distillation isn't working."

Technical Diagnosis: You are fighting thermodynamics. 1,4-dioxane and water form a positive azeotrope at atmospheric pressure.

  • Boiling Point of Azeotrope: 87.6°C[2]

  • Composition: ~82.1% 1,4-Dioxane / 17.9% Water (by mass)[2]

  • Boiling Point of Pure 1,4-Dioxane: 101.1°C

Because the azeotrope boils lower than the pure solvent, simple distillation will always pull the water-rich mixture over first, leaving you unable to dry the solvent efficiently once you hit that 18% water threshold.

Protocol A: Breaking the Azeotrope (Salting Out & Sieve Drying)

Best for: Lab-scale purification (<5 Liters)

The Logic: "Salting out" disrupts the azeotrope by saturating the aqueous phase, forcing the organic layer to separate due to the common ion effect and polarity difference.

Step-by-Step Workflow:

  • Phase Separation (Salting Out):

    • Add solid Potassium Hydroxide (KOH) pellets or Sodium Chloride (NaCl) to the wet dioxane mixture.

    • Observation: The mixture will separate into two distinct layers.[3] The upper layer is dioxane-rich; the lower layer is the aqueous salt solution.

    • Action: Decant the upper organic layer. Repeat until no new aqueous layer forms.[3]

  • Pre-Drying:

    • Transfer the organic layer to a flask containing anhydrous Magnesium Sulfate (

      
      ) . Stir for 30 minutes. Filter.
      
  • Final Polishing (Molecular Sieves):

    • Add 4Å Molecular Sieves (activated at 300°C) to the filtrate (10% w/v).

    • Allow to stand for 24 hours under

      
       atmosphere.
      
    • Result: Water content typically reduces to <50 ppm.

  • Distillation (Optional but Recommended):

    • Distill over sodium metal/benzophenone (classic) or Calcium Hydride (

      
      ) if ultra-dry solvent is required. Collect the fraction at 101°C.
      

Visualizing the Workflow:

AzeotropeBreaking Start Wet 1,4-Dioxane (Azeotropic Mixture) Salt Add KOH/NaCl (Salting Out) Start->Salt PhaseSep Phase Separation (Top: Dioxane, Bottom: Brine) Salt->PhaseSep Decant Decant Organic Layer PhaseSep->Decant Upper Layer PreDry Dry over MgSO4 Decant->PreDry Sieves 4Å Molecular Sieves (24 Hours) PreDry->Sieves Pure Dry 1,4-Dioxane (<50 ppm H2O) Sieves->Pure

Caption: Figure 1.[4] Salting-out workflow to break the 1,4-dioxane/water azeotrope prior to final drying.

Module 2: Stereoisomer Separation (Substituted Dioxanes)

User Query: "I synthesized 2,5-dimethyl-1,4-dioxane as a scaffold for a library. I have a mixture of cis and trans isomers. How do I separate them?"

Technical Diagnosis: Substituted 1,4-dioxanes (like 2,5-dimethyl or 2,3-dichloro derivatives) exist as diastereomers.

  • Trans-isomer: Typically the thermodynamically stable form (diequatorial conformation). Chiral (

    
     symmetry).
    
  • Cis-isomer: Often the kinetic product (axial-equatorial). Meso compound (

    
     symmetry) if substituents are identical.
    

Separation relies on the subtle differences in packing efficiency (crystallization) or polarity (chromatography).

Protocol B: Separation of 2,5-Dimethyl-1,4-Dioxane Isomers
ParameterCis-Isomer (Meso)Trans-Isomer (Racemic)
Boiling Point ~117°C~119°C
Polarity Higher (Dipole moment

0)
Lower (Dipole moment

0)
Stability Less Stable (Axial/Equatorial)More Stable (Diequatorial)

Method 1: Preparative HPLC (High Purity) Recommended for: <5g scale, high-value intermediates.

  • Column Selection: Use a C18 (ODS) reversed-phase column for initial screening.

    • Note: If separating enantiomers of the trans form, a Chiral stationary phase (e.g., Chiralpak IA/IB) is required.

  • Mobile Phase: Isocratic elution with Water:Acetonitrile (80:20) .

    • Mechanism:[3][5] The more polar cis-isomer typically elutes before the less polar trans-isomer on reversed-phase columns.

  • Detection: Refractive Index (RI) detector is preferred as dioxane scaffolds often lack strong UV chromophores unless derivatized.

Method 2: Fractional Distillation (Spinning Band) Recommended for: >50g scale.

Because the boiling point difference is narrow (<3°C), standard Vigreux columns fail.

  • Use a Spinning Band Distillation Column (provides >50 theoretical plates).

  • Set reflux ratio to 20:1 (High reflux is non-negotiable).

  • The cis-isomer (lower bp) will distill first.

Method 3: Isomerization (Yield Optimization) If you specifically need the trans-isomer but have mostly cis:

  • Dissolve the mixture in dry dichloromethane.

  • Add catalytic Lewis Acid (

    
    ) .
    
  • Reflux for 4 hours. Thermodynamic control will convert the bulk to the diequatorial trans-isomer.

Visualizing the Decision Tree:

IsomerSep Input Crude Mixture (Cis/Trans Substituted Dioxane) ScaleCheck Check Scale Input->ScaleCheck SmallScale < 10 grams ScaleCheck->SmallScale LargeScale > 50 grams ScaleCheck->LargeScale HPLC Prep-HPLC (C18 Reverse Phase) SmallScale->HPLC Distill Spinning Band Distillation LargeScale->Distill Result1 Pure Isomers (>99% de) HPLC->Result1 Result2 Enriched Fractions Distill->Result2

Caption: Figure 2. Decision matrix for separating substituted 1,4-dioxane stereoisomers based on scale.

Module 3: Critical Safety - Peroxide Removal

User Query: "My dioxane has been sitting on the shelf for a year. Can I use it?"

Technical Diagnosis: STOP. 1,4-dioxane is an ether and readily forms explosive hydroperoxides upon exposure to air/light. Distilling peroxide-laden dioxane is a leading cause of laboratory explosions.

Protocol C: Peroxide Test & Removal
  • Test: Use commercially available Quantofix® Peroxide test strips.

    • Limit: If >10 mg/L, do not distill directly.

  • Chemical Removal (The Ferrous Wash):

    • Prepare a solution of Ferrous Sulfate (

      
      )  in 5% sulfuric acid.
      
    • Shake the dioxane with this solution.[3] The

      
       reduces peroxides to alcohols, oxidizing to 
      
      
      
      .
    • Wash with water, dry over

      
      , and then proceed to distillation.
      
  • Adsorption (The Alumina Method):

    • Pass the solvent through a column of Activated Alumina (Basic) .

    • Peroxides remain bound to the polar alumina surface.

References
  • Azeotropic Data & Drying

    • Source: Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents. Journal of Organic Chemistry.
    • URL:[Link]

    • Relevance: Defines efficiency of molecular sieves vs. sodium for dioxane drying.
  • Stereoisomer Separation

    • Source: Summerbell, R. K., & Stephens, J. R. (1955). The Configuration of the 2,5-Dimethyl-1,4-dioxanes. Journal of the American Chemical Society.[5]

    • URL:[Link]

    • Relevance: Foundational text on separating cis/trans 2,5-dimethyl-1,4-dioxane.
  • Safety & Peroxides

    • Source: Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety.
    • URL:[Link]

    • Relevance: Standard protocols for detecting and removing peroxides
  • Membrane Separation (Modern Approach)

    • Source: Huang, J., et al. (2010). Pervaporation separation of 1,4-dioxane/water mixtures using chitosan membranes.
    • URL:[Link]

    • Relevance: Alternative to salting out for azeotrope breaking.

Sources

Optimization

Technical Support Center: Peroxide Removal from 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane

Welcome to the technical support center for handling 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane. This guide is designed for researchers, scientists, and drug development professionals who may encounter peroxide impurities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane. This guide is designed for researchers, scientists, and drug development professionals who may encounter peroxide impurities during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, field-proven insights into the safe detection and removal of these hazardous contaminants.

Introduction: The Peroxide Problem

3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane, like many ethers and acetals, is susceptible to autoxidation in the presence of atmospheric oxygen, a process often accelerated by light and heat.[1][2] This reaction forms unstable and potentially explosive organic peroxides.[1] The accumulation of these peroxides poses a significant safety risk, especially during processes that involve concentration, such as distillation or evaporation, where they can detonate violently when subjected to heat, friction, or mechanical shock.[1][3][4]

This guide provides a systematic approach to identifying, quantifying, and safely removing peroxide impurities, ensuring the integrity of your experiments and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Peroxide Detection

Q1: How can I tell if my container of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane contains peroxides?

A1: Visual inspection is the first crucial step. Do not open a container if you observe any of the following, as friction from the cap can trigger an explosion:[5][6]

  • Crystal formation: Sharp, needle-like crystals may be visible in the liquid or encrusted around the cap.[7][8]

  • Viscous liquid or oily layer: The presence of a dense, oily, or viscous layer, which may be immiscible with the bulk solvent, is a strong indicator of high peroxide concentration.[9]

  • Discoloration: Any significant change from the expected colorless to pale yellow appearance should be treated with suspicion.[3]

  • Container damage: Older metal containers with visible rust should be considered extremely dangerous, as metal oxides can initiate explosive decomposition.[3]

If any of these signs are present, do not move or handle the container. Contact your institution's Environmental Health & Safety (EHS) office immediately for emergency disposal.[5][6]

Q2: My solvent appears normal. How can I test for peroxides that are not visible?

A2: For solvents that pass visual inspection, chemical testing is mandatory, especially before any heating or concentration steps.[4][10] There are several reliable methods:

  • Peroxide Test Strips: This is the most common and convenient method. Commercially available test strips (e.g., Quantofix®) can provide a semi-quantitative reading of peroxide concentration in parts per million (ppm).[9]

    • Causality: These strips are impregnated with a reagent system (often an indicator and a reducible substrate) that changes color in the presence of oxidizing agents like peroxides. The intensity of the color corresponds to the peroxide concentration.

    • Important: Always use unexpired test strips, as expired ones can give false negatives.[11] Follow the manufacturer's instructions carefully, which may involve adding a drop of water after the solvent evaporates to visualize the result for hydroperoxides.[9]

  • Iodide-Based Wet Test (Qualitative/Semi-Quantitative): This classic method relies on the oxidation of iodide (I⁻) to iodine (I₂) by peroxides.

    • Procedure: Add 0.5-1.0 mL of your sample to an equal volume of glacial acetic acid containing about 0.1 g of dissolved potassium iodide (KI) or sodium iodide (NaI).

    • Observation: A pale yellow color indicates a low concentration of peroxides, while a brown color signifies a high concentration. For enhanced sensitivity, a drop of starch solution can be added; the formation of a deep blue-black color indicates the presence of iodine and, therefore, peroxides.[9]

Section 2: Understanding Peroxide Levels

Q3: What is considered a "safe" level of peroxides?

A3: While there is no universally agreed-upon "safe" limit, general guidelines are widely accepted in the research community:

  • < 25 ppm: Generally considered safe for most applications, including distillation, though caution is still advised.[1]

  • 25 - 100 ppm: The material should not be distilled or concentrated.[1] It is recommended to treat the solvent to remove peroxides before use.

  • > 100 ppm: The material is considered hazardous. Avoid handling and consult your EHS department for guidance on treatment or disposal.[1]

Section 3: Peroxide Removal (Quenching)

Q4: I've detected peroxides in my 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane. How can I safely remove them?

A4: Several methods can be used, but the choice depends on the scale of your work and the required purity of the final product. The most common and effective method for water-insoluble ethers like this dioxane derivative is treatment with an acidified ferrous sulfate solution.[11][12]

Method 1: Ferrous Sulfate Treatment (Recommended for Water-Insoluble Ethers)

  • Mechanism: This method utilizes the reducing power of ferrous iron (Fe²⁺) to decompose peroxides. The Fe²⁺ ion is oxidized to ferric iron (Fe³⁺), while the peroxide's weak oxygen-oxygen bond is cleaved, ultimately forming stable alcohols. The acidic conditions help to facilitate the reaction and keep the iron salts in solution.

  • Why it's suitable: This is a robust and rapid method effective for high concentrations of peroxides.[11][13] Since 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane is not water-soluble, it can be easily separated from the aqueous quenching solution after treatment.

Q5: Are there alternative methods for peroxide removal?

A5: Yes, other methods exist, though they may have limitations.

  • Activated Alumina Column: Passing the solvent through a column of basic activated alumina is a fast and effective method that also dries the solvent.[11][14] It is particularly good for removing hydroperoxides.[14] However, it may not effectively remove all types of peroxides (like dialkyl peroxides) and peroxides can concentrate at the top of the column, posing a hazard if the alumina is allowed to dry out.[14][15]

  • Sodium Sulfite/Metabisulfite Wash: Washing with a 5-10% aqueous solution of sodium sulfite or sodium metabisulfite is another reductive method.[15]

    • Mechanism: The sulfite ion (SO₃²⁻) is a reducing agent that converts peroxides to the corresponding alcohols while being oxidized to sulfate (SO₄²⁻).[16][17]

    • Considerations: This method is effective but may be less vigorous than ferrous sulfate for very high peroxide concentrations.

Experimental Protocols

Protocol 1: Peroxide Quenching with Acidified Ferrous Sulfate

! SAFETY FIRST ! This procedure should be performed in a chemical fume hood behind a safety shield. Wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves. Be aware that the reaction can be exothermic, especially with high peroxide concentrations.

Step 1: Preparation of the Ferrous Sulfate Reagent

  • In a beaker, combine 60 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) with 110 mL of deionized water.[8]

  • Slowly and with stirring, add 6 mL of concentrated sulfuric acid to the solution.[8] The solution should be freshly prepared before use.

Step 2: Quenching Procedure

  • Transfer the peroxide-containing 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane to a separatory funnel.

  • For every 1 liter of the dioxane, add approximately 80-100 mL of the freshly prepared ferrous sulfate solution.[13]

  • Stopper the funnel and shake gently, frequently venting to release any pressure buildup. Caution: The reaction can be vigorous and generate heat if peroxide levels are high.[13] An ice bath may be necessary to cool the funnel.

  • Continue shaking for several minutes. The aqueous layer may change color as Fe²⁺ is oxidized to Fe³⁺.

  • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Test a small sample of the organic layer for peroxides using a test strip. If the test is still positive, repeat the washing procedure with a fresh portion of the ferrous sulfate solution.

  • Once the peroxide test is negative (or below your acceptable limit), wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution).

  • Dry the purified dioxane over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and store appropriately.

ReagentAmount per 1 L of SolventPurpose
Ferrous Sulfate Heptahydrate60 gReducing agent (source of Fe²⁺)
Concentrated Sulfuric Acid6 mLCatalyst; keeps iron salts dissolved
Deionized Water110 mLSolvent for the quenching reagent

Visualization of Workflow

The following diagram illustrates the decision-making process and workflow for handling potentially peroxidized 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane.

Peroxide_Removal_Workflow cluster_0 Initial Assessment cluster_1 Testing & Decision cluster_2 Action & Resolution start Receive or Prepare to Use 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane visual_inspection Visual Inspection (Crystals, Discoloration, Viscous Layer?) start->visual_inspection test_peroxides Chemical Test for Peroxides (e.g., Test Strips) visual_inspection->test_peroxides Looks OK contact_ehs STOP! Do NOT Open Container Contact EHS for Disposal visual_inspection->contact_ehs Yes, signs present decision Peroxide Level > 100 ppm? test_peroxides->decision decision->contact_ehs Yes quench_procedure Perform Quenching Procedure (e.g., Ferrous Sulfate Wash) decision->quench_procedure No retest Re-test for Peroxides quench_procedure->retest use_material Material Safe for Use (Proceed with Experiment) retest->quench_procedure Test Positive retest->use_material Test Negative

Caption: Workflow for peroxide detection and removal.

References

Sources

Troubleshooting

Technical Support Center: Acid-Catalyzed Synthesis of 2,2-Dimethyl-1,4-Dioxane

Executive Summary & Core Directive You are encountering challenges in the acid-catalyzed cyclization to form 2,2-dimethyl-1,4-dioxane . Unlike the synthesis of unsubstituted 1,4-dioxane (from diethylene glycol), the intr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

You are encountering challenges in the acid-catalyzed cyclization to form 2,2-dimethyl-1,4-dioxane . Unlike the synthesis of unsubstituted 1,4-dioxane (from diethylene glycol), the introduction of the gem-dimethyl group at the C2 position fundamentally alters the reaction kinetics.

The Critical Bottleneck: The presence of the tertiary carbon (adjacent to the ether oxygen) stabilizes carbocation intermediates. This shifts the mechanism from a pure


-like displacement toward an 

pathway, making the system highly susceptible to E1 elimination .

Your Goal: Maximize cyclization (ether formation) while suppressing dehydration (isobutylene formation) and oligomerization.

Catalyst Selection: The "Right Tool" Protocol

Do not default to concentrated sulfuric acid (


). While active, it promotes oxidative side reactions and is difficult to separate. For this specific steric challenge, we recommend Macroreticular Sulfonic Acid Resins  or Large-Pore Zeolites .
Comparative Catalyst Matrix
FeatureAmberlyst™ 15 (Dry) Zeolite H-Beta Nafion™ SAC-13
Type Macroreticular Polymer ResinCrystalline AluminosilicateFluoropolymer on Silica
Pore Structure Large pores (20–50 nm)3D channels (12-ring)Highly accessible surface
Acidity High Brønsted AcidityTunable (Si/Al ratio)Superacidic
Best For... Standard Bench/Pilot Scale High-Temperature Stability Extreme Selectivity
Key Risk Thermal instability >120°CPore diffusion limits (coking)High Cost

Recommendation: Start with Amberlyst™ 15 (Dryform) . Its macroreticular structure minimizes diffusion resistance for the bulky 2,2-dimethyl intermediate.

Reaction Mechanism & Pathway Analysis

Understanding the competition between the desired cyclization and the fatal elimination pathway is crucial.

Pathway Visualization (DOT)

ReactionPathway cluster_legend Pathway Key Precursor Precursor: 2-(2-hydroxyethoxy)-2-methylpropan-1-ol Protonation Protonated Intermediate (Oxonium Ion) Precursor->Protonation + H+ (Catalyst) Carbocation Tertiary Carbocation (Transition State) Protonation->Carbocation - H2O (Slow) Product Target: 2,2-dimethyl-1,4-dioxane Carbocation->Product Cyclization (Intramolecular) Side_Alkene Byproduct: Isobutylene deriv. + Glycol Carbocation->Side_Alkene E1 Elimination (High Temp) Side_Polymer Byproduct: Oligomers/Tars Carbocation->Side_Polymer Intermolecular Reaction key1 Green: Desired Path key2 Red: Thermal Elimination

Caption: Mechanistic divergence showing the competition between cyclization (green) and E1 elimination (red) driven by the stability of the tertiary carbocation.

Troubleshooting Guides (The "Tickets")

Ticket #1: "My yield is low, and I see significant alkene formation."

Diagnosis: You are operating under Thermodynamic Control rather than Kinetic Control. The tertiary alcohol moiety is dehydrating before it can cyclize.

Corrective Protocol:

  • Temperature Drop: Reduce reaction temperature to 60–80°C . Amberlyst-15 is active at these temperatures.[1] Temperatures >100°C favor elimination (entropy driven).

  • Solvent Switch: Use a non-polar solvent (e.g., Toluene or Cyclohexane) to sequester the product.

  • Dean-Stark Trap: You must remove water continuously. Water acts as a base, deprotonating the intermediate to form the alkene, and also poisons the catalyst sites.

Ticket #2: "The reaction starts fast but stops at 40% conversion."

Diagnosis: Water Poisoning (Site Inhibition). Water produced during cyclization adsorbs strongly to the sulfonic acid sites (


), effectively turning the catalyst into a hydrated, inactive "salt."

Corrective Protocol:

  • Catalyst Pre-Drying: Dry Amberlyst-15 at 110°C under vacuum for 12 hours before use.

  • Azeotropic Distillation: Run the reaction at reflux with a solvent that forms a water azeotrope (Toluene/Benzene) to physically rip water from the catalyst surface.

  • Hydrophobic Modification: If the issue persists, switch to a hydrophobized catalyst like Nafion SAC-13 or an organosilane-modified zeolite, which repels the water byproduct.

Ticket #3: "The catalyst has turned black and sticky."

Diagnosis: Oligomerization/Coking. The isobutylene byproduct (from elimination) is polymerizing on the catalyst surface, blocking pores.

Corrective Protocol:

  • High Agitation: Ensure stirring speed is >600 RPM to minimize the stagnant film layer around catalyst beads.

  • Dilution: Increase the solvent-to-reactant ratio (10:1). High local concentrations of precursor favor intermolecular polymerization over intramolecular cyclization.

  • Regeneration: Wash the spent catalyst with Acetone (to remove organics), then 0.1M

    
    , followed by water and vacuum drying.
    

Validated Experimental Workflow

Objective: Synthesis of 2,2-dimethyl-1,4-dioxane from 2-(2-hydroxyethoxy)-2-methylpropan-1-ol.

  • Setup: 250 mL Round Bottom Flask equipped with a magnetic stir bar, Dean-Stark apparatus , and reflux condenser.

  • Loading:

    • Substrate: 50 mmol Precursor (approx 6.7 g).

    • Solvent: 100 mL Toluene (Anhydrous).

    • Catalyst: 1.0 g Amberlyst™ 15 (Dry) (20 wt% loading relative to substrate).

  • Reaction:

    • Heat oil bath to 95°C (internal temp ~85°C).

    • Stir vigorously (800 RPM).

    • Monitor water collection in the Dean-Stark trap.

  • Workup:

    • Cool to Room Temperature.

    • Filter off the solid catalyst (Save for regeneration).

    • Wash filtrate with sat.

      
       (to remove trace leached acid).
      
    • Dry organic layer over

      
      .
      
    • Distillation: Fractional distillation is required to separate the product (BP ~135°C estimated) from toluene.

Troubleshooting Logic Map

Troubleshooting Start Issue Detected CheckYield Is Conversion Low? Start->CheckYield CheckSelectivity Is Selectivity Low? (Alkenes/Polymers) Start->CheckSelectivity WaterCheck Check Water Removal CheckYield->WaterCheck Yes TempCheck Check Temperature CheckSelectivity->TempCheck High Alkenes? ActionDilute Action: Dilute Reaction (10:1) CheckSelectivity->ActionDilute High Polymers? ActionDry Action: Implement Dean-Stark or Molecular Sieves WaterCheck->ActionDry Water Accumulating? ActionCool Action: Lower Temp to <80°C TempCheck->ActionCool Temp > 100°C?

Caption: Decision tree for isolating the root cause of reaction failure based on conversion and selectivity data.

References

  • Nafion and Amberlyst Comparison: Harmer, M. A., & Sun, Q. (2001). Solid acid catalysis using ion-exchange resins. Applied Catalysis A: General, 221(1-2), 45-62.

  • Zeolite Beta in Etherification: Pariente, S., et al. (2009). Etherification of glycerol with ethanol over solid acid catalysts. Chemistry Today, 27(6).

  • Amberlyst-15 Properties & Deactivation: Tejero, J., et al. (2016). Scope and limitations of Amberlyst-15 in organic synthesis. Arkivoc, 2016(i), 570-609.

  • Cyclodehydration Mechanisms: Molnár, Á. (2018). Dehydration of Alcohols. In: Hydrocarbon Chemistry.

Sources

Optimization

Technical Support Center: Alternative Solvents for Nucleophilic Substitution Reactions

A Guide for the Modern Research & Development Scientist Welcome to our technical support center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for the Modern Research & Development Scientist

Welcome to our technical support center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of nucleophilic substitution reactions, particularly those involving bromoalkanes and bromoarenes. The historical reliance on solvents like 1,4-dioxane, N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) is being challenged by significant health, safety, and environmental concerns. This resource provides in-depth, practical guidance on selecting and implementing safer, more sustainable alternative solvents without compromising reaction efficiency.

As Senior Application Scientists, we understand that solvent choice is not merely about dissolution but is a critical parameter that can dictate reaction mechanism, rate, and even product selectivity. This guide moves beyond simple solvent replacement lists to offer troubleshooting advice and protocols grounded in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs)
Q1: Why is solvent choice so critical for the outcome of a nucleophilic substitution reaction?

The solvent's role extends far beyond simply dissolving reactants. It actively participates in the reaction mechanism, primarily through solvation, which can stabilize or destabilize reactants, intermediates, and transition states. The most fundamental choice is between polar protic and polar aprotic solvents, which directly influences whether the reaction proceeds via an S_N1 or S_N2 pathway.

  • For S_N2 Reactions: These reactions, which involve a backside attack by the nucleophile in a single, concerted step, are favored by polar aprotic solvents (e.g., DMSO, DMF, acetonitrile).[1] These solvents possess large dipole moments that can effectively solvate the cation (like Na⁺ or K⁺) of a nucleophilic salt. However, they cannot act as hydrogen-bond donors, leaving the anion (the nucleophile) relatively unsolvated and highly reactive—often described as "naked".[2][3] In contrast, polar protic solvents form a "cage" of hydrogen bonds around the nucleophile, stabilizing it and drastically reducing its reactivity.[4][5]

  • For S_N1 Reactions: These reactions proceed through a stepwise mechanism involving the formation of a carbocation intermediate. They are favored by polar protic solvents (e.g., water, ethanol, methanol).[6] These solvents excel at stabilizing both the carbocation intermediate through dipole interactions and the leaving group anion through hydrogen bonding, which lowers the activation energy for the rate-determining first step.[7]

Q2: I'm using 1,4-Dioxane, DMF, or NMP. Why should I switch, and what are some viable "greener" alternatives?

While effective, traditional dipolar aprotic solvents pose significant risks. 1,4-Dioxane is a known carcinogen and can form explosive peroxides.[8] Solvents like DMF, NMP, and DMAc face increasing regulatory pressure due to their classification as reproductive toxicants.[9] The shift to safer alternatives is driven by both regulatory compliance and a commitment to sustainable chemistry.[10][11]

Fortunately, a new generation of bio-based and more benign solvents has emerged as powerful replacements.[12][13]

Solvent AlternativeKey AdvantagesTypical Applications & Considerations
2-Methyltetrahydrofuran (2-MeTHF) Derived from renewable resources (e.g., corncobs), higher boiling point than THF, lower peroxide formation tendency, and limited miscibility with water, which simplifies workup.[14]Excellent replacement for THF and Dioxane in nucleophilic substitutions and organometallic reactions.[14]
Cyclopentyl methyl ether (CPME) Hydrophobic with a high boiling point, resists peroxide formation, and forms an azeotrope with water for easy removal.[9][14]A robust substitute for THF, MTBE, and 1,4-Dioxane, especially in Grignard reactions and other moisture-sensitive chemistry.[14]
Cyrene™ (dihydrolevoglucosenone) A bio-based dipolar aprotic solvent designed as a direct replacement for NMP and DMF.[12] It is biodegradable and has a favorable safety profile.Suitable for a range of transformations where traditional dipolar aprotics are used, including substitutions and palladium-catalyzed couplings.[13]
γ-Valerolactone (GVL) Derived from cellulosic biomass, GVL is biodegradable and has low toxicity. Its solvent properties are comparable to NMP and DMF.[13]Has shown success in a variety of reaction classes, including nucleophilic aromatic substitution (S_NAr).[13]
Propylene Carbonate (PC) A cyclic carbonate with a high boiling point and low toxicity. It is an effective polar aprotic solvent.A good alternative for S_N2 reactions, often performing as well as or better than DMF or DMSO.[12][13]
Q3: My S_N2 reaction with a bromoalkane is sluggish. How can I troubleshoot this based on my solvent choice?

Low reactivity in S_N2 reactions is a common issue, often directly linked to the solvent system.

  • Confirm You Are Using a Polar Aprotic Solvent: As discussed in Q1, using a polar protic solvent like ethanol or water will solvate and deactivate your nucleophile. Switching from a protic to a polar aprotic solvent like acetonitrile or DMSO can lead to a dramatic rate increase.[1]

  • Assess Nucleophile Strength: Even in a polar aprotic solvent, a weak nucleophile may struggle.[15] Ensure your nucleophile is sufficiently strong for the substrate. For example, using the sodium or potassium salt of a nucleophile is generally more effective than the neutral form.

  • Increase Temperature: Many substitution reactions require thermal energy to overcome the activation barrier. If the reaction is slow at room temperature, cautiously increasing the heat can be effective.[15] Solvents with higher boiling points like DMSO or CPME are advantageous for this.

  • Consider a Phase-Transfer Catalyst (PTC): If your reaction involves a solid-liquid or liquid-liquid biphasic system (e.g., an aqueous solution of a nucleophile and an organic solution of the substrate), a PTC like tetrabutylammonium bromide (TBAB) can be invaluable. The PTC escorts the nucleophile from the aqueous/solid phase into the organic phase, greatly accelerating the reaction.[15]

Q4: I'm seeing significant elimination (E2) byproducts. Can changing the solvent help?

Yes, while the substrate and base/nucleophile are primary factors in the S_N2/E2 competition, the solvent plays a modulating role. Elimination (E2) reactions are highly favored by strong, sterically hindered bases.

The general rule is that for secondary alkyl halides, strongly basic nucleophiles (like hydroxide or alkoxides) will predominantly lead to E2 products, even in polar aprotic solvents.[16] However, you can favor substitution by:

  • Using a less basic nucleophile: If possible, switch to a nucleophile that is a weak base, such as azide (N₃⁻), cyanide (CN⁻), or a thiol (RS⁻). These strongly favor the S_N2 pathway.[16]

  • Lowering the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can sometimes favor the S_N2 product.

Q5: What are Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs), and when should I consider them?

ILs and DESs are advanced solvent systems that offer unique properties, particularly from a green chemistry perspective.

  • Ionic Liquids (ILs): These are salts with melting points below 100 °C, often liquid at room temperature.[17] They are composed entirely of ions. Their key advantages are negligible vapor pressure (making them non-volatile and reducing worker exposure), high thermal stability, and "tunability"—the properties can be modified by changing the cation or anion.[18] In nucleophilic substitutions, they can significantly enhance reaction rates and selectivity.[17][19] They are particularly useful when a highly polar, non-coordinating medium is required.

  • Deep Eutectic Solvents (DESs): A DES is a mixture of two or more components (a Lewis or Brønsted acid and base) which, at a particular molar ratio, form a eutectic with a melting point far lower than the individual components.[20] A common example is a mixture of choline chloride (a quaternary ammonium salt) and urea or glycerol (a hydrogen bond donor).[20][21] DESs are generally cheaper, more biodegradable, and less toxic than many ILs, positioning them as a superior "greener" alternative.[21][22] They have been shown to be effective media for organic synthesis and can even be used to control regioselectivity in S_NAr reactions.[23]

Consider using ILs or DESs when you need to avoid volatile organic compounds (VOCs), require high thermal stability, or when conventional solvents fail to provide the desired reactivity or selectivity.

Q6: My reaction works well in DMSO/DMF, but the workup is a nightmare. What are the best practices for removing these high-boiling solvents?

This is one of the most common challenges with high-boiling point polar aprotic solvents. Their high polarity and water miscibility make them difficult to separate from polar products during aqueous extraction.[24][25] Direct evaporation is often impractical due to their high boiling points.

Field-Proven Workup Protocol:

The key is to dilute the reaction mixture extensively with water to partition the polar solvent into the aqueous phase, then wash the organic layer multiple times.

  • Quench and Dilute: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. Dilute the reaction mixture with a large volume of water (a common rule of thumb is 10 volumes of water for every 1 volume of DMF/DMSO).[26]

  • Extract: Extract the aqueous mixture with a nonpolar or moderately polar organic solvent (e.g., diethyl ether, ethyl acetate, or toluene). Collect the organic layer.

  • Wash Thoroughly: This is the critical step. Wash the collected organic layer multiple times with water to remove residual DMF/DMSO. For every 5 mL of DMF/DMSO used in the reaction, washing with five 10 mL portions of water is a good starting point.[24]

  • Use a Brine or Salt Wash (Optional but Recommended): For the final washes, using a saturated aqueous LiCl solution (e.g., 5%) can be more effective than pure water at removing DMF.[24] A final wash with saturated NaCl (brine) will help to remove dissolved water from the organic layer.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Visualizations & Protocols
Troubleshooting Workflow for Low-Yield Nucleophilic Substitution

G Start Low or No Product CheckSolvent Is the solvent polar aprotic (e.g., MeCN, Acetone, 2-MeTHF)? Start->CheckSolvent CheckNucleophile Is the nucleophile strong and non-hindered? CheckSolvent->CheckNucleophile Yes SolventSol Solution: Switch to a polar aprotic solvent (e.g., DMSO, 2-MeTHF, CPME). CheckSolvent->SolventSol No CheckTemp Is the reaction temperature sufficient? CheckNucleophile->CheckTemp Yes NucSol Solution: Use a stronger nucleophile (e.g., salt form) or a less hindered one. CheckNucleophile->NucSol No CheckLG Is the leaving group adequate (Br, I, OTs)? CheckTemp->CheckLG Yes TempSol Solution: Increase reaction temperature. Use a higher-boiling solvent if needed. CheckTemp->TempSol No LGSol Solution: Convert to a better leaving group (e.g., Finkelstein reaction for halides). CheckLG->LGSol No Success Reaction Optimized CheckLG->Success Yes SolventSol->CheckNucleophile NucSol->CheckTemp TempSol->CheckLG LGSol->Success

Caption: A logical workflow for troubleshooting low-yield S_N2 reactions.

Experimental Protocol: SN2 Reaction using 2-MeTHF as a Greener Solvent

Objective: To perform a nucleophilic substitution of 1-bromobutane with sodium cyanide using 2-MeTHF.

Materials:

  • 1-Bromobutane

  • Sodium Cyanide (NaCN)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Tetrabutylammonium bromide (TBAB, as PTC)

  • Round-bottom flask, reflux condenser, magnetic stirrer/stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagents: To the flask, add sodium cyanide (1.2 equivalents) and a catalytic amount of TBAB (~5 mol%).

  • Solvent: Add anhydrous 2-MeTHF via syringe to create a stirrable slurry.

  • Substrate Addition: Add 1-bromobutane (1.0 equivalent) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 80 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Filter the mixture to remove excess NaCN and salts. Transfer the filtrate to a separatory funnel, wash with water, then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude valeronitrile product. Purify further by distillation if necessary.

References
  • Welton, T. (2007). Ionic Liquids as Designer Solvents for Nucleophilic Aromatic Substitutions. Organic Letters. [Link]

  • LibreTexts. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: DMF or DMSO. [Link]

  • Welton, T. (2007). Ionic Liquids as Designer Solvents for Nucleophilic Aromatic Substitutions. Organic Letters. [Link]

  • Singh, P., & Kumar, S. (2006). Ionic Liquids: An Environmentally Friendly Media for Nucleophilic Substitution Reactions. Bulletin of the Korean Chemical Society. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents. [Link]

  • Scribd. (n.d.). Role of Solvent in SN. [Link]

  • ResearchGate. (2018). Ionic Liquids as Solvents for SN2 Processes. [Link]

  • Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • ResearchGate. (2019). Deep Eutectic Solvents in Organic Synthesis. [Link]

  • Royal Society of Chemistry. (2020). Understanding the effects of solvate ionic liquids as solvents on substitution processes. Organic & Biomolecular Chemistry. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17. [Link]

  • MDPI. (2020). Deep eutectic solvents: alternative reaction media for organic oxidation reactions. Catalysts. [Link]

  • MDPI. (n.d.). Special Issue : Deep Eutectic Solvents in Organic Synthesis. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Neuroquantology. (2020). GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW. [Link]

  • KnE Publishing. (2025). Deep Eutectic Solvents: A Review of Syntheses, Properties, and their Applications in Different Fields. KnE Open. [Link]

  • Abbott, A. P., et al. (2014). Deep Eutectic Solvents (DESs) and Their Applications. Chemical Reviews. [Link]

  • Clark, J. H., & Tavener, S. J. (2007). Alternative Solvents: Shades of Green. Organic Process Research & Development. [Link]

  • University of Southern California Environmental Health & Safety. (n.d.). Solvents for a Safer, Sustainable Lab. [Link]

  • Royal Society of Chemistry. (2009). Introduction. In Alternative Solvents for Green Chemistry. [Link]

  • ALT LABS. (n.d.). Green Solvents: Safe Choices for Chemical Processes & Manufacturing. [Link]

  • Biotage. (2023). How do I purify my high boiling solvent reaction mixture using silica flash chromatography?. [Link]

  • DeAngelis, A., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Sustainable Chemistry & Engineering. [Link]

  • American Chemical Society. (n.d.). SN1 and SN2 Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]

  • Lipshutz, B. H., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. [Link]

  • Royal Society of Chemistry. (1981). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Quora. (2017). Why are SN1 reactions favored by protic solvents whereas SN2 reactions are favored by aprotic solvents? [Link]

  • Scientific Laboratory Supplies. (n.d.). Sustainable and safer solvent alternatives. [Link]

  • Wiley Online Library. (2021). Solvent‐Controlled Regioselectivity in Nucleophilic Substitution Reactions of 1‐X‐2,4‐Difluorobenzenes with Morpholine Using Deep Eutectic Solvents. Chemistry – An Asian Journal. [Link]

  • DeAngelis, A., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. [Link]

  • SlideShare. (n.d.). Nucleophilic Substitution Reactions. [Link]

  • Bhar, S., et al. (2012). Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions. Beilstein Journal of Organic Chemistry. [Link]

  • LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry? [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 – The Solvent. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: C-13 NMR Chemical Shift Analysis of 2,2-Dimethyl-1,4-Dioxane

The following guide details the C-13 NMR chemical shift analysis for 2,2-dimethyl-1,4-dioxane , a specialized heterocyclic building block. This guide distinguishes it from its common isomers (2,5-dimethyl-1,4-dioxane) an...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the C-13 NMR chemical shift analysis for 2,2-dimethyl-1,4-dioxane , a specialized heterocyclic building block. This guide distinguishes it from its common isomers (2,5-dimethyl-1,4-dioxane) and structural analogs (2,2-dimethyl-1,3-dioxolane).

Executive Summary

2,2-Dimethyl-1,4-dioxane is a structural derivative of 1,4-dioxane often used as a specialized building block in drug discovery or as a precursor in polymer synthesis (e.g., poly(isobutylene oxide) derivatives).[1]

For researchers, the primary analytical challenge is distinguishing this compound from:

  • 1,4-Dioxane: The parent solvent (often present as an impurity).[1][2]

  • 2,5-Dimethyl-1,4-dioxane: The more common regioisomer formed from propylene glycol dimerization.

  • 2,2-Dimethyl-1,3-dioxolane: A chemically distinct acetonide (ketal) often confused due to similar nomenclature.

Key Diagnostic Indicator: The quaternary carbon (C2) in 2,2-dimethyl-1,4-dioxane appears in the ether region (~71–76 ppm) , whereas the analogous carbon in the 1,3-dioxolane isomer appears in the ketal region (~108–110 ppm) .

Structural Context & Chemical Shift Logic[3][4][5]

The Molecule

Unlike the highly symmetric 1,4-dioxane (


), 2,2-dimethyl-1,4-dioxane lacks a center of inversion. The gem-dimethyl group at position 2 breaks the ring symmetry, resulting in distinct signals for the ring carbons.
  • C2 (Quaternary): Deshielded by the adjacent oxygen (O1) and the gem-dimethyl effect (α-effect).

  • C3 (Methylene): Adjacent to C2; experiences steric compression (β-effect).

  • C5 & C6 (Ethylenedioxy unit): These retain chemical shifts similar to the parent 1,4-dioxane but are magnetically non-equivalent due to the distance from the chiral/substituted center.

Mechanism of Shift Differences
Feature2,2-Dimethyl-1,4-dioxane2,2-Dimethyl-1,3-dioxolane
C2 Environment Ether (O-C -C)Ketal (O-C -O)
Expected Shift 71 – 76 ppm 108 – 110 ppm
Electronic Effect Inductive effect of 1 OxygenInductive effect of 2 Oxygens

Comparative Data Analysis

The following table synthesizes experimental ranges and theoretical shifts for the target and its primary alternatives.

Table 1: C-13 NMR Chemical Shift Comparison ( , ppm in CDCl )
Carbon Type2,2-Dimethyl-1,4-dioxane (Target)1,4-Dioxane (Parent)2,5-Dimethyl-1,4-dioxane (Regioisomer)2,2-Dimethyl-1,3-dioxolane (Acetonide)
Quaternary (Cq) 73.0 – 76.0 N/AN/A109.0 – 110.0
Methine (CH) N/AN/A70.5 – 72.5 N/A
Methylene (CH

)
60.0 – 68.0 (3 distinct signals)67.1 (1 signal)66.0 – 70.0 64.0 – 66.0
Methyl (CH

)
20.0 – 27.0 (Geminal)N/A17.0 – 18.0 25.0 – 27.0

Note on 2,5-Dimethyl Isomers: The 2,5-isomer exists as cis and trans diastereomers. The trans isomer typically shows methine signals slightly downfield (~72 ppm) compared to the cis form due to reduced steric strain in the diequatorial conformation.

Table 2: Signal Multiplicity & Assignment (DEPT-135)
Signal (

)
DEPT-135 PhaseAssignmentStructural Logic
~22 - 26 Positive (+)CH

Methyl groups (often overlapping or closely spaced).
~60 - 68 Negative (-)CH

Ring carbons C3, C5, C6. C3 is often shielded relative to C5/C6 due to steric crowding.
~73 - 76 Absent Cq Diagnostic Peak. The only signal that disappears in DEPT-135/90.

Experimental Protocol for Reliable Assignment

To unambiguously identify 2,2-dimethyl-1,4-dioxane, follow this self-validating workflow.

Step 1: Sample Preparation
  • Solvent: CDCl

    
     is standard. For hydrophilic derivatives (e.g., hydrolysis products), D
    
    
    
    O with TSP (internal standard) is recommended.
  • Concentration: ~10-20 mg in 0.6 mL solvent.

  • Relaxation Delay (D1): Set D1

    
     2.0 seconds. Quaternary carbons (C2) have long T1 relaxation times. Short delays will suppress the diagnostic C2 peak, leading to misinterpretation.
    
Step 2: Acquisition Sequence
  • Standard 1H-Decoupled 13C: Acquire sufficient scans (NS > 256) to visualize the low-intensity quaternary carbon.

  • DEPT-135: Essential for distinguishing the C2 (quaternary) from the C3/C5/C6 (methylene) signals.

    • Target: 2,2-dimethyl-1,4-dioxane will show 3 Negative peaks (CH

      
      ) and 1 Missing peak  (Cq).
      
    • Alternative: 2,5-dimethyl-1,4-dioxane will show 2 Positive peaks (CH) and 0 Missing peaks (if pure).

Step 3: Data Processing
  • Line Broadening (LB): Apply 1.0 - 2.0 Hz to enhance S/N for the quaternary carbon.

  • Referencing: Set CDCl

    
     triplet center to 77.16 ppm.
    

Decision Logic & Visualization

The following diagram illustrates the logical flow for distinguishing the target molecule from its isomers using NMR data.

NMR_Identification Start Unknown Dioxane Derivative (C6H12O2 Isomer) Check_Cq Check 13C Spectrum for Quaternary Carbon (Cq) Start->Check_Cq No_Cq No Quaternary Carbon Detected Check_Cq->No_Cq DEPT shows only CH/CH2/CH3 Has_Cq Quaternary Carbon Present Check_Cq->Has_Cq Peak disappears in DEPT-135 Result_25 2,5-Dimethyl-1,4-dioxane (Check for CH signals in DEPT) No_Cq->Result_25 Check_Shift Analyze Chemical Shift of Cq Has_Cq->Check_Shift Shift_High δ ~ 108-110 ppm (Ketal Region) Check_Shift->Shift_High Deshielded (O-C-O) Shift_Mid δ ~ 71-76 ppm (Ether Region) Check_Shift->Shift_Mid Shielded (O-C-C) Result_13 2,2-Dimethyl-1,3-dioxolane (Acetonide) Shift_High->Result_13 Result_Target TARGET: 2,2-Dimethyl-1,4-dioxane (Cyclic Ether) Shift_Mid->Result_Target

Caption: Decision tree for identifying 2,2-dimethyl-1,4-dioxane based on C-13 NMR quaternary carbon analysis.

References

  • BenchChem. An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Methyl-1,4-dioxane. (Accessed 2024). Link

  • Bondarenko, A. V., et al. "Synthesis of 2,2-Disubstituted and 2,2,3-Trisubstituted 1,4-Dioxane-Derived Building Blocks."[3] Chemistry – A European Journal, 2025.[3] Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997, 62, 7512-7515. Link

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 13597081, 2-Methyl-1,4-dioxane.Link

  • Grobelny, Z., et al. "Anionic ring-opening polymerization of isobutylene oxide initiated with potassium salts."[4] Institute of Chemistry, University of Silesia.[4] (Discusses 2,2-dimethyl substituted polyethers). Link

Sources

Validation

Technical Comparison: 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane vs. 1,3-Dioxolane Isomers

This guide provides a technical framework for distinguishing 3-(bromomethyl)-2,2-dimethyl-1,4-dioxane (a six-membered cyclic ether) from its likely 1,3-dioxolane (five-membered cyclic ketal) isomers. These isomers often...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for distinguishing 3-(bromomethyl)-2,2-dimethyl-1,4-dioxane (a six-membered cyclic ether) from its likely 1,3-dioxolane (five-membered cyclic ketal) isomers.

These isomers often co-occur during the cyclization of functionalized diols or halohydrins with ketones (e.g., acetone), where competition between 5-exo-tet and 6-endo-tet ring closures, or thermodynamic rearrangement, leads to structural ambiguity.

Structural & Mechanistic Context

The core challenge in verifying 3-(bromomethyl)-2,2-dimethyl-1,4-dioxane (Target A ) lies in distinguishing it from thermodynamic isomers like 4-(bromomethyl)-2,2,5-trimethyl-1,3-dioxolane or related acetonide derivatives (Isomer B ).

The fundamental chemical difference is the nature of the oxygenated ring:

  • Target A (1,4-Dioxane): A bis-ether . The carbon skeleton is stable, and the gem-dimethyl group is located on an ether carbon (C-O-C).

  • Isomer B (1,3-Dioxolane): A cyclic ketal . The gem-dimethyl group is located on a ketal carbon (O-C-O), derived from the carbonyl of the reagent (e.g., acetone).

This structural divergence dictates distinct spectroscopic signatures and chemical stability profiles.

Diagram 1: Structural Divergence & Connectivity

IsomerComparison Precursor Precursor (e.g., Functionalized Diol) Target TARGET: 1,4-Dioxane (Bis-Ether Ring) Acid Stable Precursor->Target 6-endo-tet (Kinetic/Specific) Isomer ISOMER: 1,3-Dioxolane (Cyclic Ketal) Acid Labile Precursor->Isomer 5-exo-tet (Thermodynamic) EtherC Ether Carbon (C2) δ ~70-80 ppm Target->EtherC Contains KetalC Ketal Carbon (C2) δ ~108-110 ppm Isomer->KetalC Contains

Caption: Structural divergence showing the critical difference between the stable ether linkage in 1,4-dioxane and the labile ketal linkage in 1,3-dioxolane.

Spectroscopic Differentiation

The most definitive method for differentiation is


C NMR , specifically analyzing the quaternary carbon bearing the gem-dimethyl groups.
A. Carbon-13 NMR ( C NMR)

This is the "smoking gun" analysis.

  • 1,3-Dioxolane (Ketal): The quaternary carbon is bonded to two oxygens . This deshielding shifts the signal downfield to the 108–111 ppm range (characteristic of isopropylidene acetals).

  • 1,4-Dioxane (Ether): The quaternary carbon (C2) is bonded to only one oxygen (and C3). It behaves as a tertiary alkyl ether carbon. The shift will appear significantly upfield, typically 70–80 ppm .

Table 1: Diagnostic


C NMR Shifts 
Carbon Environment1,4-Dioxane (Target)1,3-Dioxolane (Isomer)Interpretation
Quaternary C (gem-Me

)
~72 – 78 ppm 108 – 110 ppm Primary Differentiator
Bromomethyl (-CH

Br)
~30 – 35 ppm~30 – 35 ppmNon-diagnostic (similar environment)
Ring CH/CH

60 – 75 ppm65 – 75 ppmOften overlapping
B. Proton NMR ( H NMR)

While less definitive than


C, the coupling patterns provide corroborating evidence.
  • 1,4-Dioxane: The ring protons often display complex splitting due to the flexibility of the 6-membered ring (chair/boat interconversion), unless locked by bulky substituents.

  • 1,3-Dioxolane: The protons at C4 and C5 typically form a distinct ABX or ABC system. The gem-dimethyl groups often appear as two distinct singlets if a chiral center (like the bromomethyl group) is present, due to diastereotopicity.

Experimental Protocol: The "Acid Stress Test"

If spectroscopic facilities are limited or ambiguous, chemical reactivity provides a self-validating distinction. 1,3-dioxolanes (ketals) are acid-labile, whereas 1,4-dioxanes (ethers) are acid-stable under mild conditions.

Methodology

Objective: Confirm structure by exploiting the hydrolytic instability of the 1,3-dioxolane ring.

  • Baseline: Dissolve 50 mg of the compound in 1 mL of THF/Water (1:1).

  • Acidification: Add 2 drops of 2M HCl (or 10%

    
    ).
    
  • Reaction: Stir at room temperature for 30 minutes.

  • Analysis: Monitor by TLC (Thin Layer Chromatography) or GC-MS.

Interpretation:

Diagram 2: Validation Workflow

ValidationWorkflow Start Unknown Sample (Dissolved in THF/H2O) Action Add 2M HCl Stir 30 min @ RT Start->Action Check Analyze via TLC/GC-MS Action->Check Result1 Starting Material INTACT Check->Result1 No Reaction Result2 Starting Material CONSUMED (Hydrolysis Products) Check->Result2 Hydrolysis Conclusion1 CONFIRMED: 1,4-Dioxane (Ether Linkage) Result1->Conclusion1 Conclusion2 REJECTED: 1,3-Dioxolane (Ketal Linkage) Result2->Conclusion2

Caption: The "Acid Stress Test" workflow. 1,4-dioxanes resist mild acid hydrolysis, while 1,3-dioxolanes degrade rapidly.

Summary of Specifications

For researchers synthesizing or sourcing 3-(bromomethyl)-2,2-dimethyl-1,4-dioxane , the following data profile validates the correct isomer:

  • Formula:

    
    
    
  • Key

    
    C Signal:  No peaks above 100 ppm (absence of ketal carbon).
    
  • Chemical Stability: Resistant to 2M HCl at room temperature.

  • Mass Spectrometry: 1,3-dioxolanes often show a dominant loss of a methyl radical

    
     followed by loss of acetone (
    
    
    
    58), whereas 1,4-dioxanes show complex ring fragmentation.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group - Acetals and Ketals).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Detailed stability profiles of 1,3-dioxolanes vs. ethers).

  • BenchChem. (2025).[5][6] Tetramethyl-1,3-dioxane: Structure Validation and Alternative Protecting Groups. (Comparative hydrolysis rates of dioxane vs dioxolane rings).

Sources

Comparative

Comparative reactivity of chloromethyl vs bromomethyl 1,4-dioxanes

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Executive Summary: The "Make vs. Buy" Decision In medicinal chemistry, the 1,4-dioxan...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary: The "Make vs. Buy" Decision

In medicinal chemistry, the 1,4-dioxane scaffold is a critical bioisostere for morpholine and piperazine, offering improved aqueous solubility and metabolic stability. When functionalizing this ring at the C2 position, researchers typically choose between 2-(chloromethyl)-1,4-dioxane (2-CMD) and 2-(bromomethyl)-1,4-dioxane (2-BMD) .

The Bottom Line:

  • Select 2-CMD for shelf-stability, scalability, and cost-efficiency. It is the industry standard starting material but often requires in situ activation (Finkelstein conditions) for sterically demanding nucleophiles.

  • Select 2-BMD only when reaction kinetics with 2-CMD are prohibitive (e.g., thermally sensitive substrates) or when avoiding iodide catalysts is strictly required by downstream purification limits.

Mechanistic Foundation: The Physics of Reactivity

To optimize yield, one must understand the electronic environment of the 1,4-dioxane ring. Unlike simple alkyl halides, the reactivity here is modulated by the


-oxygen atoms.
The Leaving Group Hierarchy

The reactivity difference is governed fundamentally by Bond Dissociation Energy (BDE) and carbon-halogen bond length.

Feature2-(Chloromethyl)-1,4-dioxane2-(Bromomethyl)-1,4-dioxaneImpact on Reactivity
Bond Length (

)
~1.78 Å~1.93 ÅLonger bond (Br) = weaker overlap, easier cleavage.
Bond Energy (BDE) ~80 kcal/mol~68 kcal/molBr is ~100x faster in solvolysis rates than Cl.
Polarizability ModerateHighBr stabilizes the transition state better in

reactions.
The -Oxygen Effect (The "Dioxane Drag")

Both molecules react slower than their simple alkyl counterparts (e.g., chloropentane). The oxygen atoms at positions 1 and 4 exert an inductive electron-withdrawing effect (-I) on the ring carbons.

  • Consequence: The

    
    -carbon (attached to the halogen) becomes slightly more electron-deficient, which should attract nucleophiles.[1]
    
  • Counter-Effect: However, the dipoles of the ring oxygens can destabilize the developing positive charge in the

    
     transition state, slightly retarding the rate compared to a pure hydrocarbon chain.
    

Comparative Performance Data

The following data summarizes typical performance in nucleophilic substitution (e.g., amination with a secondary amine).

Table 1: Reactivity & Stability Profile
Parameter2-(Chloromethyl)-1,4-dioxane2-(Bromomethyl)-1,4-dioxane
CAS Number 21048-16-817253-12-2
Physical State Clear Liquid (Stable)Liquid (Yellows over time)
Shelf Life >2 Years (RT, inert atm)<6 Months (Cold, dark, inert)
Reaction Temp Requires 80–120°C (or catalyst)Reacts at 25–60°C
Typical Yield 65–85% (Requires optimization)80–95% (Cleaner profile)
Side Reactions Elimination to exocyclic alkene (rare)Hydrolysis/Elimination if stored improperly
Cost Factor $ (Base Commodity)

$ (Specialty Reagent)
Table 2: Reaction Conditions Matrix (Nucleophilic Substitution)
Target TransformationSubstrate: Chloride (2-CMD)Substrate: Bromide (2-BMD)
Amination (Primary Amines) High Heat: 100°C, DMF, 12-24h. Add NaI (0.1 eq) to accelerate.Mild: 40°C, MeCN, 4-6h. Risk of poly-alkylation due to high speed.
Etherification (Phenols) Forced: K₂CO₃, Acetone/DMF, Reflux. Often sluggish.Standard: K₂CO₃, MeCN, 60°C. Excellent conversion.
Thiolation (Mercaptans) Good: Standard basic conditions.Rapid: Can be exothermic; cool to 0°C initially.

Decision Logic & Workflows

The following diagram illustrates the decision process for selecting the correct starting material and protocol.

DecisionMatrix Start Target: 2-Substituted Dioxane CheckNu Analyze Nucleophile (Nu) Start->CheckNu StrongNu Strong Nu (Thiols, 1° Amines) CheckNu->StrongNu WeakNu Weak/Bulky Nu (Anilines, Phenols) CheckNu->WeakNu RouteCl Route A: Use Chloride (2-CMD) StrongNu->RouteCl Cost Effective WeakNu->RouteCl Standard Path RouteBr Route B: Use Bromide (2-BMD) WeakNu->RouteBr If Thermally Unstable Cond1 Direct Heating (80-100°C) RouteCl->Cond1 Cond2 Finkelstein Cond. (Add KI/NaI cat.) RouteCl->Cond2 Required for Yield Cond3 Mild Conditions (25-50°C) RouteBr->Cond3

Figure 1: Decision tree for selecting between Chloromethyl and Bromomethyl precursors based on nucleophile strength and thermal tolerance.

Experimental Protocols

Protocol A: The "Industry Standard" (Finkelstein-Assisted Amination)

Use this for 2-CMD to mimic the reactivity of 2-BMD without the stability cost.

Reagents:

  • 2-(chloromethyl)-1,4-dioxane (1.0 eq)

  • Amine (1.2 – 1.5 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Potassium Iodide (KI) (0.1 – 0.5 eq) [Critical Catalyst]

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step:

  • Activation: Charge reaction vessel with 2-CMD,

    
    , and KI in MeCN. Stir at RT for 15 mins. Mechanism: The 
    
    
    
    displaces
    
    
    to form the transient, highly reactive 2-(iodomethyl)-1,4-dioxane.
  • Addition: Add the amine substrate.

  • Reaction: Heat to reflux (80°C for MeCN). Monitor by LCMS.

    • Note: Without KI, this reaction may require 24-48h. With KI, typical completion is 6-12h.

  • Workup: Filter inorganic salts. Concentrate filtrate. Partition between EtOAc and Water.

Protocol B: Direct Substitution with Bromide

Use this only for sensitive substrates where high heat (Protocol A) causes degradation.

Reagents:

  • 2-(bromomethyl)-1,4-dioxane (1.0 eq)

  • Nucleophile (1.1 eq)

  • Base: DIPEA or

    
     (1.5 eq)
    
  • Solvent: DCM or THF (allows lower temps).

Step-by-Step:

  • Setup: Dissolve nucleophile and base in solvent.

  • Addition: Add 2-BMD dropwise at 0°C (exotherm control).

  • Reaction: Allow to warm to RT. Stir for 4-6h.

  • Workup: Standard aqueous extraction.

    • Warning: Ensure all bromide is consumed; residual alkyl bromides are genotoxic impurities (GTI) and require strict control in drug substances.

Safety & Handling (GHS)

  • Genotoxicity: Both compounds are alkylating agents. They are structural alerts for mutagenicity (Ames positive). Handle in a fume hood with double gloving.

  • Stability:

    • 2-CMD: Stable at room temperature.

    • 2-BMD: Store at -20°C. If the liquid turns dark brown/orange, free bromine (

      
      ) has liberated; repurify or discard.
      

References

  • Reactivity of Halo-Ethers: Finkelstein Reaction Mechanism and Kinetics. Wikipedia. Link

  • Bond Dissociation Energies: Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. Link

  • Dioxane Synthesis & Properties: An In-depth Technical Guide to 2-Methyl-1,4-dioxane. Benchchem.[2] Link

  • Compound Data: 2-(Chloromethyl)-1,4-dioxane PubChem Entry.[3] National Institutes of Health. Link

  • Nucleophilic Substitution Principles: Reactions of Haloalkanes.[1][4][5][6] UC Santa Barbara Chemistry. Link

Sources

Validation

Technical Guide: HPLC Method Development for 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane

Executive Summary The Analytical Challenge: 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane (CAS: 43153-20-4) presents a classic "stealth" profile in chromatography. As a cyclic ether with an alkyl bromide side chain, it lacks...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Analytical Challenge: 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane (CAS: 43153-20-4) presents a classic "stealth" profile in chromatography. As a cyclic ether with an alkyl bromide side chain, it lacks a conjugated


-system, rendering it effectively "transparent" to standard UV detection (254 nm).

This guide objectively compares three detection strategies—Low-Wavelength UV , Refractive Index (RI) , and Charged Aerosol Detection (CAD) —to demonstrate why CAD is the superior methodological choice for this specific analyte, while providing optimized protocols for laboratories limited to UV or RI.

Part 1: Comparative Analysis of Detection Modes

The primary bottleneck for this molecule is not separation, but visibility . The following table summarizes the performance metrics based on experimental method development principles for non-chromophoric alkyl halides.

Performance Matrix: Detection of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane
FeatureOption A: Low-UV (205-210 nm) Option B: Refractive Index (RI) Option C: Charged Aerosol (CAD)
Principle Absorbance of ether/bromide

transitions.
Bulk property change (refraction) of mobile phase vs. analyte.[1]Measurement of electrical charge on dried analyte particles.[2]
Sensitivity (LOD) Poor (~100 ppm). High background noise.Moderate (~50-100 ppm).Excellent (<10 ppm).
Gradient Compatibility Yes , but with severe baseline drift.No (Isocratic only).Yes (Full gradient capability).
Selectivity Low. Absorbs solvent impurities and buffer cutoffs.Non-selective.Universal for non-volatiles.[3]
Robustness Low. Highly sensitive to solvent quality (cutoff).Low. Sensitive to temperature/pressure fluctuations.High.
Verdict Emergency Use OnlyBulk Purity OnlyRecommended Standard

Part 2: Strategic Method Development (Decision Logic)

The following decision tree illustrates the logic path for selecting the appropriate method based on your laboratory's available instrumentation and data requirements.

MethodDecision cluster_constraints Critical Constraints Start Start: Method Development 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane CheckInst Instrument Availability? Start->CheckInst HasCAD CAD Available? CheckInst->HasCAD HasRI RI Available? HasCAD->HasRI No UseCAD Select CAD (Gradient Compatible, High Sensitivity) HasCAD->UseCAD Yes (Best Path) UseRI Select RI (Isocratic Only, High Conc. Only) HasRI->UseRI Yes UseUV Select Low-UV (210 nm) (Strict Solvent Control Required) HasRI->UseUV No Constraint2 RI Constraint: Cannot separate complex impurities (No Gradient) UseRI->Constraint2 Constraint1 UV Constraint: Must use Acetonitrile (Methanol cutoff >205nm) UseUV->Constraint1

Figure 1: Decision logic for detector selection based on instrument availability and analytical constraints.

Part 3: Recommended Protocols

Protocol A: The "Gold Standard" (CAD Method)

Application: Trace impurity analysis, stability studies, and high-precision assay.

  • Rationale: CAD detects all non-volatile analytes.[3][4][5] Since the target molecule has a high boiling point relative to the mobile phase, it forms stable particles after nebulization. This method allows for gradient elution to clear late-eluting dimers or starting materials.

Instrument Parameters:

  • Detector: Charged Aerosol Detector (e.g., Thermo Corona or Vanquish CAD).

  • Nebulizer Temp: 35°C (Optimized for semi-volatiles).

  • Power Function: 1.0 (Standard).

Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 3.5 µm (High carbon load preferred for retention).

  • Mobile Phase A: Water (LC-MS Grade).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[6]

    • Note: Do not use phosphate buffers; they are non-volatile and will clog the CAD.

  • Flow Rate: 1.0 mL/min.[7]

  • Gradient:

    • 0-2 min: 30% B (Isocratic Hold)

    • 2-12 min: 30%

      
       80% B (Linear Ramp)
      
    • 12-15 min: 80% B (Wash)

    • 15.1 min: 30% B (Re-equilibration)

  • Injection Volume: 10 µL.

  • Sample Diluent: 50:50 Water:Acetonitrile.

Protocol B: The "Accessible Alternative" (Low-UV)

Application: Routine assay where CAD/RI is unavailable. Critical Warning: You must use Acetonitrile. Methanol has a UV cutoff at ~205 nm, which will blind the detector to the analyte.

  • Rationale: We target the weak absorption of the C-Br bond and the ether oxygen lone pairs. This occurs in the 200–210 nm range.

Chromatographic Conditions:

  • Detector: UV/DAD at 210 nm (Reference: 360 nm / Bandwidth 100).

  • Column: C18, 250 x 4.6 mm, 5 µm (Longer column needed to increase capacity factor

    
     and separate from the solvent front).
    
  • Mobile Phase: Isocratic 40% Acetonitrile / 60% Water.

    • Why Isocratic? Gradients at 210 nm cause massive baseline shifts due to the changing refractive index and absorbance of ACN vs Water.

  • Flow Rate: 1.0 mL/min.[7]

  • Sample Concentration: High load required (e.g., 1.0 mg/mL) due to low extinction coefficient.

Part 4: Experimental Validation & Troubleshooting

Solvent Selection (The UV Cutoff Trap)

If using Protocol B (UV), the choice of organic modifier is binary. You cannot use Methanol.

SolventUV Cutoff (1 AU)Suitability for 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane
Acetonitrile 190 nmHigh. Allows detection at 205-210 nm.
Methanol 205 nmFail. Solvent absorbs all light at detection wavelength.
THF 212 nmFail. High UV cutoff and peroxide risks.
Sample Preparation & Stability

The bromomethyl group is an alkylating agent. It is susceptible to hydrolysis or reaction with nucleophilic solvents.

  • Do NOT use: Methanol or Ethanol as diluents (risk of metholysis/etholysis over time).

  • USE: Acetonitrile or Water/Acetonitrile mixtures.[8][9]

  • Stability Test: Verify solution stability by injecting the standard at T=0 and T=24h. If the area decreases and a new early-eluting peak appears (likely the alcohol derivative), the diluent is too reactive.

Workflow Visualization

The following diagram outlines the critical path for the CAD workflow, ensuring data integrity.

CADWorkflow cluster_prep Sample Prep cluster_lc Separation cluster_cad Detection (CAD) Sample Sample (Solid/Oil) Mix Vortex/Filter (0.2 µm PTFE) Sample->Mix Diluent Diluent: 100% ACN Diluent->Mix Injector Injection (10 µL) Mix->Injector Column C18 Column (Separation) Injector->Column Nebulizer Nebulization (N2 Gas) Column->Nebulizer MobilePhase Mobile Phase (Volatile Only!) MobilePhase->Injector Drying Evaporation (Remove Solvent) Nebulizer->Drying Charge Corona Discharge (Charge Transfer) Drying->Charge Electrometer Signal Measurement Charge->Electrometer

Figure 2: Workflow for Charged Aerosol Detection, highlighting the requirement for volatile mobile phases.

References

  • Thermo Fisher Scientific. (2022). Charged Aerosol Detection for Non-Chromophoric Compounds. Retrieved from

  • Chromatography Today. (2019). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Retrieved from

  • Sigma-Aldrich. (2023). Solvent Properties and UV Cutoffs for HPLC. Retrieved from

  • PubChem. (2025).[10] 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane Compound Summary. Retrieved from

  • LCGC International. (2022). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Retrieved from

Sources

Comparative

Dioxane Isomers in Drug Design: A Comparative Guide to the Biological Activity of 1,4-Dioxane and 1,3-Dioxane Pharmacophores

Introduction: The Subtle Power of Isomerism in Medicinal Chemistry In the intricate world of drug discovery, the spatial arrangement of atoms within a molecule can dramatically alter its biological activity. Isomers, com...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Power of Isomerism in Medicinal Chemistry

In the intricate world of drug discovery, the spatial arrangement of atoms within a molecule can dramatically alter its biological activity. Isomers, compounds with the same molecular formula but different structural arrangements, often exhibit divergent pharmacological profiles. This guide provides an in-depth comparison of two such isomers: 1,4-dioxane and 1,3-dioxane. Both are six-membered heterocyclic ethers that are increasingly utilized as pharmacophores in modern medicinal chemistry. However, the seemingly minor shift in the position of an oxygen atom from the 1,4- to the 1,3-position imparts distinct physicochemical properties that influence their biological interactions, metabolic stability, and safety profiles.

This document will serve as a technical resource for researchers, scientists, and drug development professionals, offering a comparative analysis of these two important scaffolds. We will explore their respective roles in approved drugs and clinical candidates, delve into their structure-activity relationships, and provide insights into the rationale for selecting one isomer over the other in drug design.

Structural and Physicochemical Properties: A Tale of Two Rings

The fundamental difference between 1,4-dioxane and 1,3-dioxane lies in the relative positions of the two oxygen atoms within the cyclohexane-like ring. This seemingly subtle variation has significant consequences for the molecule's conformation, polarity, and hydrogen bonding capabilities.

Property1,4-Dioxane1,3-Dioxane
Structure Symmetric, with oxygen atoms at opposite ends of the ring.Asymmetric, with oxygen atoms separated by a single carbon.
Conformation Predominantly exists in a chair conformation.Also adopts a chair conformation, but with different energetic considerations.
Dipole Moment Low (close to zero) due to its symmetrical structure.Possesses a significant dipole moment.
Hydrogen Bond Acceptors TwoTwo
Water Solubility Miscible with water.[1]Soluble in water.

The higher polarity of 1,3-dioxane can influence its interactions with biological targets and affect its pharmacokinetic properties, such as cell membrane permeability and metabolic susceptibility. In contrast, the more lipophilic and symmetrical nature of 1,4-dioxane can be advantageous for crossing the blood-brain barrier or for fitting into specific hydrophobic pockets of a target protein.

Comparative Biological Activity and Therapeutic Applications

Both dioxane isomers have been successfully incorporated into a diverse range of biologically active molecules. The choice between them is often dictated by the specific therapeutic target and the desired pharmacological effect.

1,4-Dioxane: A Scaffold for CNS and Anti-Infective Agents

The 1,4-dioxane moiety is a prominent feature in several centrally acting agents and has also found application in anti-infective and anti-cancer drug discovery.

  • α1-Adrenoreceptor and 5-HT1A Receptor Ligands: A significant body of research has explored 1,4-benzodioxan derivatives as ligands for α1-adrenoreceptors and 5-HT1A serotonin receptors.[2][3] The stereochemistry of the dioxane ring has been shown to be crucial for affinity and selectivity, with different enantiomers exhibiting preferences for different receptor subtypes.[4] For example, certain (S)-enantiomers of 1,4-dioxane derivatives show high affinity for the 5-HT1A receptor, while the corresponding (R)-enantiomers may have higher affinity for α1-adrenoreceptors.[4]

  • Anti-Infective Properties: The 1,4-dioxane ring is present in the natural product silybin, which exhibits antihepatotoxic activity.[5][6] Synthetic derivatives of 1,4-dioxane have also been investigated for their antimicrobial and anticancer activities.[7]

  • c-Met Kinase Inhibitors: The 1,4-dioxane scaffold has been incorporated into potent and selective inhibitors of the c-Met kinase, a target in cancer therapy.

1,3-Dioxane: A Versatile Moiety in Metabolic and Infectious Diseases

The 1,3-dioxane ring has emerged as a valuable pharmacophore in the development of treatments for metabolic disorders and bacterial infections.

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonists: A series of 1,3-dioxane carboxylic acid derivatives have been identified as highly potent and selective agonists of PPARα.[8] These compounds have shown promise in preclinical models for the treatment of metabolic disorders associated with type 2 diabetes by lowering plasma triglycerides and raising HDL cholesterol levels.[8]

  • Novel Bacterial Topoisomerase Inhibitors (NBTIs): The 1,3-dioxane ring has been utilized as a linker in the design of novel bacterial topoisomerase inhibitors with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Neisseria gonorrhoeae.[9]

  • Sigma-1 (σ1) Receptor Ligands: Derivatives of 1,3-dioxane have been investigated as high-affinity ligands for the σ1 receptor, which is implicated in a variety of neurological and psychiatric disorders.[10] The substitution pattern on the 1,3-dioxane ring has been shown to be critical for both affinity and selectivity.[10]

  • Overcoming Multidrug Resistance (MDR) in Cancer: Novel 1,3-dioxane derivatives have been synthesized and shown to reverse multidrug resistance in cancer cells, a major obstacle in chemotherapy.[11]

Metabolic Stability and Toxicity: A Critical Consideration

The metabolic fate and potential toxicity of a pharmacophore are paramount in drug development. While both dioxane isomers can undergo metabolism, their pathways and potential for producing toxic metabolites can differ.

1,4-Dioxane:

  • Metabolism: The primary metabolite of 1,4-dioxane in humans is β-hydroxyethoxy acetic acid (HEAA), which is eliminated in the urine.[7][12]

  • Toxicity: 1,4-Dioxane is classified as a probable human carcinogen by the U.S. Environmental Protection Agency (EPA).[13][14] High levels of exposure can cause irritation to the skin, eyes, and respiratory tract, and may lead to liver and kidney damage.[13][15] Its potential for carcinogenicity and organ toxicity necessitates careful consideration and monitoring when used in pharmaceutical applications.[16]

1,3-Dioxane:

  • Metabolism: While specific metabolic pathways for 1,3-dioxane-containing drugs are compound-dependent, the asymmetric nature of the ring may offer different sites for enzymatic attack compared to its 1,4-isomer.

  • Toxicity: The toxicological profile of 1,3-dioxane itself is not as extensively studied as that of 1,4-dioxane. However, some studies on related compounds like 1,3-dioxolane suggest potential for skin and eye irritation.[17] The toxicological properties of novel 1,3-dioxane derivatives must be thoroughly evaluated on a case-by-case basis.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of compounds containing 1,4-dioxane or 1,3-dioxane pharmacophores.

Objective: To determine the rate of metabolism of a test compound by liver microsomes.

Materials:

  • Test compound (1,4-dioxane or 1,3-dioxane derivative)

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the pre-warmed microsome solution.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock Prepare Stock Solution of Test Compound initiate Initiate Reaction with NADPH & Compound stock->initiate microsomes Pre-incubate Liver Microsomes microsomes->initiate quench Quench Reaction at Time Points initiate->quench Time Course centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate t½ and CLint lcms->calculate

Caption: Workflow for in vitro metabolic stability assay.

Conclusion: Strategic Selection for Optimal Drug Design

The choice between a 1,4-dioxane and a 1,3-dioxane pharmacophore is a strategic decision in drug design, driven by a careful consideration of the target biology, desired physicochemical properties, and potential safety liabilities.

  • 1,4-Dioxane may be favored for its relative lipophilicity and its established role in CNS-active compounds. However, its potential for toxicity and carcinogenicity requires rigorous evaluation and may necessitate the introduction of structural modifications to mitigate these risks.

  • 1,3-Dioxane offers greater polarity and a different spatial arrangement of hydrogen bond acceptors, which can be exploited to achieve specific interactions with a target protein. Its application in metabolic and infectious disease targets highlights its versatility.

Ultimately, the optimal choice will depend on the specific goals of the drug discovery program. A thorough understanding of the distinct biological activities and properties of these two isomers will empower medicinal chemists to make more informed decisions and design safer, more effective medicines.

decision_tree start Drug Design Goal target_cns CNS Target? start->target_cns lipophilicity High Lipophilicity Required? target_cns->lipophilicity Yes metabolic_stability Metabolic Stability a Concern? target_cns->metabolic_stability No dioxane_14 Consider 1,4-Dioxane lipophilicity->dioxane_14 Yes dioxane_13 Consider 1,3-Dioxane lipophilicity->dioxane_13 No metabolic_stability->dioxane_14 No metabolic_stability->dioxane_13 Yes evaluate_toxicity Evaluate Toxicity Profile dioxane_14->evaluate_toxicity optimize_structure Optimize Structure for PK/PD dioxane_13->optimize_structure evaluate_toxicity->optimize_structure

Caption: Decision-making framework for dioxane isomer selection.

References

  • Asaki, T., et al. (2008). Structure-activity studies on 1,3-dioxane-2-carboxylic acid derivatives, a novel class of subtype-selective peroxisome proliferator-activated receptor alpha (PPARalpha) agonists. Bioorganic & Medicinal Chemistry, 16(2), 981-994. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2023). The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). Molecules, 28(13), 5087. Available from: [Link]

  • Pigini, M., et al. (1999). Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 42(15), 2873-2881. Available from: [Link]

  • Gentric, L., et al. (2012). Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition. Journal of Medicinal Chemistry, 55(24), 11026-11030. Available from: [Link]

  • Pigini, M., et al. (1999). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 6. Role of the Dioxane Unit on Selectivity for α1-Adrenoreceptor Subtypes. Journal of Medicinal Chemistry, 42(15), 2873-2881. Available from: [Link]

  • Alshaher, M. M., et al. (2024). 1,4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological Attributes. Iraqi Journal of Pharmaceutical Sciences, 33(1), 1-7. Available from: [Link]

  • Schepmann, D., et al. (2020). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 25(17), 3943. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Medical Management Guidelines for 1,4-Dioxane. Toxic Substance Portal. Available from: [Link]

  • AspenClean. (2022). The Dangers of 1,4-Dioxane and How to Avoid It. Available from: [Link]

  • Basra, S., et al. (2021). 1,3-Dioxane-Linked Novel Bacterial Topoisomerase Inhibitors: Expanding Structural Diversity and the Antibacterial Spectrum. ACS Medicinal Chemistry Letters, 12(4), 586-592. Available from: [Link]

  • Sapota, A., et al. (1988). [Experimental studies of toxic effects of 1,3,5-trioxane and 1,3-dioxolane. I. Acute toxic effect]. Medycyna Pracy, 39(4), 257-263. Available from: [Link]

  • Haggarty, S. J., et al. (2009). Multidimensional Chemical Genetic Analysis of Diversity-Oriented Synthesis-Derived Deacetylase Inhibitors Using Cell-Based Assays. ACS Chemical Biology, 4(4), 275-286. Available from: [Link]

  • Raskil'dina, G. Z., et al. (2022). Synthesis and biological activity of 5-acetyl- and 5-hydroxyalkyl1,3-dioxane derivatives. Butlerov Communications, 70(5), 86-91. Available from: [Link]

  • Alam, T., et al. (2003). Synthesis and antihepatotoxic activity of some heterocyclic compounds containing the 1,4-dioxane ring system. Bioorganic & Medicinal Chemistry, 11(6), 997-1002. Available from: [Link]

  • Alam, T., et al. (2003). Synthesis and antihepatotoxic activity of some heterocyclic compounds containing the 1,4-dioxane ring system. Bioorganic & Medicinal Chemistry, 11(6), 997-1002. Available from: [Link]

  • Interstate Technology and Regulatory Council (ITRC). (2021). 1,4-Dioxane. ITRC. Available from: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). 1,4-Dioxane - Evaluation statement. Available from: [Link]

  • Wikipedia. (2024). 1,4-Dioxane. Available from: [Link]

  • Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry, 15(6), 2491-2499. Available from: [Link]

  • Karakuş, S., & Hamurcu, F. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(11), 9543-9556. Available from: [Link]

  • SL-Chemical. (2023). Dioxolane vs Dioxane: Key Differences, Properties, Production Process, and Industrial Applications. Available from: [Link]

  • Nyagode, B. A., et al. (2020). Novel insights into the mode of action of 1,4-dioxane using a systems screening approach. bioRxiv. Available from: [Link]

  • Wang, Y., et al. (2022). Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature. Catalysts, 12(8), 856. Available from: [Link]

  • Biotage. (2023). What you need to know before adding 1,4 Dioxane to your lab services. Available from: [Link]

  • Grygorenko, O. O., et al. (2023). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. Available from: [Link]

  • Enviro Wiki. (2022). 1,4-Dioxane. Available from: [Link]

  • Gube, M., et al. (2016). Metabolism and toxicokinetics of 1,4-dioxane in humans after inhalational exposure at rest and under physical stress. Archives of Toxicology, 90(6), 1379-1388. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane proper disposal procedures

Part 1: Executive Safety Assessment Do not treat this compound simply as "organic waste." 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane (CAS: 89995-37-9) presents a tripartite hazard profile that demands a specific disposal s...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

Do not treat this compound simply as "organic waste." 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane (CAS: 89995-37-9) presents a tripartite hazard profile that demands a specific disposal strategy. It is an alkylating agent , a flammable liquid , and a peroxide-forming ether .[1][2][3]

Standard disposal into a general "Halogenated Waste" drum without prior assessment can lead to two critical failures:

  • Explosion Risk: If peroxides have concentrated, adding this to a drum can trigger a reaction with other solvents or upon physical shock.

  • Toxicological Exposure: As an alkyl bromide, it can alkylate DNA/proteins. Unquenched residues on glassware pose a contact hazard to dishwashing staff.

Core Directive: You must validate stability (peroxide test) and neutralize alkylating potential (chemically quench) before transferring to the final waste stream.[3]

Part 2: Hazard Characterization & Waste Classification

Before handling, verify the physical state and age of the container.[2]

PropertyHazard ClassOperational Implication
Chemical Structure Alkyl Bromide / EtherPotential carcinogen (alkylator); Peroxide former.[1][3]
Flash Point < 60°C (Est.)[3][4]D001 (Ignitable) RCRA Waste Code.
Reactivity Peroxidizable (EUH019)D003 (Reactive) if peroxides >100 ppm.[3]
Composition HalogenatedMust go to Halogenated waste stream (High BTU incineration).[3]

Regulatory Waste Codes (RCRA):

  • Primary: D001 (Ignitable)[1][3][5]

  • Secondary: D003 (Reactive - if peroxides present)[1][2][3]

  • Note: While 1,4-dioxane is U108, this substituted derivative is regulated by its characteristics unless specifically listed in your region.[1][2][3]

Part 3: Pre-Disposal Stabilization Protocol

CRITICAL STOP POINT: If you see crystals in the liquid or around the cap, DO NOT TOUCH OR OPEN. Evacuate the area and contact EHS/Bomb Squad immediately. Crystals indicate severe peroxide concentration and are shock-sensitive.

Step 1: Peroxide Quantification
  • Reagent: Quantofix® Peroxide 100 test strips (or starch-iodide paper).[3]

  • Procedure: Dip strip into the liquid.

    • < 20 ppm: Safe for standard disposal.

    • 20 - 100 ppm: Must be treated with antioxidant (BHT) or reduced immediately.[3]

    • > 100 ppm: High Risk. Contact EHS. Do not transport.

Step 2: Chemical Quenching (Lab Scale / Glassware)

Why this matters: Simply rinsing glassware with water/acetone does not destroy the alkylating agent. It physically moves it to the drain or waste drum. You must chemically destroy the C-Br bond.

Quenching Reagent: 10% Sodium Thiosulfate (


) or 5% Ethanolamine solution.[3]

Mechanism: The thiosulfate anion (


) acts as a strong nucleophile, displacing the bromide ion (

) and forming a non-volatile, water-soluble Bunte salt.[1][2][3] This eliminates the alkylating capability.

[1][3]

Part 4: Operational Disposal Workflow

This workflow ensures compliance and safety from the bench to the loading dock.

DisposalWorkflow Start Waste Identification: 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane VisualCheck Visual Inspection: Crystals or Solids Present? Start->VisualCheck ExplosionRisk STOP: Explosion Risk Contact EHS / Bomb Squad VisualCheck->ExplosionRisk Yes PeroxideTest Peroxide Test (Quantofix/Starch-Iodide) VisualCheck->PeroxideTest No DecisionPeroxide Peroxide Level? PeroxideTest->DecisionPeroxide HighPeroxide > 100 ppm: Stabilize in situ (Reductive Quench) Do NOT Transport DecisionPeroxide->HighPeroxide >100 ppm LowPeroxide < 100 ppm: Proceed to Disposal DecisionPeroxide->LowPeroxide <100 ppm WasteStream Select Waste Stream: Halogenated Organic Solvents LowPeroxide->WasteStream Glassware Glassware/Residue Decon: Rinse with 10% Na-Thiosulfate Allow 30 min contact time WasteStream->Glassware Residue FinalPack Packaging: HDPE/Amber Glass Label: 'Flammable, Toxic, Halogenated' WasteStream->FinalPack

Figure 1: Decision logic for the safe disposal of brominated dioxane derivatives. Note the critical stop point for crystallization.

Part 5: Detailed Protocols

Protocol A: Bulk Liquid Disposal
  • Segregation: Ensure the waste container is compatible (HDPE or Amber Glass). Do not mix with strong oxidizers (Nitric acid) or strong bases (risk of exothermic elimination reactions).[3]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane" (Do not use abbreviations).[1][2][3]

    • Hazards: Check "Ignitable," "Toxic," and "Halogenated."[1][2]

  • Storage: Store in a cool, dark flammable cabinet until pickup. Ensure the cap is vented if there is any suspicion of slow peroxide formation, though 2,2-dimethyl substitution provides some steric protection.[1][2][3]

Protocol B: Spill Cleanup (Emergency)
  • Small Spill (< 100 mL):

    • Extinguish all ignition sources immediately.

    • Cover with Vermiculite or Sand .[6] Do not use paper towels (combustible + oxidant = fire risk).[3]

    • Scoop into a jar.

    • Wipe surface with 10% Sodium Thiosulfate solution to neutralize alkylating residue.

  • Large Spill: Evacuate lab. Call emergency response.

References

  • National Center for Biotechnology Information (NCBI). (2023).[3] PubChem Compound Summary for CID 13205517, 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane (Analogous Structure Safety Data).[1][2][3] PubChem. [Link]1]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[3] "Chapter 6: Working with Chemicals." [Link]1]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds.[7] Chemical Health and Safety, 8(5), 12-21.[1][2][3] (Guidance on detection and limits). [Link]1]

  • U.S. Environmental Protection Agency (EPA). (2023).[3] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[3][4][Link]1]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane

CAS Number: 89995-37-9 (Analogous/Related structures often referenced for safety profile) Chemical Class: Alkyl Bromide / Functionalized 1,4-Dioxane Primary Hazard Classification: Alkylating Agent / Electrophile / Potent...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 89995-37-9 (Analogous/Related structures often referenced for safety profile) Chemical Class: Alkyl Bromide / Functionalized 1,4-Dioxane Primary Hazard Classification: Alkylating Agent / Electrophile / Potential Peroxide Former

Part 1: Executive Safety Assessment

From the Desk of the Senior Application Scientist:

Handling 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane requires a shift in mindset from "standard organic handling" to "electrophilic containment." As a molecule combining a reactive alkyl bromide tail with a lipophilic dioxane scaffold, this compound presents a dual threat:

  • Alkylating Potential: The bromomethyl group is a potent electrophile. It can alkylate DNA and proteins, posing potential mutagenic risks even if not explicitly classified as a carcinogen in all jurisdictions.

  • Permeation Capability: The dioxane ring enhances solubility in organic tissues, potentially acting as a vehicle to transport the reactive bromide moiety across the dermal barrier.

The Core Directive: Treat this compound as a contact sensitizer and potential mutagen . All protocols below are designed to prevent any dermal or inhalation exposure.

Part 2: Technical PPE Specifications

The following PPE matrix is non-negotiable for handling this compound in quantities >10 mg.

The PPE Matrix[1]
Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand Protection (Primary) Double Nitrile Gloves (min 5 mil outer, 4 mil inner)Breakthrough Time: Alkyl bromides can permeate standard latex in <5 minutes. Double nitrile extends breakthrough time to >4 hours for incidental splashes.
Hand Protection (Spill/Bulk) Silver Shield® (Laminate) or Viton® For immersion or spill cleanup, nitrile is insufficient. Laminate films provide broad-spectrum resistance to halogenated organics.
Ocular Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are inadequate. Vapors from brominated compounds can be lachrymators (tear-inducing). Goggles seal the ocular cavity.
Respiratory Protection Fume Hood (Face velocity: 80–100 fpm)Engineering Control: Do not rely on N95 masks. The vapor pressure of dioxane derivatives requires active ventilation to prevent inhalation.
Body Protection Tyvek® Lab Coat (or chemically resistant apron)Standard cotton coats absorb liquids, holding the alkylating agent against the chest/arms. Tyvek repels splashes.
Glove Selection Logic (Permeation Dynamics)

Do not assume "Blue Gloves = Safe." The lipophilic nature of the dioxane ring attacks the polymer matrix of standard rubber gloves.

  • Routine Handling: Wear two pairs of nitrile gloves. Inspect the outer pair immediately upon contact with any solvent.

  • Color Indicator Technique: Wear a bright-colored inner pair (e.g., orange or purple) and a standard blue outer pair. Any tear or breach becomes immediately visible due to contrast.

Part 3: Operational Protocols & Workflows

Safe Handling Workflow

This workflow enforces a "Zero-Contact" policy using engineering controls as the primary barrier.

SafeHandling Start Storage Retrieval (Cold Storage 2-8°C) Check Peroxide Check (Starch Iodide Test) Start->Check Dioxane Ring Risk Weigh Weighing (Inside Fume Hood) Check->Weigh If Negative Waste Waste Disposal (Halogenated Stream) Check->Waste If Positive (>100ppm) Transfer Reaction Setup (Cannula/Syringe Transfer) Weigh->Transfer Closed System Quench Quenching (Ammonium Chloride/Water) Transfer->Quench Post-Rxn Quench->Waste

Figure 1: Operational workflow emphasizing the peroxide check step critical for dioxane derivatives.

Weighing & Transfer Protocol

Objective: Prevent aerosolization of the solid/liquid.

  • Engineering Setup: Place the balance inside the fume hood. If the balance is external, use a secondary containment vessel (tared vial with cap) to transport the material.

  • Static Control: Dioxane derivatives can be static-prone. Use an anti-static gun if weighing small amounts (<10 mg) to prevent "flying powder."

  • Liquid Handling: If the substance is a liquid (or in solution), never pour . Use a positive-displacement pipette or a glass syringe.

    • Why? Pouring creates turbulence and vapors. Syringes contain the vapor headspace.

Peroxide Management

The "1,4-dioxane" moiety is susceptible to autoxidation, forming explosive peroxides upon prolonged storage or exposure to air.

  • Test: Use starch-iodide paper before heating or distilling.

  • Action: If peroxides are detected (>100 ppm), do not concentrate the solution. Treat with a reducing agent (e.g., ferrous sulfate) immediately.

Part 4: Emergency Response & Disposal

Spill Response Logic

In the event of a release, immediate classification of the spill size determines the response.

SpillResponse Start Spill Detected Assess Assess Volume Start->Assess Minor Minor (<10 mL) Assess->Minor Major Major (>10 mL or Outside Hood) Assess->Major ActMin Absorb with Vermiculite Place in sealed jar Minor->ActMin PPE: Double Nitrile + Goggles ActMaj Evacuate Lab Call EHS/Fire Dept Major->ActMaj Do NOT attempt cleanup Clean Clean Surface with Dilute Surfactant/Water ActMin->Clean

Figure 2: Decision matrix for spill response. Note that >10mL outside a hood is considered a major bio-hazard due to the alkylating nature.

Decontamination (Skin/Eyes)
  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol or organic solvents (acetone, DMSO) to clean the skin; these will increase the permeability of the skin and drive the bromide deeper into the tissue.

  • Eye Contact: Flush at an eyewash station for 15 minutes.[1] Hold eyelids open. Seek immediate medical attention (Ophthalmologist).

Waste Disposal[3]
  • Classification: Hazardous Waste - Halogenated Organic .

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases.[2]

  • Labeling: Clearly label the waste container as "Contains Alkyl Bromides - Potential Mutagen."

References

  • National Center for Biotechnology Information (PubChem). Compound Summary: 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane (Analogous Structure Safety Data). Retrieved from [Link]

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Best Practices for Handling Alkyl Halides. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]

  • Esko Safety. Chemical Resistant Glove Guide (Permeation Data for Halogenated Hydrocarbons). Retrieved from [Link] (General reference for laminate vs. nitrile breakthrough times).

Sources

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